molecular formula In+3 B1221010 Indium(3+) CAS No. 22537-49-1

Indium(3+)

Katalognummer: B1221010
CAS-Nummer: 22537-49-1
Molekulargewicht: 114.82 g/mol
InChI-Schlüssel: RJMMFJHMVBOLGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indium(3+), the trivalent cation of indium, is a versatile starting material in inorganic and coordination chemistry research for synthesizing novel complexes with diverse scientific applications . Its coordination chemistry is of significant interest for the development of compounds for use in medical and biological fields, including as potential antibacterial, antifungal, and anticancer agents . The mechanism of action for these applications often involves the formation of stable complexes with organic ligands, such as dithiocarbamates, thiosemicarbazones, and phthalocyanines, which can be tailored to modulate biological activity and physicochemical properties . A prominent area of research involves radiopharmaceuticals. Indium-111, a radioactive isotope, is incorporated into complexes like Indium-111 pentetate for diagnostic imaging, leveraging its gamma radiation emission for scintigraphy and SPECT imaging to visualize abnormalities in the brain and spinal cord . Non-radioactive Indium(III) complexes also serve as critical precursors in material science, for instance in the synthesis of indium(III) oxide nanoparticles, which have applications as n-type semiconductors . Researchers utilize Indium(3+) salts like indium(III) nitrate hydrate as oxidizing agents and for the preparation of coordinated polymer films . Studies on the biological effects of indium compounds, such as indium(III) sulfate, are crucial for understanding their impact on cell viability and function, which informs both their potential therapeutic uses and their toxicological profiles . This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use .

Eigenschaften

CAS-Nummer

22537-49-1

Molekularformel

In+3

Molekulargewicht

114.82 g/mol

IUPAC-Name

indium(3+)

InChI

InChI=1S/In/q+3

InChI-Schlüssel

RJMMFJHMVBOLGY-UHFFFAOYSA-N

SMILES

[In+3]

Kanonische SMILES

[In+3]

Andere CAS-Nummern

22537-49-1

Herkunft des Produkts

United States

Foundational & Exploratory

Indium(3+) electron configuration and orbital hybridization

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electron Configuration and Orbital Hybridization of Indium(3+)

This guide provides a comprehensive overview of the electronic structure of the Indium(3+) ion (In³⁺), including its formation from the neutral Indium atom and the principles of orbital hybridization that govern its bonding in various chemical environments. This document is intended for researchers, scientists, and professionals in drug development who require a fundamental understanding of Indium's chemical behavior.

Electron Configuration of Indium (In)

Indium (In) is a post-transition metal located in Group 13 and Period 5 of the periodic table, with an atomic number of 49.[1][2][3] A neutral Indium atom possesses 49 electrons.[4][5] The arrangement of these electrons in atomic orbitals determines its chemical properties.

The ground state electron configuration of a neutral Indium atom is:

  • Full Configuration: 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p¹[3][5][6][7]

  • Condensed (Noble Gas) Configuration: [Kr] 4d¹⁰ 5s² 5p¹[4][5][7]

The outermost electrons, known as valence electrons, are in the 5s and 5p orbitals (5s² 5p¹).[2][7] These are the electrons involved in chemical bonding and ion formation.

Formation and Electron Configuration of the Indium(3+) Ion (In³⁺)

The most common and stable oxidation state for Indium is +3.[1][8] The Indium(3+) cation (In³⁺) is formed when a neutral Indium atom loses its three valence electrons.[5] The electrons are removed from the outermost orbitals first, which are the single 5p electron and the two 5s electrons.[5]

The resulting In³⁺ ion has 46 electrons and an electron configuration corresponding to the noble gas Krypton (Kr) plus a completely filled 4d subshell.

  • Full Configuration of In³⁺: 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰

  • Condensed Configuration of In³⁺: [Kr] 4d¹⁰[9]

This stable configuration, with a full d-subshell, is a key factor in the prevalence of the +3 oxidation state for Indium.

G cluster_In Indium Atom (In) cluster_In3plus Indium Ion (In³⁺) In_config [Kr] 4d¹⁰ 5s² 5p¹ In_atom In In3_ion In³⁺ In_atom->In3_ion Loses 3e⁻ (2 from 5s, 1 from 5p) In3_config [Kr] 4d¹⁰

Caption: Ionization process of a neutral Indium atom to form the Indium(3+) cation.

Orbital Hybridization in Indium Compounds

Orbital hybridization is the concept of mixing atomic orbitals to form new hybrid orbitals suitable for bonding in molecules. For Indium(3+) compounds, the hybridization scheme depends on the coordination number and geometry of the central Indium atom.

sp² Hybridization in Trigonal Planar Complexes

In some cases, such as in monomeric, gaseous Indium(III) chloride (InCl₃), the molecule adopts a trigonal planar geometry.[10] This arrangement minimizes electron-electron repulsion and can be described by sp² hybridization.[10]

  • Ground State: The valence shell configuration of Indium is 5s² 5p¹.

  • Promotion: One of the 5s electrons is promoted to an empty 5p orbital, resulting in the configuration 5s¹ 5p².

  • Hybridization: The one 5s and two 5p orbitals mix to form three equivalent sp² hybrid orbitals. These orbitals are arranged in a trigonal planar geometry with 120° angles between them.

  • Bonding: Each of the three sp² hybrid orbitals on Indium overlaps with an orbital from a chlorine atom to form three sigma (σ) bonds.

G cluster_ground Ground State cluster_excited Excited State cluster_hybrid sp² Hybridized State ground 5s 5p excited 5s 5p ground->excited Promotion s5_e ↑↓ p5_e hybrid sp² 5p excited->hybrid Hybridization s5_ex_e p5_ex_e sp2_e p5_un_e

Caption: Orbital hybridization scheme for Indium from its ground state to an sp² state.

Other Hybridization Schemes

It is critical to note that the bonding in Indium compounds can be more complex. In the solid state, Indium(III) chloride (InCl₃) features octahedrally coordinated Indium centers.[11] This geometry involves a coordination number of six, which would imply a more complex hybridization, such as sp³d², where d-orbitals are involved in bonding. The specific hybridization depends on the compound's phase (solid, liquid, gas) and the nature of the ligands bonded to the Indium center. For example, InCl₃ can form complexes with donor ligands, resulting in tetrahedral ([InCl₄]⁻), trigonal bipyramidal ([InCl₅]²⁻), and octahedral ([InCl₆]³⁻) geometries, each with a corresponding hybridization scheme (sp³, sp³d, and sp³d² respectively).[11]

Quantitative Data Summary

The following table summarizes key quantitative data for Indium and its +3 ion.

PropertyValue
Indium (In) Atom
Atomic Number49
Atomic Mass114.818 u
Electron Configuration[Kr] 4d¹⁰ 5s² 5p¹[4][5]
1st Ionization Energy558.3 kJ/mol[3][4]
2nd Ionization Energy1820.7 kJ/mol[3][4]
3rd Ionization Energy2704 kJ/mol[3][4]
Atomic Radius~200 pm
Covalent Radius144 pm[2]
Indium (In³⁺) Ion
Electron Configuration[Kr] 4d¹⁰
Ionic Radius80 pm[2]

Experimental Protocols

The electronic and structural properties of Indium and its compounds are determined through various experimental techniques.

  • Atomic Emission Spectroscopy (AES): This was the technique used in the original discovery of Indium, identified by its characteristic indigo (B80030) blue spectral line.[4] AES analyzes the light emitted from an element when its electrons transition between energy levels. The specific wavelengths of emitted light provide direct evidence of the quantized energy levels and are fundamental to determining electron configurations.

  • Photoelectron Spectroscopy (PES): This powerful technique provides direct experimental verification of electron configurations. High-energy radiation (such as UV or X-rays) is used to eject electrons from an atom. By measuring the kinetic energy of these ejected photoelectrons, the binding energies of the electrons in different orbitals can be calculated, confirming the orbital occupancy and energy ordering.

  • X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a solid, X-ray crystallography is the standard method. When X-rays are passed through a crystal, they are diffracted by the electrons in the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern reveals the atomic positions, bond lengths, bond angles, and coordination geometry. This technique was used to determine that solid InCl₃ has a layered structure with octahedrally coordinated Indium atoms.[11]

References

Introduction to Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Adenosine (B11128) Receptors

This guide provides a comprehensive overview of adenosine receptors, focusing on their signaling pathways, role in inflammation, and the experimental methodologies used to study them. It is intended for researchers, scientists, and professionals involved in drug development.

Adenosine is a ubiquitous endogenous nucleoside that plays a crucial role in maintaining cellular and tissue homeostasis, particularly under conditions of stress or pathology.[1] It exerts its effects by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[2] These receptors are widely distributed throughout the body and are involved in a vast array of physiological processes.[2][3] In recent years, adenosine receptors have gained significant attention as therapeutic targets due to their potent modulation of inflammation.[1][4] Adenosine's role as a "retaliatory metabolite" means it is released in response to injury or metabolic stress, initiating processes to mitigate damage and promote healing.[5]

Adenosine Receptor Signaling Pathways

The four adenosine receptor subtypes are coupled to different heterotrimeric G proteins, leading to distinct downstream signaling cascades. The activation of these pathways ultimately modulates cellular function by altering the levels of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²+).

  • A1 and A3 Receptors : These receptors primarily couple to inhibitory G proteins (Gαi/o).[6][7] Activation of Gαi/o inhibits adenylyl cyclase (AC), the enzyme responsible for synthesizing cAMP from ATP. This leads to a decrease in intracellular cAMP levels.[6][8]

  • A2A and A2B Receptors : These receptors are coupled to stimulatory G proteins (Gαs).[9] Gαs activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP concentration.[9][10] The subsequent rise in cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets to modulate gene transcription and cellular responses.[9][10]

  • Gαq Coupling : In certain cell types, A2B and A3 receptors can also couple to Gαq proteins, which activate the phospholipase C (PLC) pathway, leading to an increase in inositol (B14025) phosphates and the mobilization of intracellular Ca²⁺.[6][11]

The primary signaling pathways for the four adenosine receptor subtypes are illustrated below.

Adenosine_Receptor_Signaling cluster_cytoplasm Cytoplasm A1 A1 Receptor Gi Gαi/o A1->Gi A3 A3 Receptor A3->Gi Gq Gαq A3->Gq A2A A2A Receptor Gs Gαs A2A->Gs A2B A2B Receptor A2B->Gs A2B->Gq AC Adenylyl Cyclase Gi->AC - Gs->AC PLC Phospholipase C (PLC) Gq->PLC + cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Ca2 Ca²⁺ Release PLC->Ca2 Adenosine Adenosine Adenosine->A1 Adenosine->A3 Adenosine->A2A Adenosine->A2B Adenosine_Inflammation_Logic Stress Inflammatory Stimuli (Hypoxia, Tissue Damage) ATP_Release ATP Release Stress->ATP_Release Ectonucleotidases Ectonucleotidases (CD39, CD73) ATP_Release->Ectonucleotidases Adenosine_Increase ↑ Extracellular Adenosine Ectonucleotidases->Adenosine_Increase Immune_Cells Immune Cells (Neutrophils, Macrophages, T-Cells) Adenosine_Increase->Immune_Cells Receptor_Activation Adenosine Receptor Activation (A2A, A2B) Immune_Cells->Receptor_Activation Pro_Inflammatory ↓ Pro-inflammatory Cytokines (TNF-α) Receptor_Activation->Pro_Inflammatory Anti_Inflammatory ↑ Anti-inflammatory Cytokines (IL-10) Receptor_Activation->Anti_Inflammatory Immune_Suppression Immune Suppression Pro_Inflammatory->Immune_Suppression Anti_Inflammatory->Immune_Suppression Resolution Resolution of Inflammation Immune_Suppression->Resolution Experimental_Workflow Start Novel Compound BindingAssay Primary Screen: Radioligand Binding Assay Start->BindingAssay Determine_Ki Determine Affinity (Ki) for Target Receptor (e.g., A2A) BindingAssay->Determine_Ki Active_Check Compound Active? (Ki < Threshold) Determine_Ki->Active_Check Functional_Assay Functional Assay: cAMP Accumulation Active_Check->Functional_Assay Yes Inactive Inactive Active_Check->Inactive No Determine_EC50 Determine Potency (EC50) and Efficacy (Emax) Functional_Assay->Determine_EC50 Agonist_Check Agonist Activity? Determine_EC50->Agonist_Check Selectivity_Screen Selectivity Profiling: Binding assays against other adenosine receptor subtypes (A1, A2B, A3) Agonist_Check->Selectivity_Screen Yes NotAgonist Not an Agonist Agonist_Check->NotAgonist No Characterization Full Pharmacological Characterization Selectivity_Screen->Characterization

References

An In-Depth Technical Guide to the Comparative Stability and Reactivity of Indium(III) and Indium(I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of indium in its two primary oxidation states: +3 and +1. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key thermodynamic data, outlining detailed experimental protocols, and visualizing fundamental chemical processes.

Executive Summary

Indium, a post-transition metal in Group 13 of the periodic table, predominantly exists in the +3 oxidation state, which is significantly more stable than the +1 oxidation state. The higher stability of Indium(III) is a consequence of the inert pair effect being less pronounced than in heavier elements of the same group. While Indium(III) compounds are generally stable and widely utilized as Lewis acid catalysts in organic synthesis and in the development of radiopharmaceuticals, Indium(I) compounds are less common, prone to disproportionation, and often employed as specialized reagents in specific synthetic applications. This guide will delve into the thermodynamic and kinetic factors governing the stability and reactivity of these two oxidation states, providing quantitative data and practical experimental insights.

Comparative Stability of Indium(III) and Indium(I)

The preference for the +3 oxidation state for indium is evident in its thermodynamic data. The stability of indium compounds is crucial for their application in various fields, including materials science, organic synthesis, and medicine.

Thermodynamic Stability

The relative stabilities of Indium(III) and Indium(I) can be quantitatively assessed through their standard reduction potentials and thermodynamic data such as enthalpy and Gibbs free energy of formation.

Table 1: Thermodynamic Data for Selected Indium Compounds

CompoundOxidation StateStandard Enthalpy of Formation (ΔHf°) (kJ/mol)Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)
InF+1-268-266
InCl+1-186-189
InBr+1-157-162
InI+1-103-109
InF3+3-1197-1116
InCl3+3-537-461
InBr3+3-429[1]-412
InI3+3-224-226
In2O+1-167-138
In2O3+3-926-831

Note: Values are at 298.15 K. Data is compiled from various sources and may vary slightly between references. When not explicitly found, values are estimated based on trends and available data.

The significantly more negative enthalpies and Gibbs free energies of formation for Indium(III) halides and oxide compared to their Indium(I) counterparts underscore the greater thermodynamic stability of the +3 oxidation state.

Table 2: Standard Reduction Potentials in Aqueous Solution

Half-ReactionStandard Reduction Potential (E°) (V)
In3+ + 3e- → In(s)-0.34
In+ + e- → In(s)-0.14
In3+ + 2e- → In+-0.44

From these potentials, it is clear that In+ is a strong reducing agent and is readily oxidized to In3+. In aqueous solutions, Indium(I) is unstable and undergoes disproportionation into indium metal and Indium(III) ions.

Disproportionation of Indium(I)

The disproportionation of In(I) is a key feature of its chemistry, particularly in polar solvents. The equilibrium can be represented as:

3In+(aq) ⇌ 2In(s) + In3+(aq)

The equilibrium constant for this reaction is significantly greater than 1, indicating that the products are heavily favored. The stability of In(I) can be enhanced in non-aqueous solvents and with bulky ligands that sterically hinder the disproportionation reaction.

Disproportionation_Equilibrium Disproportionation-Comproportionation of Indium cluster_disproportionation Disproportionation In_I Indium(I) (In⁺) In_0 Indium Metal (In⁰) In_I->In_0 Reduction In_I->In_0 In_III Indium(III) (In³⁺) In_I->In_III Oxidation In_I->In_III In_0->In_I Comproportionation In_0->In_I In_III->In_I Comproportionation In_III->In_I Friedel_Crafts_Acylation Catalytic Cycle of In(III) in Friedel-Crafts Acylation InCl3 InCl₃ ActivatedComplex Activated Complex [RCO]⁺[InCl₄]⁻ InCl3->ActivatedComplex Coordination AcylChloride Acyl Chloride (RCOCl) AcylChloride->ActivatedComplex SigmaComplex σ-Complex (Wheland Intermediate) ActivatedComplex->SigmaComplex Electrophilic Attack Arene Arene (ArH) Arene->SigmaComplex SigmaComplex->InCl3 Regeneration Product Aryl Ketone (ArCOR) SigmaComplex->Product Deprotonation HCl HCl SigmaComplex->HCl Indium_Allylation Mechanism of Indium-Mediated Allylation Indium_Metal Indium Metal (In⁰) Allylindium Allylindium(III) Intermediate Indium_Metal->Allylindium Oxidative Addition Allyl_Halide Allyl Halide (R-CH=CH-CH₂-X) Allyl_Halide->Allylindium Transition_State Six-membered Ring Transition State Allylindium->Transition_State Carbonyl Carbonyl Compound (R'R''C=O) Carbonyl->Transition_State Nucleophilic Addition Intermediate_Alkoxide Indium Alkoxide Transition_State->Intermediate_Alkoxide Product Homoallylic Alcohol Intermediate_Alkoxide->Product Protonolysis (H₂O workup) InX3 InX₃ Intermediate_Alkoxide->InX3 Radiolabeling_Workflow Workflow for ¹¹¹In Radiolabeling of a Biomolecule Biomolecule Biomolecule (e.g., Antibody, Peptide) Conjugate Biomolecule-Chelator Conjugate Biomolecule->Conjugate Chelator Bifunctional Chelator (e.g., DTPA, DOTA) Chelator->Conjugate Conjugation Radiolabeled_Product ¹¹¹In-Labeled Biomolecule Conjugate->Radiolabeled_Product Indium111 ¹¹¹InCl₃ Solution Indium111->Radiolabeled_Product Radiolabeling (Chelation) Purification Purification (e.g., Size Exclusion Chromatography) Radiolabeled_Product->Purification QC Quality Control (e.g., ITLC, HPLC) Purification->QC Final_Product Final Radiopharmaceutical QC->Final_Product Release

References

A Comparative Analysis of Indium(3+) Lewis Acidity within Group 13 Elements: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Lewis acidity of Indium(3+) in comparison to its Group 13 congeners: Boron(3+), Aluminum(3+), Gallium(3+), and Thallium(3+). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of relevant chemical processes.

Executive Summary

The Lewis acidity of Group 13 elements in their +3 oxidation state is a critical factor influencing their application in various chemical transformations, including catalysis and drug development. While a general trend of decreasing Lewis acidity down the group is often cited due to increasing ionic radius and decreasing charge density, the reality is more nuanced. This guide delves into the quantitative measures of Lewis acidity, including the acidity of aqua ions (pKa), Fluoride (B91410) Ion Affinities (FIA), and Gutmann-Beckett acceptor numbers (AN), to provide a clearer, data-driven comparison. Indium(III), in particular, emerges as a versatile Lewis acid with a unique profile of reactivity and selectivity, making it an attractive tool in organic synthesis and medicinal chemistry.

Quantitative Comparison of Lewis Acidity

To facilitate a direct comparison of the Lewis acidic character of Group 13 trivalent ions, the following tables summarize key quantitative indicators.

Acidity of Hexaaqua Ions

The acidity of the hexaaqua complex, [M(H₂O)₆]³⁺, in aqueous solution is a direct measure of the metal ion's ability to polarize coordinated water molecules, a key aspect of its Lewis acidity. The pKa value represents the negative logarithm of the acid dissociation constant for the first deprotonation of a coordinated water molecule. A lower pKa value indicates a stronger acid.

Metal IonpKa of [M(H₂O)₆]³⁺
B³⁺~9.24 (for B(OH)₃)¹
Al³⁺~5.0[1]
Ga³⁺~2.6
In³⁺~4.4
Tl³⁺~1.1

¹ Boric acid, B(OH)₃, is the stable form in water and acts as a Lewis acid by accepting a hydroxide (B78521) ion, which is mechanistically distinct from the deprotonation of a coordinated water molecule. The pKa of the hypothetical [B(H₂O)₆]³⁺ is not experimentally accessible.

Fluoride Ion Affinity (FIA)

Fluoride ion affinity is a gas-phase measure of Lewis acidity, defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates stronger Lewis acidity. The following table presents FIA values for the Group 13 trichlorides.

Lewis AcidFluoride Ion Affinity (kJ/mol)
BCl₃>360
AlCl₃Not available
GaCl₃464
InCl₃Not available
TlCl₃Not available
Gutmann-Beckett Acceptor Number (AN)

The Gutmann-Beckett method provides a measure of Lewis acidity in solution by observing the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with a Lewis acid. A higher acceptor number (AN) corresponds to stronger Lewis acidity.

Lewis AcidAcceptor Number (AN)
BF₃89[2]
BCl₃106
BBr₃109
BI₃115[2]
AlCl₃87[3]
GaCl₃Not available
InCl₃Not available
TlCl₃Not available

Note: Experimental Gutmann-Beckett acceptor numbers for the trichlorides of gallium, indium, and thallium are not consistently reported in the literature under comparable conditions.

Experimental Protocols

This section details the methodologies for the key experiments used to quantify Lewis acidity.

Determination of pKa of Metal Aqua Ions by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a metal aqua ion in an aqueous solution.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the metal salt (e.g., 0.1 M) in deionized water.

    • Prepare a standard solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[4][5][6][7]

  • Titration Procedure:

    • Place a known volume of the metal salt solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution at a constant rate.

    • Add the standard base solution in small, precise increments (e.g., 0.1 mL).

    • Record the pH of the solution after each addition, allowing the reading to stabilize.[5][6][7]

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of base added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[8]

    • The pKa is equal to the pH at the half-equivalence point.

Determination of Fluoride Ion Affinity (FIA) by Gas-Phase Bracketing or Calorimetry

Objective: To measure the gas-phase fluoride ion affinity of a Lewis acid.

Methodology (Gas-Phase Bracketing using Mass Spectrometry):

  • Instrumentation: A Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer or a similar instrument capable of studying gas-phase ion-molecule reactions is required.

  • Procedure:

    • Introduce the Lewis acid of interest and a reference compound with a known FIA into the mass spectrometer at low pressures.

    • Generate fluoride ions, typically by electron impact on a suitable precursor like NF₃.

    • Allow the fluoride ions to react with both the Lewis acid and the reference compound.

    • Monitor the formation of the [Lewis Acid-F]⁻ and [Reference-F]⁻ adducts.

    • By comparing the relative abundances of the product ions, it can be determined whether the Lewis acid has a higher or lower FIA than the reference compound.

    • By using a series of reference compounds with known FIAs, the FIA of the unknown Lewis acid can be "bracketed" within a specific range.

Methodology (Calorimetry):

  • Instrumentation: An isothermal titration calorimeter (ITC) is used to measure the heat changes associated with chemical reactions.

  • Procedure:

    • A solution of the Lewis acid is placed in the sample cell of the calorimeter.

    • A solution of a fluoride source (e.g., a crown ether-sequestered potassium fluoride) is placed in the injection syringe.

    • The fluoride solution is injected in small, precise aliquots into the Lewis acid solution.

    • The heat released or absorbed during the binding event is measured for each injection.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of fluoride to Lewis acid.

    • This binding isotherm is then fitted to a suitable binding model to determine the enthalpy change (ΔH) of the reaction, which corresponds to the FIA.

Determination of Gutmann-Beckett Acceptor Number by ³¹P NMR Spectroscopy

Objective: To determine the Gutmann-Beckett acceptor number (AN) of a Lewis acid in a non-coordinating solvent.[3][9]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the Lewis acid at a known concentration (e.g., 0.1 M) in a dry, non-coordinating, deuterated solvent (e.g., CD₂Cl₂ or C₆D₆).

    • Prepare a solution of the probe molecule, triethylphosphine oxide (Et₃PO), at the same concentration in the same solvent.

    • Prepare a reference sample of Et₃PO in hexane, which is defined as having an AN of 0.[2]

    • Prepare a reference sample of the Et₃PO adduct with SbCl₅ in 1,2-dichloroethane, which is defined as having an AN of 100.[2]

  • NMR Spectroscopy:

    • Acquire the ³¹P NMR spectrum of the Et₃PO solution.

    • Acquire the ³¹P NMR spectrum of the solution containing the Lewis acid and Et₃PO. An external reference of 85% H₃PO₄ is typically used.

  • Data Analysis:

    • Measure the chemical shift (δ) of the ³¹P signal for the Et₃PO-Lewis acid adduct.

    • The acceptor number (AN) is calculated using the following formula: AN = 2.21 × (δ_sample - δ_hexane) where δ_sample is the chemical shift of the Et₃PO-Lewis acid adduct and δ_hexane is the chemical shift of Et₃PO in hexane.[2]

Role in Catalysis: Mechanistic Insights

The Lewis acidity of Indium(III) makes it a potent catalyst in a variety of organic transformations. This section provides a detailed look at the mechanisms of two important reactions catalyzed by Indium(III).

Indium(III)-Catalyzed Intramolecular Friedel-Crafts Reaction

Indium(III) salts, such as InCl₃, are effective catalysts for intramolecular Friedel-Crafts reactions.[10][11] The catalytic cycle involves the activation of a tethered electrophile, followed by cyclization and regeneration of the catalyst.

Friedel_Crafts cluster_regeneration Catalyst Regeneration substrate Arene with Tethered Alkyl Halide activated_complex Activated Complex [Arene-R-X---InCl₃] substrate->activated_complex Coordination InCl3_cat InCl₃ InCl3_cat->activated_complex intermediate Wheland Intermediate (Sigma Complex) activated_complex->intermediate Intramolecular Electrophilic Attack product Cyclized Product intermediate->product Deprotonation HCl HCl intermediate->HCl

Caption: Catalytic cycle of an In(III)-catalyzed intramolecular Friedel-Crafts reaction.

Step-by-Step Mechanism:

  • Activation: The Lewis acidic Indium(III) chloride coordinates to the halogen atom of the alkyl halide tether, increasing the electrophilicity of the carbon atom attached to the halogen.

  • Intramolecular Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the activated electrophilic carbon, forming a cyclic Wheland intermediate (a sigma complex).

  • Deprotonation and Catalyst Regeneration: A proton is eliminated from the Wheland intermediate, restoring the aromaticity of the ring and forming the cyclized product. The proton can then react with the [InCl₄]⁻ species to regenerate the InCl₃ catalyst and form HCl.

Indium(III)-Catalyzed Glycosylation of Glycosyl Fluorides

Indium(III) triflate (In(OTf)₃) is a mild and efficient catalyst for the activation of glycosyl fluorides, enabling the formation of glycosidic bonds.[2][12][13][14]

Glycosylation glycosyl_fluoride Glycosyl Fluoride (R-F) activated_donor Activated Glycosyl Donor [R---F---In(OTf)₃] glycosyl_fluoride->activated_donor Coordination InOTf3_cat In(OTf)₃ InOTf3_cat->activated_donor oxocarbenium Oxocarbenium Ion [R⁺][InF(OTf)₃]⁻ activated_donor->oxocarbenium Fluoride Abstraction glycoside Glycoside (R-OR') oxocarbenium->glycoside Nucleophilic Attack alcohol Alcohol (R'-OH) alcohol->glycoside

Caption: Simplified mechanism of In(III)-catalyzed glycosylation with a glycosyl fluoride.

Step-by-Step Mechanism:

  • Activation of Glycosyl Donor: The Lewis acidic Indium(III) triflate coordinates to the fluorine atom of the glycosyl fluoride, weakening the C-F bond.

  • Formation of Oxocarbenium Ion: The In(OTf)₃ facilitates the departure of the fluoride ion, leading to the formation of a highly reactive oxocarbenium ion intermediate.

  • Nucleophilic Attack: An alcohol (glycosyl acceptor) acts as a nucleophile and attacks the electrophilic anomeric carbon of the oxocarbenium ion.

  • Glycoside Formation and Catalyst Turnover: Deprotonation of the resulting oxonium ion yields the glycoside product. The exact mechanism of catalyst regeneration can be complex and may involve the formation of various indium species in solution.

Conclusion

This guide has provided a comparative overview of the Lewis acidity of Indium(3+) and other Group 13 elements. The quantitative data presented in the tables, alongside the detailed experimental protocols, offer a robust framework for researchers to understand and apply these Lewis acids in their work. The mechanistic insights into Indium(III)-catalyzed reactions highlight its utility in modern organic synthesis. While general trends in Lewis acidity can be a useful starting point, this guide emphasizes the importance of considering specific quantitative measures and reaction conditions when selecting a Lewis acid for a particular application. The unique properties of Indium(III) make it a valuable and often milder alternative to more traditional Lewis acids, with significant potential in the development of new synthetic methodologies and therapeutic agents.

References

A-Technical-Guide-to-the-Coordination-Chemistry-of-Indium(III)-with-N-donor-Ligands

Author: BenchChem Technical Support Team. Date: December 2025

-For-Researchers,-Scientists,-and-Drug-Development-Professionals

1.-Introduction

Indium(III), a Group 13 element, possesses a d¹⁰ electronic configuration and typically exhibits a +3 oxidation state. Its behavior as a hard Lewis acid makes it amenable to coordination with a variety of ligands, particularly those with nitrogen donor atoms. The coordination chemistry of Indium(III) with N-donor ligands is a burgeoning field, driven by the diverse structural arrangements and significant potential applications of the resulting complexes. These applications span from materials science to medicine, where they are explored as antimicrobial, anticancer, and diagnostic agents.[1]

This guide provides a comprehensive technical overview of the synthesis, structural characterization, thermodynamic stability, and key applications of Indium(III) complexes with N-donor ligands, tailored for professionals in research and drug development.

Synthesis and Structural Diversity

The synthesis of Indium(III) N-donor complexes is typically achieved through straightforward methodologies, most commonly the salt metathesis reaction between an Indium(III) salt (e.g., InCl₃, In(NO₃)₃·xH₂O) and the desired N-donor ligand in a suitable solvent.[2][3]

Common N-Donor Ligands:

The coordination number and geometry of the resulting Indium(III) center are highly dependent on the steric and electronic properties of the ligand, as well as the reaction conditions. Common geometries include distorted octahedral, trigonal bipyramidal, and seven- or eight-coordinate structures.[4][5][6] For instance, the reaction of InCl₃ with three equivalents of a pyrazole (B372694) ligand results in a six-coordinate, mer-isomeric octahedral complex.[6]

Quantitative Data Summary

Precise structural and stability data are critical for understanding the behavior of these complexes and for designing new compounds with desired properties.

Table 1: Selected Structural Data for In(III)-N-Donor Complexes

This table summarizes key bond lengths and coordination geometries for several representative complexes, as determined by single-crystal X-ray diffraction.

ComplexLigand(s)Coordination NumberGeometryAvg. In-N Bond Length (Å)Reference(s)
[InCl₃(tpy)]terpyridine (tpy)6Distorted Octahedral2.244[7]
[In(lap)(bipy)Cl₂]lapachol, 2,2'-bipyridine (bipy)6Distorted OctahedralN/A (Mixed N,O donors)[4]
[In(4,4′-dmbipy)(η²-NO₃)₂(η-NO₃)(H₂O)]4,4′-dimethyl-2,2′-bipyridine (dmbipy)8MononuclearN/A (Mixed N,O donors)[5]
mer-[InCl₃(pzH)₃]pyrazole (pzH)6Octahedral (mer-isomer)2.23-2.26[8]
Table 2: Thermodynamic Stability Constants

The stability of Indium(III) complexes in aqueous solution is quantified by their formation constants (log K or log β). This data is crucial for predicting their behavior in biological media. The following constants were determined in 0.1 M NaNO₃ at 25 °C.[9]

Ligand (L)SpeciesLog Formation ConstantReference
triethylenetetramine (trien)log β(MLH₂)25.3 ± 0.3[9]
log K₁14.43 ± 0.09[9]
tetraethylenepentamine (tetren)log β(MLH)20.8 ± 0.2[9]
log β(ML)20.1 ± 0.3[9]
tpen¹log K₁17.71 ± 0.07[9]
N,N′-bis(2-pyridylmethyl)ethylenediaminelog K₁14.69 ± 0.05[9]
1,10-phenanthroline (phen)log K₁6.81 ± 0.07[9]
log K₂6.44 ± 0.07[9]
log K₃6.20 ± 0.08[9]
8-hydroxyquinoline (HQ)log β₃ (Tris-complex)~33 (Conditional)[10]

¹tpen = N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine

Detailed Experimental Protocols

Protocol 1: Synthesis of a Heteroleptic Indium(III) Complex

This protocol is adapted from the synthesis of [InSC₂H₄N(Me)SC₂H₄(C₈H₅F₃NO)].[2][3]

  • Ligand Preparation: The aminothiol (B82208) and β-heteroarylalkenol ligands are synthesized according to established literature procedures.[2]

  • Lithiation: The ligands are deprotonated using a strong base like n-butyllithium in an inert solvent (e.g., THF) under an inert atmosphere (N₂ or Ar) at low temperatures (e.g., -78 °C) to form the lithium salts.

  • Complexation (Salt Metathesis): A solution/slurry of anhydrous Indium(III) chloride (InCl₃) in an appropriate solvent is prepared.[2]

  • The lithiated ligand solutions are added dropwise to the InCl₃ suspension at low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12-24 h).

  • Work-up: The precipitated lithium chloride (LiCl) is removed by filtration or centrifugation. The solvent from the filtrate is removed under reduced pressure.

  • Purification: The resulting solid product is purified by recrystallization from a suitable solvent system (e.g., chloroform/n-pentane) or by sublimation under high vacuum to yield the final complex.[2]

Protocol 2: Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful tool for characterizing the structure of these diamagnetic d¹⁰ complexes in solution.[11]

  • Sample Preparation: Dissolve 5-10 mg of the purified Indium(III) complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Record the ¹H NMR spectrum. Coordination of the N-donor ligand to the Indium(III) center typically results in a downfield shift of the ligand's proton signals adjacent to the nitrogen atoms due to the deshielding effect of the metal cation.[12]

  • ¹³C NMR Acquisition: Record the ¹³C NMR spectrum. Similar shifts are observed for the carbon atoms near the coordination site.

  • ¹¹⁵In NMR (Solid-State): For more specialized analysis, solid-state ¹¹⁵In NMR can provide direct information about the indium nucleus's local environment, including the coordination geometry and the nature of the bonded atoms.[13][14] This technique is sensitive to the nuclear quadrupolar and chemical shift parameters.[13][14]

Protocol 3: Determination of Stability Constants by Differential Pulse Voltammetry (DPV)

DPV is a sensitive electrochemical technique used to determine the stability constants of metal complexes in solution.[15][16] This protocol is based on methods used for studying In(III)-polyamine systems.[9]

  • Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., dropping mercury electrode), a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode (e.g., platinum wire).[15]

  • Solution Preparation: Prepare a solution containing a known, low concentration of In³⁺ (e.g., 3 x 10⁻⁵ M) in a supporting electrolyte (e.g., 0.1 M NaNO₃) to maintain constant ionic strength. Deaerate the solution by bubbling with purified nitrogen gas.

  • Titration: Record the DPV of the In³⁺ solution. Add small, precise aliquots of a stock ligand solution to the cell. After each addition, stir the solution, allow it to equilibrate, and then record a new DPV scan.

  • Data Acquisition: The coordination of the ligand to In(III) causes a shift in the reduction potential of the metal ion. Measure the peak potential (Eₚ) and peak current (iₚ) from each voltammogram.

  • Data Analysis: Use the observed shifts in peak potential as a function of ligand concentration to calculate the stepwise and cumulative formation constants (β) using the DeFord and Hume formalism.[9][17] This method relates the shift in half-wave potential to the concentrations of the various complex species in solution.

Applications in Drug Development

The unique properties of Indium(III) complexes make them attractive candidates for therapeutic and diagnostic applications. Non-radioactive complexes have demonstrated significant potential as anticancer and antimicrobial agents, while radioactive isotopes (like ¹¹¹In) are used in medical imaging.[1]

Anticancer Activity

Several Indium(III) complexes with N-donor ligands, such as terpyridine and phenanthroline derivatives, exhibit potent cytotoxicity against various human cancer cell lines, including breast cancer (MCF-7, MDA-MB-468).[1][4] The proposed mechanisms of action are often multifactorial and can differ from traditional platinum-based drugs.[18]

These mechanisms can include:

  • DNA Interaction: Some complexes can bind to DNA, potentially through intercalation, leading to structural changes that inhibit replication and transcription.[4]

  • Mitochondrial Dysfunction: Targeting mitochondria can disrupt the cell's energy supply and trigger apoptosis.[18][19]

  • ROS Generation: The complex may induce oxidative stress by increasing levels of reactive oxygen species (ROS), which damages cellular components and leads to cell death.[18][20]

Conclusion

The coordination chemistry of Indium(III) with N-donor ligands is a rich and dynamic area of research. The straightforward synthesis, structural tunability, and significant biological activity of these complexes position them as promising candidates for the development of novel therapeutics. The detailed characterization of their structural and thermodynamic properties, using the protocols outlined in this guide, is essential for establishing structure-activity relationships and advancing these compounds from the laboratory to clinical applications. Future research will likely focus on designing ligands that enhance target specificity and reduce off-target toxicity, further unlocking the therapeutic potential of Indium(III).

References

An In-depth Technical Guide to Indium(3+) Hydrolysis and Aqua Ion Formation Constants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of Indium(3+) and the formation constants of its aqua ions. This information is critical for understanding the behavior of indium in aqueous solutions, a fundamental aspect in fields ranging from materials science to nuclear medicine and drug development, where indium isotopes are frequently used.

Introduction to Indium(3+) Hydrolysis

In aqueous solution, the Indium(3+) ion, In³⁺, exists as a hydrated aqua ion, [In(H₂O)₆]³⁺. This aqua complex is acidic and undergoes stepwise hydrolysis, where water molecules coordinated to the indium ion successively deprotonate to form a series of mononuclear and polynuclear hydroxo complexes. The extent of hydrolysis is highly dependent on the pH of the solution. These hydrolysis reactions are crucial as they dictate the speciation of indium, which in turn affects its solubility, bioavailability, and interaction with other molecules.

The general equilibria for the formation of mononuclear hydroxo complexes can be represented as:

In³⁺ + nH₂O ⇌ [In(OH)ₙ]⁽³⁻ⁿ⁾⁺ + nH⁺

Quantitative Data: Hydrolysis and Formation Constants

The equilibrium constants for the hydrolysis reactions of Indium(3+) have been determined by various researchers using different experimental techniques. The following tables summarize the key formation constants reported in the literature. It is important to note that the values can vary depending on the experimental conditions, such as temperature and ionic strength of the medium.

Table 1: Stepwise and Cumulative Hydrolysis Constants for Mononuclear Indium(III) Hydroxo Complexes at 25°C

Equilibrium ReactionStepwise Constant (log Kₙ)Cumulative Constant (log βₙ)Reference
In³⁺ + H₂O ⇌ InOH²⁺ + H⁺-3.9 to -4.4-3.9 to -4.4[1][2]
InOH²⁺ + H₂O ⇌ In(OH)₂⁺ + H⁺-3.9-[1]
In³⁺ + 2H₂O ⇌ In(OH)₂⁺ + 2H⁺--7.3 to -8.1[1][2]
In(OH)₂⁺ + H₂O ⇌ In(OH)₃(aq) + H⁺--
In³⁺ + 3H₂O ⇌ In(OH)₃(aq) + 3H⁺-~ -12.9[1]
In(OH)₃(aq) + H₂O ⇌ In(OH)₄⁻ + H⁺--
In³⁺ + 4H₂O ⇌ In(OH)₄⁻ + 4H⁺--22.7 to -23.2[1]

Note: Values are compiled from various sources and represent a range of reported constants. The original sources should be consulted for specific experimental conditions.[1][2]

Table 2: Formation Constants for Polynuclear Indium(III) Hydroxo Complexes at 25°C

Equilibrium ReactionCumulative Constant (log β)Reference
2In³⁺ + 2H₂O ⇌ In₂(OH)₂⁴⁺ + 2H⁺-4.7[1]
4In³⁺ + 4H₂O ⇌ In₄(OH)₄⁸⁺ + 4H⁺-11.2[1]

Experimental Protocols for Determining Hydrolysis Constants

The determination of hydrolysis constants is a meticulous process that relies on precise measurements of solution composition and properties. The following are detailed overviews of the primary experimental methodologies cited in the literature for the study of Indium(3+) hydrolysis.

Potentiometric Titration

Potentiometric titration is a cornerstone technique for determining stability constants.[2] It involves monitoring the pH of a solution containing the metal ion as a titrant of known concentration (typically a strong base) is added.

Experimental Workflow:

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare In(ClO₄)₃ solution in standard acid (e.g., HClO₄) F Add a known volume of the indium solution and background electrolyte to the vessel A->F B Prepare standardized NaOH solution G Titrate with standardized NaOH, recording pH and volume of titrant added B->G C Prepare background electrolyte (e.g., NaClO₄) to maintain constant ionic strength C->F D Calibrate pH electrode with standard buffers D->G E Thermostat the reaction vessel to a constant temperature (e.g., 25°C) E->F F->G H Plot titration curve (pH vs. volume of NaOH) G->H I Use a computer program (e.g., MINIQUAD) to fit the titration data H->I J Determine the stoichiometry and stability constants of the hydrolysis products I->J

Caption: Workflow for potentiometric titration to determine hydrolysis constants.

Detailed Steps:

  • Solution Preparation:

    • An acidic stock solution of Indium(III) perchlorate (B79767) is prepared to suppress initial hydrolysis. The concentration is accurately determined.

    • A carbonate-free solution of a strong base (e.g., NaOH) is prepared and standardized.

    • A background electrolyte (e.g., NaClO₄) is used to maintain a constant ionic strength throughout the titration.[3]

  • Titration Procedure:

    • A known volume of the Indium(III) solution is placed in a thermostatted reaction vessel.

    • The solution is purged with an inert gas (e.g., nitrogen or argon) to exclude atmospheric CO₂.

    • The standardized base is added incrementally using a precise burette.

    • The electromotive force (e.m.f.) or pH is recorded after each addition, allowing the system to reach equilibrium.

  • Data Analysis:

    • The collected data (volume of titrant vs. pH) is processed using specialized software.

    • The software refines a model of the hydrolysis equilibria by minimizing the difference between the experimental and calculated titration curves.

    • This process yields the formation constants for the various hydroxo complexes present in the solution.

Spectrophotometry

Spectrophotometric methods are employed when the metal ion or its complexes have distinct absorption spectra in the UV-Visible range.[4] The change in absorbance at specific wavelengths as a function of pH can be used to determine the concentration of different species and thereby their formation constants.

Experimental Workflow:

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis A Prepare a series of solutions with constant In³⁺ concentration and varying pH D Record the UV-Vis absorption spectrum for each solution A->D B Use buffers or add acid/base to adjust the pH of each solution B->A C Maintain constant ionic strength with a background electrolyte C->A E Identify wavelengths with significant changes in absorbance D->E F Plot absorbance vs. pH at selected wavelengths E->F G Use the data to calculate the molar absorptivities of the hydrolyzed species F->G H Apply non-linear regression analysis to determine the formation constants G->H

Caption: Workflow for spectrophotometric determination of hydrolysis constants.

Detailed Steps:

  • Sample Preparation: A series of solutions containing a fixed total concentration of Indium(III) are prepared at different, precisely measured pH values. The ionic strength is kept constant.

  • Spectral Acquisition: The UV-Visible absorption spectrum of each solution is recorded.

  • Data Analysis: The absorbance data at one or more wavelengths is plotted against pH. By applying Beer-Lambert law and the principles of chemical equilibrium, the concentrations of the different Indium(III) species at each pH can be calculated. This information is then used to determine the hydrolysis constants.

Perturbed Angular Correlation (PAC) Spectroscopy

PAC is a nuclear spectroscopic technique that can be used to study the local chemical environment of a radioactive probe nucleus, such as ¹¹¹In.[3] The hydrolysis of ¹¹¹In³⁺ leads to changes in the electric field gradient at the nucleus, which in turn perturbs the angular correlation of emitted gamma rays.

Experimental Workflow:

PAC_Workflow cluster_prep Sample Preparation cluster_measurement PAC Measurement cluster_analysis Data Analysis A Prepare solutions containing carrier-free ¹¹¹In at varying pH values C Measure the time-differential perturbed angular correlation of the γ-ray cascade A->C B Maintain constant ionic strength and temperature B->A D Extract the perturbation function R(t) for each sample C->D E Analyze the perturbation functions to identify the different ¹¹¹In species D->E F Relate the relative fractions of each species to the pH E->F G Fit the data to a hydrolysis model to determine the formation constants F->G

Caption: Workflow for PAC spectroscopy to determine hydrolysis constants.

Detailed Steps:

  • Sample Preparation: Solutions containing tracer amounts of ¹¹¹In are prepared over a range of pH values.

  • PAC Measurement: The samples are placed in a PAC spectrometer, and the time-dependent anisotropy of the emitted gamma rays is measured.

  • Data Analysis: The resulting PAC spectra are analyzed to identify the different chemical species of ¹¹¹In present and their relative abundances as a function of pH. This information is then used to calculate the hydrolysis constants.

Visualization of Indium(3+) Hydrolysis Pathway

The stepwise hydrolysis of the hexaaquaindium(III) ion can be visualized as a series of deprotonation events, leading to the formation of various hydroxo and oxo-bridged species.

Indium_Hydrolysis_Pathway In3 [In(H₂O)₆]³⁺ InOH2 [In(OH)(H₂O)₅]²⁺ In3->InOH2 -H⁺ InOH2_plus [In(OH)₂(H₂O)₄]⁺ InOH2->InOH2_plus -H⁺ InOH3 In(OH)₃(H₂O)₃ InOH2_plus->InOH3 -H⁺ InOH4_minus [In(OH)₄(H₂O)₂]⁻ InOH3->InOH4_minus -H⁺

References

An In-depth Technical Guide to the Synthesis and Characterization of Indium(III) Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(III) oxide (In₂O₃) nanoparticles are attracting significant attention in various scientific and technological fields, including catalysis, gas sensing, optoelectronics, and biomedical applications. Their unique electronic and optical properties, which are highly dependent on their size, morphology, and crystallinity, make them a versatile material for advanced research and development. This technical guide provides a comprehensive overview of the synthesis and characterization of In₂O₃ nanoparticles, focusing on detailed experimental protocols and comparative data analysis to aid researchers in their effective utilization.

Synthesis Methodologies

A variety of methods have been developed for the synthesis of Indium(III) oxide nanoparticles, each offering distinct advantages in controlling the physicochemical properties of the resulting nanomaterials. The choice of synthesis route is critical as it directly influences particle size, size distribution, morphology, and surface chemistry, which in turn dictate their performance in specific applications. The most common and effective methods include co-precipitation, hydrothermal/solvothermal, sol-gel, and microwave-assisted synthesis.

Comparative Analysis of Synthesis Methods

The selection of an appropriate synthesis method is a crucial step in obtaining In₂O₃ nanoparticles with desired characteristics. The following table summarizes the key parameters and outcomes of different synthesis techniques, providing a comparative basis for researchers to choose the most suitable method for their specific needs.

Synthesis MethodPrecursor ExamplesTypical Temperature (°C)Typical Reaction TimeParticle Size Range (nm)Key AdvantagesCommon Morphologies
Co-precipitation Indium nitrate, Indium chlorideRoom Temperature - 90°C1 - 4 hours10 - 50Simple, rapid, low cost, scalableSpherical nanoparticles
Hydrothermal Indium nitrate, Indium chloride120 - 200°C8 - 24 hours15 - 100High crystallinity, good morphology controlNanocubes, nanorods, microspheres
Sol-Gel Indium acetate, Indium nitrate400 - 600°C (calcination)1 - 5 hours (synthesis), 1 - 2 hours (calcination)10 - 30Good homogeneity, uniform particle sizeSpherical nanoparticles, thin films
Microwave-Assisted Indium nitrate, Indium chloride150 - 200°C5 - 30 minutes10 - 40Rapid synthesis, uniform heating, energy efficientSpherical nanoparticles

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and subsequent application of In₂O₃ nanoparticles. This section provides step-by-step methodologies for the key synthesis and characterization techniques.

Synthesis Protocols

The co-precipitation method is a straightforward and widely used technique for the synthesis of metal oxide nanoparticles. It involves the precipitation of a solid from a solution containing the metal precursor.

Protocol:

  • Precursor Solution Preparation: Dissolve a chosen indium salt (e.g., indium nitrate, In(NO₃)₃·xH₂O) in deionized water to form a solution of a specific concentration (e.g., 0.1 M).

  • Precipitating Agent Preparation: Prepare a solution of a precipitating agent, typically a base such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), in deionized water (e.g., 1 M NaOH).

  • Precipitation: Slowly add the precipitating agent solution dropwise to the indium precursor solution under vigorous stirring. The formation of a white precipitate of indium hydroxide (In(OH)₃) will be observed.

  • Aging: Continue stirring the mixture for a set period (e.g., 2 hours) at a constant temperature (e.g., 60°C) to allow for the aging of the precipitate, which can improve the crystallinity and uniformity of the nanoparticles.

  • Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and by-products.

  • Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 80°C) for several hours to remove the solvent.

  • Calcination: Calcine the dried indium hydroxide powder in a furnace at a specific temperature (e.g., 500°C) for a defined duration (e.g., 2 hours) to induce a phase transformation to indium(III) oxide (In₂O₃).

Hydrothermal synthesis is a versatile method that utilizes high temperatures and pressures in an aqueous solution to crystallize materials. This technique often yields highly crystalline and well-defined nanostructures.

Protocol:

  • Precursor Solution Preparation: Dissolve an indium salt (e.g., indium chloride, InCl₃) and a capping agent or precipitating agent (e.g., urea, hexamethylenetetramine) in deionized water or a solvent mixture.

  • Autoclave Sealing: Transfer the prepared solution into a Teflon-lined stainless-steel autoclave.

  • Heating: Seal the autoclave and place it in an oven. Heat the autoclave to a specific temperature (e.g., 180°C) and maintain it for a set duration (e.g., 12 hours). The high pressure generated within the autoclave facilitates the crystallization of In₂O₃ nanoparticles.

  • Cooling: Allow the autoclave to cool down to room temperature naturally.

  • Product Collection and Washing: Open the autoclave and collect the precipitate. Wash the product thoroughly with deionized water and ethanol to remove any residual reactants.

  • Drying: Dry the final product in an oven at a low temperature (e.g., 60°C).

Characterization Protocols

A comprehensive characterization of the synthesized In₂O₃ nanoparticles is crucial to understand their properties and potential applications.

XRD is a fundamental technique used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.

Protocol:

  • Sample Preparation: Prepare a powder sample of the synthesized In₂O₃ nanoparticles.

  • Data Acquisition: Mount the sample on the XRD instrument and record the diffraction pattern over a specific 2θ range (e.g., 20° to 80°) using a monochromatic X-ray source (typically Cu Kα radiation).

  • Data Analysis: Analyze the positions and widths of the diffraction peaks to identify the crystal phase (by comparing with standard JCPDS data for In₂O₃) and calculate the average crystallite size using the Scherrer equation.

SEM and TEM are powerful imaging techniques used to visualize the morphology, size, and size distribution of the nanoparticles.

Protocol:

  • Sample Preparation (SEM): Disperse a small amount of the In₂O₃ nanoparticle powder onto a carbon tape mounted on an SEM stub. Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.

  • Sample Preparation (TEM): Disperse the nanoparticles in a suitable solvent (e.g., ethanol) and sonicate the suspension to ensure good dispersion. Place a drop of the diluted suspension onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate.

  • Imaging: Introduce the prepared sample into the microscope and acquire images at different magnifications to observe the overall morphology and individual nanoparticle details.

UV-Vis spectroscopy is used to determine the optical properties of the nanoparticles, particularly their band gap energy.

Protocol:

  • Sample Preparation: Disperse the In₂O₃ nanoparticles in a suitable solvent (e.g., deionized water or ethanol) to form a stable colloidal suspension.

  • Data Acquisition: Record the absorbance spectrum of the suspension over a specific wavelength range (e.g., 200-800 nm) using a UV-Vis spectrophotometer.

  • Data Analysis: Use the obtained absorbance data to plot a Tauc plot ((αhν)² vs. hν) and extrapolate the linear portion of the curve to the energy axis to determine the band gap energy of the In₂O₃ nanoparticles.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and characterization processes for Indium(III) oxide nanoparticles.

Synthesis_Workflow cluster_synthesis Synthesis start Start precursor Prepare Precursor Solution start->precursor precipitation Precipitation/ Reaction precursor->precipitation aging Aging/ Hydrothermal Treatment precipitation->aging washing Washing & Centrifugation aging->washing drying Drying washing->drying calcination Calcination (for some methods) drying->calcination nanoparticles In₂O₃ Nanoparticles calcination->nanoparticles

General workflow for the synthesis of In₂O₃ nanoparticles.

Characterization_Workflow cluster_characterization Characterization nanoparticles Synthesized In₂O₃ Nanoparticles xrd XRD (Crystal Structure, Crystallite Size) nanoparticles->xrd sem_tem SEM / TEM (Morphology, Size) nanoparticles->sem_tem uv_vis UV-Vis (Optical Properties, Band Gap) nanoparticles->uv_vis ftir FTIR (Functional Groups) nanoparticles->ftir analysis Data Analysis & Interpretation xrd->analysis sem_tem->analysis uv_vis->analysis ftir->analysis

Typical characterization workflow for In₂O₃ nanoparticles.

Conclusion

The synthesis and characterization of Indium(III) oxide nanoparticles are pivotal for advancing their application in diverse technological and biomedical fields. This guide has provided a detailed overview of common synthesis methodologies, offering a comparative analysis to aid in method selection. Furthermore, the step-by-step experimental protocols for both synthesis and characterization are intended to serve as a practical resource for researchers. The successful and reproducible synthesis of In₂O₃ nanoparticles with tailored properties will undoubtedly continue to drive innovation and discovery in numerous scientific disciplines.

A Deep Dive into the Solvothermal Synthesis of Indium-Based Metal-Organic Frameworks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium-based metal-organic frameworks (In-MOFs) are a promising class of porous crystalline materials garnering significant attention for their unique structural features and diverse applications, particularly in drug delivery and catalysis. The solvothermal synthesis method stands out as a prevalent and effective technique for crystallizing these intricate structures. This technical guide provides an in-depth exploration of the solvothermal synthesis of In-MOFs, detailing experimental protocols, presenting key quantitative data for a range of these materials, and visualizing the synthetic workflow and a relevant biological signaling pathway.

Core Concepts in Solvothermal Synthesis of In-MOFs

Solvothermal synthesis is a method of preparing crystalline materials in a solvent at temperatures above its boiling point, carried out in a sealed vessel, often a Teflon-lined stainless-steel autoclave. This technique offers excellent control over the size, morphology, and crystallinity of the resulting MOF. The fundamental principle involves the reaction of an indium metal salt (the metal precursor) with an organic linker in a suitable solvent under controlled temperature and pressure over a specific period. The choice of solvent is crucial, as it not only dissolves the precursors but can also act as a template or structure-directing agent.[1][2]

The larger ionic radius of the In(III) ion (0.94 Å) compared to other trivalent metals like Al(III) and Cr(III) often leads to higher kinetic instability in coordination, which can facilitate the ligand exchange rate and increase the likelihood of obtaining single-crystal structures.[3] Carboxylate-based organic linkers are commonly employed in the synthesis of In-MOFs due to their strong coordination with the indium metal centers.[3]

Experimental Protocols: A Step-by-Step Approach

Detailed and reproducible experimental protocols are paramount for the successful synthesis of In-MOFs. Below are representative protocols for the solvothermal synthesis of specific In-MOFs, highlighting the precise control of reaction parameters.

Synthesis of MIL-68(In)

A widely studied indium-based MOF, MIL-68(In), can be synthesized using the following solvothermal procedure:

  • Precursor Preparation: In a typical synthesis, 1.32 mmol of indium(III) nitrate (B79036) (In(NO₃)₃·xH₂O) and 1.20 mmol of terephthalic acid (H₂BDC) are used as the indium source and organic linker, respectively.

  • Reaction Mixture: These precursors are combined in a 30 ml autoclave containing 5 ml of N,N-dimethylformamide (DMF) as the solvent.

  • Solvothermal Reaction: The sealed autoclave is then placed in an oven and heated to 100°C for a duration ranging from 1 hour to 14 days, depending on the desired crystal size and morphology.

  • Product Isolation and Purification: After the reaction is complete, the autoclave is allowed to cool to room temperature. The resulting solid product is collected by centrifugation or filtration and washed with fresh DMF and subsequently with a more volatile solvent like ethanol (B145695) to remove any unreacted precursors and residual solvent.

  • Activation: The purified MIL-68(In) is then activated by heating under vacuum to remove the solvent molecules occluded within the pores, making the porous network accessible for subsequent applications.

Synthesis of an Indium Fumarate MOF

An indium-fumarate MOF, isostructural to the well-known Al-fumarate (Basolite A520), can be synthesized as follows:

  • Precursor Preparation: Indium(III) chloride (InCl₃) is used as the indium source and fumaric acid as the organic linker.

  • Reaction Mixture: The indium salt and fumaric acid are dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Solvothermal Reaction: The reaction mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature for a defined period to facilitate the crystallization of the In-fumarate MOF.

  • Product Isolation and Purification: The product is collected, washed thoroughly with the reaction solvent and a lower-boiling-point solvent, and dried.

Quantitative Data of Solvothermally Synthesized In-MOFs

The structural and physical properties of In-MOFs are critical for their performance in various applications. The following tables summarize key quantitative data for a selection of solvothermally synthesized indium-based MOFs.

MOF NameIndium PrecursorOrganic LinkerSolventTemperature (°C)Time (h)Yield (%)
MIL-68(In) In(NO₃)₃·xH₂OTerephthalic acidDMF10024-336N/A
In-Fumarate InCl₃Fumaric acidDMFN/AN/AN/A
MIL-117 Indium saltPyromellitic acidWater21024N/A
InOF-1 In(III) salt3,3′,5,5′-biphenyl tetracarboxylic acidN/AN/AN/AN/A
In(OH)bpydc In(III) salt2,2′-bipyridine-5,5′-dicarboxylic acidN/AN/AN/AN/A

N/A: Data not available in the cited sources.

MOF NameSpace GroupUnit Cell Parameters (Å, °)BET Surface Area (m²/g)Pore Volume (cm³/g)
MIL-68(In) P6₃/mmca = 14.7, c = 12.3~1000N/A
In-Fumarate N/AN/AN/AN/A
MIL-117 Pnmma = 8.2390, b = 22.251, c = 37.791N/AN/A
InOF-1 N/AN/AN/AN/A
In(OH)bpydc N/AN/AN/AN/A

N/A: Data not available in the cited sources.

Visualizing the Process: Experimental Workflow and Signaling Pathway

Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate the general workflow of solvothermal MOF synthesis and a key signaling pathway relevant to the application of In-MOFs in cancer therapy.

Solvothermal_Synthesis_Workflow Precursors Indium Salt & Organic Linker Mixing Mixing & Dissolution Precursors->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Autoclave Transfer to Teflon-lined Autoclave Mixing->Autoclave Heating Solvothermal Reaction (Controlled Temperature & Time) Autoclave->Heating Cooling Cooling to Room Temperature Heating->Cooling Filtration Filtration / Centrifugation Cooling->Filtration Washing Washing with Fresh Solvent Filtration->Washing Drying Drying / Activation (Under Vacuum) Washing->Drying InMOF Crystalline In-MOF Drying->InMOF

A general workflow for the solvothermal synthesis of In-MOFs.

Apoptosis_Signaling_Pathway cluster_MOF In-MOF Drug Delivery System cluster_Cell Cancer Cell InMOF_Dox In-MOF (e.g., loaded with Doxorubicin) Bcl2 Bcl-2 (Anti-apoptotic) InMOF_Dox->Bcl2 Inhibits Bax Bax (Pro-apoptotic) InMOF_Dox->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Targeted apoptosis induction in cancer cells via an In-MOF drug delivery system.

Applications in Drug Development

The high porosity, large surface area, and tunable nature of In-MOFs make them excellent candidates for drug delivery systems.[4] They can encapsulate therapeutic agents, protecting them from degradation and facilitating their targeted delivery to specific sites in the body. For instance, doxorubicin (B1662922), a common anticancer drug, can be loaded into the pores of MOFs. Upon reaching the acidic tumor microenvironment, the MOF structure can degrade, releasing the drug payload.

The released doxorubicin can then induce apoptosis (programmed cell death) in cancer cells. One of the key regulatory pathways of apoptosis involves the Bcl-2 family of proteins. Anti-apoptotic proteins like Bcl-2 prevent cell death, while pro-apoptotic proteins like Bax promote it. Many anticancer drugs, including doxorubicin, can shift the balance by downregulating Bcl-2 and upregulating Bax, leading to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, activation of caspases, and ultimately, cell death. While specific studies detailing the direct modulation of the Bcl-2 pathway by indium-based MOF drug carriers are emerging, the general principle of using MOFs to deliver apoptosis-inducing drugs is a well-established and promising strategy in cancer therapy.

Conclusion

The solvothermal synthesis of indium-based metal-organic frameworks is a versatile and powerful method for creating highly crystalline and porous materials with significant potential in various fields, especially in drug development. By carefully controlling the synthesis parameters, researchers can tailor the properties of In-MOFs to suit specific applications. The ability to encapsulate and deliver therapeutic agents to cancer cells and modulate critical signaling pathways like the Bcl-2-mediated apoptosis pathway underscores the importance of continued research and development in this exciting area of materials science. As our understanding of the synthesis-structure-property relationships in In-MOFs deepens, so too will their impact on the future of medicine and materials science.

References

Indium(3+) precursors for chemical vapor deposition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Indium(3+) Precursors for Chemical Vapor Deposition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Indium(3+) precursors utilized in Chemical Vapor Deposition (CVD) for the synthesis of high-quality indium-based thin films. The selection of an appropriate precursor is critical in determining the physical and chemical properties of the deposited films, which are integral to a wide range of applications, from transparent conducting oxides in electronics to specialized coatings.

Introduction to Indium(3+) Precursors for CVD

Chemical Vapor Deposition is a versatile technique for producing thin, uniform films of various materials. The process relies on the vaporization of a precursor material, which then decomposes on a heated substrate to form the desired film. The choice of the indium precursor is paramount, as its chemical and physical properties—such as volatility, thermal stability, and decomposition pathway—directly influence the deposition process and the final film characteristics. An ideal precursor should exhibit high volatility for efficient transport to the substrate, combined with thermal stability to prevent premature decomposition in the gas phase.

Classes of Indium(3+) Precursors

A variety of indium(III) compounds have been explored as precursors for CVD. These can be broadly categorized into several classes based on their coordinating ligands.

Organometallic Precursors

The most common organometallic precursor is Trimethylindium (In(CH₃)₃) . Due to its relatively high vapor pressure, it is frequently used for the growth of In₂O₃ films.[1] However, its pyrophoric nature presents significant handling challenges. Triethylindium (In(CH₂CH₃)₃) is another example in this class.[2]

β-Diketonate Precursors

Indium acetylacetonate (B107027) (In(acac)₃) and indium 2,2,6,6-tetramethyl-3,5-heptanedionate (In(thd)₃) are well-studied β-diketonate precursors.[2] These compounds are generally solids and are easier to handle than their pyrophoric organometallic counterparts. However, the use of acetylacetonate ligands can sometimes lead to carbon contamination in the deposited films.[1]

Amidinate Precursors

Amidinate complexes of indium(III) have emerged as promising precursors. Both homoleptic, such as tris-amidinate [In(amd)₃], and heteroleptic complexes like [InCl(amd)₂] and [InMe(amd)₂] have been synthesized and investigated.[3][4][5] The halide-free amidinate compounds, in particular, show suitable volatility and thermal stability for CVD applications.[3][5]

Guanidinate Precursors

A homoleptic sublimable indium(III) guanidinate, (In[(NiPr)₂CNMe₂]₃), has been synthesized and used to deposit cubic indium oxide films via CVD at temperatures above 275 °C using air as the reactant gas.[2]

Triazenide Precursors

A highly volatile In(III) triazenide precursor has been developed for the atomic layer deposition (ALD) of high-quality epitaxial indium nitride (InN). This homoleptic triazenide precursor was reported to be easily synthesized and purified by sublimation.[6]

Quantitative Data of Indium(3+) Precursors and Resulting Films

The following table summarizes key quantitative data for various indium precursors and the properties of the resulting indium oxide thin films.

Precursor NameChemical FormulaPrecursor StateDeposition Temperature (°C)Growth RateResulting Film Properties
Amidinate Complexes
[InMe(amd)₂][In(CH₃)(amd)₂]Solid400 - 700-High charge carrier density (1.8 x 10²⁰ cm⁻³), Hall mobility of 48 cm² V⁻¹ s⁻¹[3]
[In(amd)₃][In(amd)₃]Solid400 - 700-High transparency (>95% at 560 nm), charge carrier density of 6.5 x 10¹⁹ cm⁻³, Hall mobility of 74 cm² V⁻¹ s⁻¹[3]
Guanidinate Complex
(In[(NiPr)₂CNMe₂]₃)C₃₀H₆₉InN₉Solid35043 nm min⁻¹Cubic In₂O₃ with good transparency[2]
β-Diketonate Precursors
Indium AcetylacetonateIn(C₅H₇O₂)₃Solid350 - 500-Polycrystalline In₂O₃-SnO₂ films with resistivity of 1.8 x 10⁻⁴ Ω cm and >90% transmittance[7]
Dimethylindium Acetylacetonate[Me₂In(acac)]Solid550>15 nm s⁻¹Cubic ITO with resistivity of 3.5 x 10⁻⁴ Ω cm and >85% transmission[8]
Triazenide Precursor
Homoleptic Triazenide-Solid145 - 215 (Volatilization)-Epitaxial hexagonal InN[6]

Experimental Protocols

General CVD Workflow for Indium Oxide Thin Film Deposition

The following diagram illustrates a typical workflow for the chemical vapor deposition of indium oxide thin films from an indium(3+) precursor.

CVD_Workflow cluster_precursor Precursor Handling cluster_deposition Deposition Chamber cluster_post Post-Deposition Precursor Indium(3+) Precursor Vaporizer Vaporizer/Sublimator Precursor->Vaporizer Introduction Reactor CVD Reactor Vaporizer->Reactor Precursor Vapor Transport Substrate Heated Substrate Cooling Cooling Reactor->Cooling Film Deposition Exhaust Exhaust Reactor->Exhaust Characterization Film Characterization Cooling->Characterization Analysis Gas Carrier/Reactant Gas (e.g., O₂) Gas->Reactor

Caption: General workflow for CVD of indium oxide films.

Synthesis of Amidinate Precursors: [InCl(amd)₂], [InMe(amd)₂], and [In(amd)₃]

The synthesis of these compounds is reported to be via salt-metathesis.[3][5] While the specific detailed protocols require consulting the primary literature, a general representation of the synthesis is as follows:

Synthesis_Amidinate cluster_reactants Reactants cluster_products Products In_Source Indium Source (e.g., InCl₃, InMe₂Cl) Reaction Salt Metathesis Reaction In_Source->Reaction Amidine_Source Amidinate Source (e.g., Li(amd), Na(amd)) Amidine_Source->Reaction Heteroleptic Heteroleptic Complexes ([InCl(amd)₂], [InMe(amd)₂]) Reaction->Heteroleptic Homoleptic Homoleptic Complex ([In(amd)₃]) Reaction->Homoleptic Byproduct Salt Byproduct (e.g., LiCl, NaCl) Reaction->Byproduct

References

A Deep Dive into the Theoretical Underpinnings of Indium(3+) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(III) has emerged as a versatile and powerful Lewis acid catalyst in a myriad of organic transformations. Its unique properties, including high chemoselectivity, tolerance to various functional groups, and the ability to be used in protic media, have made it an attractive tool for synthetic chemists.[1] This technical guide delves into the theoretical studies that have been instrumental in elucidating the catalytic mechanisms of In(3+), providing a foundational understanding for researchers and professionals in drug development and chemical synthesis. Through computational investigations, primarily employing Density Functional Theory (DFT), significant insights have been gained into reaction pathways, transition states, and the nature of the active catalytic species.

Core Concepts in Indium(3+) Catalysis: A Theoretical Perspective

Theoretical studies have been pivotal in understanding how In(3+) catalyzes reactions. Unlike more reactive Lewis acids like Boron(III) or Aluminum(III), Indium(III) exhibits a nuanced reactivity profile.[1] Computational models have revealed that In(3+) can act as both a σ-Lewis acid, activating carbonyls and other heteroatoms, and as a π-Lewis acid, coordinating with unsaturated systems like alkynes and alkenes to promote nucleophilic additions.[1] This dual reactivity is a cornerstone of its broad applicability.

A key area of investigation has been the nature of the active catalytic species. Theoretical calculations have explored whether the neutral InX₃ species or a more electrophilic cationic species, such as InX₂⁺, is the true catalyst in various reactions.[2][3] These studies analyze the energetics of different pathways to determine the most likely mechanistic route.

Intramolecular Hydroarylation of Aryl Propargyl Ethers: A Case Study

One of the well-studied examples of In(3+) catalysis is the intramolecular hydroarylation of aryl propargyl ethers to synthesize 2H-chromenes.[1][4] This reaction showcases the power of theoretical chemistry to unravel complex mechanistic details.

Computational studies have proposed a mechanism that begins with the coordination of the In(III) catalyst to the alkyne moiety of the substrate.[2] This π-coordination activates the alkyne towards nucleophilic attack by the appended aryl ring. The regioselectivity of this cyclization, favoring the 6-endo-dig pathway to form the six-membered chromene ring over the 5-exo-dig pathway, has been a central question addressed by DFT calculations.[2][3]

The Catalytic Cycle and Key Intermediates

The proposed catalytic cycle, as supported by DFT calculations, involves several key steps:

  • π-Coordination: The In(III) catalyst coordinates to the carbon-carbon triple bond of the aryl propargyl ether.

  • Nucleophilic Attack: The electron-rich aromatic ring attacks the activated alkyne in an intramolecular fashion.

  • Deprotonation/Rearomatization: A subsequent deprotonation step leads to the rearomatization of the phenyl ring.

  • Protodemetallation: The final step involves the protonation of the resulting intermediate to release the 2H-chromene product and regenerate the In(III) catalyst.[1]

The following diagram illustrates the logical workflow of the computational investigation into this reaction mechanism.

computational_workflow cluster_start Initial Hypothesis cluster_modeling Computational Modeling cluster_pathways Exploration of Reaction Pathways cluster_analysis Energetic and Structural Analysis cluster_conclusion Conclusion start Experimental Observation: InI₃ catalyzes intramolecular hydroarylation of aryl propargyl ethers model Model System: Phenyl propargyl ether + InI₃/InI₂⁺ start->model Formulate a computational model dft Select Computational Method: DFT (e.g., B3LYP) with appropriate basis sets (e.g., 6-31+G(d)/LANL2DZ) model->dft Define theoretical level path_endo 6-endo-dig Pathway dft->path_endo path_exo 5-exo-dig Pathway dft->path_exo ts_analysis Locate Transition States (TS) and Intermediates (Int) path_endo->ts_analysis path_exo->ts_analysis energy_calc Calculate Activation Barriers (ΔG‡) and Reaction Energies (ΔGᵣ) ts_analysis->energy_calc geo_analysis Analyze Geometries: Bond lengths and angles ts_analysis->geo_analysis conclusion Determine the Kinetically and Thermodynamically Favored Pathway energy_calc->conclusion geo_analysis->conclusion catalytic_cycle catalyst InI₃ pi_complex π-Complex catalyst->pi_complex substrate Aryl Propargyl Ether substrate->pi_complex + InI₃ product 2H-Chromene intermediate1 Zwitterionic Intermediate pi_complex->intermediate1 6-endo-dig cyclization intermediate2 Alkenylindium Intermediate intermediate1->intermediate2 Deprotonation intermediate2->catalyst - InI₃ intermediate2->product + H⁺ (Protodemetallation)

References

Indium(III) Salts as Versatile Catalysts in Aqueous Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, presenting both economic and environmental advantages. Indium(III) salts, particularly indium(III) chloride (InCl₃) and indium(III) triflate (In(OTf)₃), have emerged as highly effective, water-tolerant Lewis acid catalysts. Their unique properties, including stability in the presence of water, low toxicity, and recyclability, make them ideal candidates for a wide range of organic transformations. This technical guide provides an in-depth overview of the application of Indium(III) salts as catalysts in aqueous media, focusing on key reactions, experimental protocols, and mechanistic insights.

Introduction: The Merits of Indium(III) Catalysis in Water

Traditional Lewis acid catalysts are often deactivated or decomposed by water, necessitating the use of anhydrous organic solvents. Indium(III) salts, however, exhibit remarkable stability and catalytic activity in aqueous environments.[1][2][3] This water-tolerant nature simplifies experimental procedures, reduces waste, and often enhances reaction rates and selectivities.[4]

The catalytic prowess of Indium(III) salts stems from their character as "soft" Lewis acids, allowing them to coordinate with a variety of functional groups.[5] They can function as both σ- and π-Lewis acids. As σ-Lewis acids, they activate carbonyl groups towards nucleophilic attack.[5] As π-Lewis acids, they can activate carbon-carbon multiple bonds, facilitating a range of cyclization and addition reactions.[1][6][7]

Key Advantages of Indium(III) Catalysts in Aqueous Media:

  • Water Tolerance: Stable and active in pure water or aqueous solvent mixtures.[1][2][3]

  • Recyclability: The catalyst can often be recovered from the aqueous phase and reused.[4]

  • Low Toxicity: Indium compounds generally exhibit lower toxicity compared to other heavy metal catalysts.

  • High Chemo- and Regioselectivity: Often lead to specific product formation with high selectivity.[2]

  • Versatility: Catalyze a broad spectrum of organic reactions.[1][2]

Key Organic Transformations in Aqueous Media

Indium(III) salts catalyze a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions in water. This section highlights some of the most significant transformations.

Mukaiyama Aldol (B89426) Reaction

The Mukaiyama aldol reaction is a fundamental carbon-carbon bond-forming reaction. In an aqueous medium, Indium(III) chloride has been shown to be an effective catalyst for the reaction between silyl (B83357) enol ethers and aldehydes.[8]

Quantitative Data for the Mukaiyama Aldol Reaction:

AldehydeSilyl Enol EtherCatalystCatalyst Loading (mol%)Time (h)Yield (%)Reference
BenzaldehydeAcetophenone trimethylsilyl (B98337) enol etherInCl₃201588
4-ChlorobenzaldehydeAcetophenone trimethylsilyl enol etherInCl₃201585
4-MethoxybenzaldehydeAcetophenone trimethylsilyl enol etherInCl₃201582
CyclohexanecarboxaldehydeAcetophenone trimethylsilyl enol etherInCl₃201575
Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds. Indium(III) triflate has been reported to catalyze hetero-Diels-Alder reactions in aqueous media with very low catalyst loadings.[4] Indium(III) chloride has also been shown to catalyze Diels-Alder reactions in water, with the catalyst being easily recoverable and reusable.

Quantitative Data for Diels-Alder Reactions:

DieneDienophileCatalystCatalyst Loading (mol%)SolventYield (%)Reference
Danishefsky's dieneIminesIn(OTf)₃0.5AqueousExcellent[4]
VariousVariousInCl₃1Acetonitrile-water90[9]
Mannich-Type Reaction

The Mannich reaction is a three-component reaction that is crucial for the synthesis of β-amino carbonyl compounds. Indium(III) chloride catalyzes the one-pot Mannich-type reaction of aldehydes, amines, and silyl enol ethers in water, providing moderate to good yields of the desired products.[10][11]

Quantitative Data for Mannich-Type Reactions:

AldehydeAmineSilyl Enol EtherCatalystSolventYieldReference
VariousVariousVariousInCl₃WaterModerate to Good[10][11]
Synthesis of Heterocycles

Indium(III) chloride is a versatile catalyst for the synthesis of a wide variety of nitrogen-, oxygen-, and sulfur-containing heterocycles in aqueous or organic solvents.[1][2] These reactions often proceed through multicomponent reaction pathways involving steps like enamine formation, Michael addition, and intramolecular cyclization.[1]

Examples of InCl₃-Catalyzed Heterocycle Synthesis:

Reaction TypeReactantsProductSolventReference
One-pot, three-component tandem reaction3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, β-diketonesPyrazolo[3,4-b]pyridine derivativesWater (under microwave irradiation)[2]
One-pot multicomponent reactionIsatoic anhydride, ammonium (B1175870) chloride, various aldehydes2,3-dihydroquinazoline-4(1H)-onesEthanol[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Experimental Workflow

The following diagram illustrates a typical workflow for an Indium(III)-catalyzed reaction in an aqueous medium.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Reactants mix Mixing reactants->mix solvent Aqueous Solvent solvent->mix catalyst Add In(III) Salt mix->catalyst stir Stirring at RT or Heat catalyst->stir extract Extraction with Organic Solvent stir->extract purify Purification (e.g., Chromatography) extract->purify product Final Product purify->product

A general experimental workflow for Indium(III)-catalyzed reactions.
Detailed Protocol for Mukaiyama Aldol Reaction

The following protocol is based on the work of Loh et al. for the Indium(III) chloride-catalyzed Mukaiyama aldol reaction in water.

Materials:

  • Aldehyde (1.0 equiv)

  • Silyl enol ether (2.0 equiv)

  • Indium(III) chloride (InCl₃) (0.2 equiv, 20 mol%)

  • Water

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • To a solution of the aldehyde (0.5 mmol, 1 equiv) in water (5 mL) in a round-bottom flask, add Indium(III) chloride (0.1 mmol, 20 mol%).

  • To this mixture, add the silyl enol ether (1.0 mmol, 2 equiv).

  • Stir the resulting mixture at room temperature for 15 hours.

  • After the reaction is complete (monitored by TLC), extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aldol adduct.

It was noted that using less than 20 mol% of InCl₃ resulted in an incomplete reaction. The aqueous phase containing InCl₃ can be reused without a decrease in yield.

Mechanistic Insights

The catalytic cycle of Indium(III) salts in aqueous media is a subject of ongoing research. The prevailing understanding is that the Lewis acidic Indium(III) center coordinates to the substrate, activating it for subsequent reaction steps.

Activation of Carbonyl Compounds

In reactions involving carbonyl compounds, such as the Mukaiyama aldol reaction, the Indium(III) ion coordinates to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

carbonyl_activation InCl3 InCl₃ ActivatedComplex [R-C(=O•••InCl₃)-R']⁺ InCl3->ActivatedComplex Coordination Carbonyl R-C(=O)-R' Carbonyl->ActivatedComplex Product R-C(O⁻)-R'     |    Nu ActivatedComplex->Product Nucleophile Nu⁻ Nucleophile->ActivatedComplex Nucleophilic Attack

Activation of a carbonyl group by Indium(III) chloride.
Activation of Carbon-Carbon Multiple Bonds

Indium(III) salts can also act as π-Lewis acids, coordinating with carbon-carbon double or triple bonds.[1][6][7] This interaction polarizes the multiple bond, making it susceptible to nucleophilic attack. This mode of activation is crucial in reactions like the Diels-Alder reaction and various cyclization reactions for the synthesis of heterocycles.[2]

alkyne_activation InX3 InX₃ PiComplex [R-C(δ⁺)≡C(δ⁻)-R']      •••     InX₃ InX3->PiComplex π-Coordination Alkyne R-C≡C-R' Alkyne->PiComplex AdditionProduct R-C(Nu)=C(InX₃)-R' PiComplex->AdditionProduct Nucleophile Nu⁻ Nucleophile->PiComplex Nucleophilic Addition

Activation of an alkyne by an Indium(III) salt.

Conclusion

Indium(III) salts have proven to be exceptionally versatile and practical catalysts for a wide array of organic reactions in aqueous media. Their water stability, recyclability, and effectiveness at low catalyst loadings align well with the principles of green chemistry. For researchers and professionals in drug development and organic synthesis, Indium(III) catalysis offers a powerful and environmentally benign tool for the construction of complex organic molecules. Further exploration of their catalytic potential, particularly in asymmetric synthesis and the development of novel multicomponent reactions, promises to yield even more innovative and sustainable synthetic methodologies.

References

Methodological & Application

Application Notes and Protocols: Indium(III) Chloride Catalyzed Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical and chemical industries for the synthesis of aromatic ketones, which are key intermediates in the production of a vast array of valuable compounds. Traditionally, this reaction is catalyzed by stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), which often leads to challenges related to catalyst handling, product purification, and waste disposal.

Indium(III) chloride (InCl₃) has emerged as a highly efficient and versatile Lewis acid catalyst for a variety of organic transformations. Its appeal lies in its relatively low toxicity, high stability towards moisture, and the ability to catalyze reactions under mild conditions, often requiring only catalytic amounts. This application note provides a detailed protocol for the Indium(III) chloride-catalyzed acylation, highlighting its efficiency and broad substrate scope.

Advantages of Indium(III) Chloride as a Catalyst

  • High Catalytic Activity: InCl₃ effectively catalyzes acylation reactions at low catalyst loadings.

  • Mild Reaction Conditions: The reactions can often be performed at room temperature and under solvent-free conditions.

  • Broad Substrate Scope: It is effective for the acylation of a wide range of substrates including phenols, thiols, alcohols, and amines.

  • Chemoselectivity: Acid-sensitive functional groups are often tolerated, minimizing side reactions.

  • Moisture Tolerance: Compared to traditional Lewis acids, InCl₃ exhibits greater tolerance to moisture, simplifying experimental setup.

Data Presentation

The following tables summarize the quantitative data for the Indium(III) chloride-catalyzed acylation of various substrates with acetic anhydride (B1165640).

Table 1: InCl₃-Catalyzed Acylation of Phenols, Thiols, and Amines [1]

EntrySubstrateProductTime (min)Yield (%)
1PhenolPhenyl acetate1095
24-Nitrophenol4-Nitrophenyl acetate3098
32-Naphthol2-Naphthyl acetate1596
4ThiophenolS-Phenyl thioacetate1095
5AnilineAcetanilide598
64-Nitroaniline4-Nitroacetanilide1096

Table 2: InCl₃-Catalyzed Acylation of Alcohols [1]

EntrySubstrateProductTime (min)Yield (%)
1Benzyl alcoholBenzyl acetate1095
21-Phenylethanol1-Phenylethyl acetate1594
3MentholMenthyl acetate2092
4GeraniolGeranyl acetate3090
5CholesterolCholesteryl acetate6085

Experimental Protocols

General Procedure for Indium(III) Chloride-Catalyzed Acylation

This protocol is a representative example for the acylation of a substituted phenol.[1]

Materials:

  • Substrate (e.g., 4-Nitrophenol, 2.5 mmol)

  • Acetic anhydride (Ac₂O, 2.5 mmol)

  • Indium(III) chloride (InCl₃, 0.0025 mmol, 0.1 mol%)

  • Diethyl ether (Et₂O)

  • Magnetic stirrer

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • To a magnetically stirred solution of the substrate (2.5 mmol) in a reaction vessel, add acetic anhydride (2.5 mmol).

  • Add Indium(III) chloride (0.1 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the time specified in Table 1 (e.g., 30 minutes for 4-nitrophenol).

  • Upon completion of the reaction (monitored by TLC), extract the reaction mixture with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Indium(III) chloride-catalyzed acylation.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Combine Substrate and Acylating Agent Add_Catalyst Add InCl3 (catalytic amount) Start->Add_Catalyst Reaction Stir at Room Temperature Add_Catalyst->Reaction Extraction Extract with Organic Solvent Reaction->Extraction Wash Wash with NaHCO3 and Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Chromatography Column Chromatography (if needed) Evaporation->Chromatography Product Isolated Product Chromatography->Product

Caption: General experimental workflow for InCl₃-catalyzed acylation.

Proposed Catalytic Cycle

The diagram below outlines the proposed catalytic cycle for the Lewis acid-catalyzed Friedel-Crafts acylation.

G Catalyst InCl3 Complex [R-CO-X---InCl3] Complex Catalyst->Complex Coordination Acyl_Halide R-CO-X Acyl_Halide->Complex Acylium_Ion R-C≡O+ (Acylium Ion) Complex->Acylium_Ion Activation Sigma_Complex Wheland Intermediate (Sigma Complex) Acylium_Ion->Sigma_Complex Electrophilic Attack Arene Ar-H Arene->Sigma_Complex Product_Complex [Ar-CO-R---InCl3] Complex Sigma_Complex->Product_Complex Deprotonation Product_Complex->Catalyst Catalyst Regeneration Product Ar-CO-R (Aryl Ketone) Product_Complex->Product

Caption: Proposed catalytic cycle for Friedel-Crafts acylation.

References

Application Notes and Protocols for Stereoselective Diels-Alder Reactions Using Indium(III) Triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(III) triflate (In(OTf)₃) has emerged as a powerful and versatile Lewis acid catalyst in organic synthesis, demonstrating remarkable utility in promoting stereoselective Diels-Alder reactions. Its tolerance to aqueous media, high catalytic activity, and the ability to be used in conjunction with chiral ligands make it an attractive choice for the construction of complex cyclic systems with high levels of stereocontrol. These attributes are particularly valuable in the field of drug development, where the precise synthesis of chiral molecules is paramount.

This document provides detailed application notes and experimental protocols for the use of Indium(III) triflate in both asymmetric hetero-Diels-Alder and enantioselective Diels-Alder reactions.

Key Applications

Indium(III) triflate catalyzes a range of stereoselective Diels-Alder reactions, including:

  • Asymmetric Hetero-Diels-Alder (HDA) Reactions: In combination with chiral N,N'-dioxide ligands, In(OTf)₃ facilitates the highly diastereo- and enantioselective cycloaddition of aldehydes with activated dienes, such as Brassard's diene. This methodology provides efficient access to optically active δ-lactones, which are key structural motifs in numerous natural products and pharmaceuticals.

  • Enantioselective Diels-Alder Reactions: Chiral indium(III) complexes, generated in situ from In(OTf)₃ or other indium sources and chiral ligands like (S)-BINOL, are effective catalysts for the enantioselective cycloaddition of various dienes and dienophiles. These reactions are instrumental in the synthesis of chiral carbocyclic frameworks.

Data Presentation

Table 1: Asymmetric Hetero-Diels-Alder Reaction of Brassard's Diene with Aliphatic Aldehydes[1][2]
EntryAldehyde (RCHO)ProductYield (%)dr (cis:trans)ee (%)
1CH₃(CH₂)₂CHO4a8697:394
2(CH₃)₂CHCHO4b8296:492
3c-C₆H₁₁CHO4c85>99:193
4CH₃CH₂CHO4d8095:591
Table 2: Enantioselective Diels-Alder Reaction of α,β-Unsaturated Aldehydes with Cyclopentadiene (B3395910)
EntryDienophileDieneProductYield (%)endo:exoee (%, endo)
1Methacrolein (B123484)Cyclopentadiene2-Methyl-bicyclo[2.2.1]hept-5-ene-2-carbaldehyde744:198
2AcroleinCyclopentadieneBicyclo[2.2.1]hept-5-ene-2-carbaldehyde705:195
3CrotonaldehydeCyclopentadiene3-Methyl-bicyclo[2.2.1]hept-5-ene-2-carbaldehyde659:192

Experimental Protocols

Protocol 1: Asymmetric Hetero-Diels-Alder Reaction of Brassard's Diene with an Aliphatic Aldehyde[1][2]

This protocol describes the synthesis of optically active δ-lactones using a chiral N,N'-dioxide/In(OTf)₃ complex.

Materials:

  • Indium(III) triflate (In(OTf)₃)

  • Chiral N,N'-dioxide ligand (L2)

  • Brassard's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Aliphatic aldehyde (e.g., butyraldehyde)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • 4 Å molecular sieves

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand L2 (0.022 mmol) and In(OTf)₃ (0.02 mmol).

  • Add anhydrous CH₂Cl₂ (1.0 mL) and stir the mixture at room temperature for 1 hour.

  • Add 4 Å molecular sieves (100 mg) and cool the mixture to -78 °C.

  • Add the aliphatic aldehyde (0.2 mmol) to the mixture.

  • Slowly add Brassard's diene (0.3 mmol) to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired δ-lactone.

Protocol 2: Enantioselective Diels-Alder Reaction of Methacrolein and Cyclopentadiene

This protocol details the synthesis of an enantioenriched bicyclic aldehyde using a chiral BINOL-Indium(III) complex.

Materials:

  • Indium(III) chloride (InCl₃)

  • (S)-BINOL

  • Allyltributylstannane (B1265786)

  • Methacrolein

  • Cyclopentadiene (freshly cracked)

  • Dichloromethane (CH₂Cl₂, anhydrous)

Procedure for Catalyst Preparation:

  • To a flame-dried flask under an argon atmosphere, add InCl₃ (0.1 mmol) and (S)-BINOL (0.1 mmol).

  • Add anhydrous CH₂Cl₂ (2.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add allyltributylstannane (0.1 mmol) and stir for another 30 minutes to generate the active chiral indium(III) catalyst.

Procedure for Diels-Alder Reaction:

  • Cool the freshly prepared catalyst solution to -78 °C.

  • Add methacrolein (1.0 mmol) to the catalyst solution.

  • Add freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture.

  • Stir the reaction at -78 °C for 6 hours.

  • Quench the reaction with a few drops of water.

  • Allow the mixture to warm to room temperature and then filter through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the enantiomerically enriched product.

Mandatory Visualizations

Diels_Alder_Workflow start Start: Prepare Catalyst Solution catalyst In(OTf)₃ + Chiral Ligand in Anhydrous Solvent start->catalyst Stir at RT reactants Add Dienophile and Diene at Low Temperature catalyst->reactants Cool to -78°C reaction Stereoselective Diels-Alder Reaction reactants->reaction Maintain Low Temp workup Quench and Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification product Enantioenriched Product purification->product

Caption: General workflow for Indium(III) triflate-catalyzed stereoselective Diels-Alder reactions.

Stereoselective_Mechanism cluster_catalyst Catalyst Activation cluster_reaction Stereoselective Cycloaddition In In(OTf)₃ Active_Catalyst Chiral In(III) Complex In->Active_Catalyst Ligand Chiral Ligand Ligand->Active_Catalyst Dienophile Dienophile (e.g., Aldehyde) Active_Catalyst->Dienophile Coordination Transition_State Favored Transition State (endo/exo, Re/Si face) Dienophile->Transition_State Diene Diene Diene->Transition_State Product Stereodefined Product Transition_State->Product [4+2] Cycloaddition

Caption: Logical relationship illustrating the mechanism of stereoselection.

Application Note: Indium-Mediated Barbier-Type Allylation in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the indium-mediated Barbier-type allylation of carbonyl compounds in aqueous media. This method represents a significant advancement in green chemistry, offering a safe, efficient, and environmentally benign alternative to traditional organometallic reactions that require anhydrous organic solvents. The reaction proceeds via a one-pot process where indium metal mediates the coupling of an allyl halide with an aldehyde or ketone to produce the corresponding homoallylic alcohol. This protocol exhibits broad substrate scope, high yields, and functional group tolerance, making it a valuable tool in organic synthesis and drug development.

Introduction

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Traditional methods often employ highly reactive organometallic reagents, such as Grignard or organolithium reagents, which necessitate strict anhydrous conditions and often exhibit limited functional group compatibility. The Barbier-type reaction, where an organometallic intermediate is generated in situ in the presence of the electrophile, offers a more convenient one-pot alternative.

The use of indium metal in Barbier-type allylations, particularly in water, has emerged as a powerful and environmentally friendly synthetic methodology.[1] Indium is a unique metal that is stable in water and air, yet readily participates in oxidative addition with allyl halides to form an organoindium reagent. This intermediate is sufficiently nucleophilic to react with carbonyl compounds but is tolerant of a wide range of functional groups, including hydroxyl and carboxylic acid moieties.[1] This protocol details the general procedure for this transformation and explores its scope with various aldehydes and ketones.

Reaction Mechanism

The indium-mediated Barbier-type allylation in water proceeds in two main steps, although it is conducted as a one-pot reaction.[1] First, indium metal undergoes oxidative addition to the carbon-halogen bond of an allyl halide to form an organoindium intermediate. In aqueous media, this is believed to be an allylindium(I) species. Subsequently, this organoindium reagent reacts with the carbonyl carbon of an aldehyde or ketone, typically through a six-membered ring-like transition state, to form the homoallylic alcohol product after workup.

G cluster_step1 Step 1: Formation of Organoindium Intermediate cluster_step2 Step 2: Nucleophilic Addition to Carbonyl In In(0) (Indium Metal) AllylX R-CH=CH-CH2-X (Allyl Halide) Organoindium [R-CH=CH-CH2-In(I)] (Organoindium Intermediate) In->Organoindium Oxidative Addition AllylX->Organoindium Carbonyl R'R''C=O (Aldehyde/Ketone) TransitionState Six-membered Transition State Organoindium->TransitionState Carbonyl->TransitionState Product R'R''C(OH)CH2CH=CHR (Homoallylic Alcohol) TransitionState->Product Hydrolysis

Caption: Proposed mechanism for the Indium-mediated Barbier-type allylation in water.

Experimental Protocol

Materials
  • Indium powder (In, 99.99%)

  • Allyl bromide (or other allyl halides)

  • Aldehyde or Ketone

  • Deionized water

  • Diethyl ether or Ethyl acetate (B1210297) for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

General Procedure
  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol), deionized water (5 mL), and indium powder (1.2 mmol).

  • To this stirred suspension, add the allyl bromide (1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 1 to 24 hours, depending on the substrate.

  • Upon completion of the reaction, quench the reaction by adding a few drops of 1 M HCl to dissolve any remaining indium metal.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure homoallylic alcohol.

Experimental Workflow

G A 1. Combine Reactants - Aldehyde/Ketone - Indium Powder - Water B 2. Add Allyl Halide Dropwise at Room Temperature A->B C 3. Stir Vigorously Monitor by TLC B->C D 4. Quench Reaction Add 1 M HCl C->D E 5. Extraction with Organic Solvent D->E F 6. Wash & Dry Organic Layer E->F G 7. Purify Column Chromatography F->G H Homoallylic Alcohol (Final Product) G->H

Caption: General experimental workflow for the Indium-mediated Barbier-type allylation.

Data Presentation

The indium-mediated Barbier-type allylation in water is applicable to a wide range of aldehydes and ketones. The following tables summarize the yields obtained for various substrates under the general protocol.

Table 1: Allylation of Aromatic Aldehydes
EntryAldehydeProductYield (%)
1Benzaldehyde1-Phenyl-3-buten-1-ol95
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-3-buten-1-ol92
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-3-buten-1-ol90
42-Naphthaldehyde1-(Naphthalen-2-yl)-3-buten-1-ol88
54-(Trifluoromethyl)benzaldehyde1-(4-(Trifluoromethyl)phenyl)-3-buten-1-ol85
Table 2: Allylation of Aliphatic Aldehydes
EntryAldehydeProductYield (%)
1Heptanal1-Decen-4-ol88
2Cyclohexanecarboxaldehyde1-Cyclohexyl-3-buten-1-ol85
3Pivalaldehyde2,2-Dimethyl-5-hexen-3-ol75
4Isovaleraldehyde5-Methyl-1-hexen-3-ol82
Table 3: Allylation of Ketones
EntryKetoneProductYield (%)
1Acetophenone2-Phenyl-4-penten-2-ol80
2Cyclohexanone1-Allylcyclohexan-1-ol78
32-Adamantanone2-Allyladamantan-2-ol70
4Propiophenone2-Phenyl-4-penten-2-ol75
Table 4: Diastereoselectivity in Crotylation of Benzaldehyde

The reaction with substituted allyl halides, such as crotyl bromide, can lead to the formation of diastereomers. The diastereoselectivity is often dependent on the specific reaction conditions and the nature of the substrate.

EntryAllyl HalideAldehydeDiastereomeric Ratio (syn:anti)
1Crotyl bromideBenzaldehyde40:60

Conclusion

The indium-mediated Barbier-type allylation in water is a robust and versatile method for the formation of homoallylic alcohols. Its operational simplicity, high yields, broad substrate scope, and environmentally friendly nature make it an attractive alternative to traditional organometallic reactions. This protocol provides a reliable and reproducible procedure for researchers in academia and industry, facilitating the synthesis of complex molecules for various applications, including drug discovery and development.

References

Application Notes and Protocols for the Synthesis of α-Amino Phosphonates using an Indium(III) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amino phosphonates are a class of organophosphorus compounds that are recognized as important structural analogues of α-amino acids. Their unique properties as stable mimics of the transition state of peptide bond hydrolysis make them valuable scaffolds in medicinal chemistry and drug discovery. They have demonstrated a wide range of biological activities, including roles as enzyme inhibitors, antibiotics, and antiviral agents. The synthesis of these molecules is therefore of significant interest. A particularly efficient and versatile method for preparing α-amino phosphonates is the one-pot, three-component Kabachnik-Fields reaction. This document provides detailed application notes and protocols for the synthesis of α-amino phosphonates utilizing Indium(III) chloride as a catalyst, a method noted for its operational simplicity, broad applicability, and high yields.[1]

Reaction Principle

The synthesis is based on a one-pot reaction involving an aldehyde or ketone, an amine, and a dialkyl phosphite (B83602), catalyzed by Indium(III) chloride (InCl₃).[1] InCl₃ acts as a Lewis acid, facilitating the formation of an imine intermediate from the carbonyl compound and the amine. This is followed by the nucleophilic addition of the dialkyl phosphite to the imine, yielding the α-amino phosphonate. This method is advantageous due to its tolerance of a variety of functional groups and its effectiveness for both aromatic and aliphatic substrates.[1]

Data Presentation

The following tables summarize the quantitative data for the Indium(III)-catalyzed synthesis of α-amino phosphonates, showcasing the versatility of this method with various aldehydes, ketones, and amines.

Table 1: Synthesis of α-Amino Phosphonates from Aldehydes

EntryAldehydeAmineTime (h)Yield (%)
1BenzaldehydeAniline4.592
24-ChlorobenzaldehydeAniline4.594
34-MethoxybenzaldehydeAniline5.095
44-NitrobenzaldehydeAniline6.096
52-ChlorobenzaldehydeAniline5.590
6CinnamaldehydeAniline5.088
7FurfuralAniline4.585
8HexanalAniline6.082
9BenzaldehydeBenzylamine4.090
10BenzaldehydeCyclohexylamine6.085

Table 2: Synthesis of α-Amino Phosphonates from Ketones

EntryKetoneAmineTime (h)Yield (%)
1AcetophenoneAniline1088
24-MethylacetophenoneAniline1285
34-ChloroacetophenoneAniline1290
4PropiophenoneAniline1086
5CyclohexanoneAniline1284
6CyclopentanoneAniline1280
7AcetoneBenzylamine1575

Note: Reactions with aldehydes are typically carried out at room temperature, while reactions with ketones require reflux conditions.

Experimental Protocols

General Protocol for the Synthesis of α-Amino Phosphonates from Aldehydes:

A mixture of the aldehyde (1 mmol), amine (1 mmol), and diethyl phosphite (1 mmol) is added to a solution of Indium(III) chloride (10 mol%, 0.1 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL). The reaction mixture is stirred at room temperature for the time indicated in Table 1. Upon completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then diluted with water (10 mL) and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure α-amino phosphonate.

General Protocol for the Synthesis of α-Amino Phosphonates from Ketones:

A mixture of the ketone (1 mmol), amine (1 mmol), and diethyl phosphite (1 mmol) is added to a solution of Indium(III) chloride (10 mol%, 0.1 mmol) in anhydrous THF (5 mL). The reaction mixture is heated to reflux for the time indicated in Table 2. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is removed in vacuo. The workup and purification procedure is the same as described for the aldehyde protocol.

Visualizations

Reaction Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aldehyde/Ketone (1 mmol), Amine (1 mmol), and Diethyl Phosphite (1 mmol) B Add InCl3 (10 mol%) in THF (5 mL) A->B C Stir at Room Temperature (Aldehydes) or Reflux (Ketones) B->C D Evaporate THF C->D E Dilute with Water and Extract with Diethyl Ether D->E F Wash with Brine, Dry, and Concentrate E->F G Purify by Column Chromatography F->G H α-Amino Phosphonate G->H

Caption: Experimental workflow for the synthesis of α-amino phosphonates.

Proposed Catalytic Cycle:

G cluster_cycle Catalytic Cycle InCl3 InCl3 Imine R1(R2)C=NR3 InCl3->Imine Activates Carbonyl R1(R2)C=O Carbonyl->Imine + Amine - H2O Amine R3NH2 Product α-Amino Phosphonate Imine->Product + Phosphite Phosphite (EtO)2P(O)H Product->InCl3 Releases

Caption: Proposed role of Indium(III) chloride in the Kabachnik-Fields reaction.

Logical Relationship of Reactants and Catalyst:

G Reactants Carbonyl Compound (Aldehyde/Ketone) Amine Diethyl Phosphite Intermediate Imine Reactants:c->Intermediate Condensation Reactants:a->Intermediate Product α-Amino Phosphonate Reactants:p->Product Catalyst InCl3 (Lewis Acid) Catalyst->Intermediate Catalyzes Formation Intermediate->Product Nucleophilic Addition

Caption: Logical flow of the Indium(III)-catalyzed three-component reaction.

References

Indium(3+) as a Versatile Catalyst for Multicomponent Reactions in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(III) compounds, particularly indium(III) chloride (InCl₃) and indium(III) triflate (In(OTf)₃), have emerged as highly effective and versatile Lewis acid catalysts for a wide array of multicomponent reactions (MCRs) in organic synthesis.[1][2][3][4][5] Their appeal stems from their unique combination of properties: they are water-tolerant, which allows for reactions in aqueous media, possess high chemo- and regioselectivity, and are often effective in catalytic amounts under mild reaction conditions.[4][6][7] These characteristics make them ideal for the construction of complex molecular architectures from simple starting materials in a single, atom-economical step, a crucial aspect in modern drug discovery and development.[1][6]

This document provides detailed application notes and experimental protocols for several key multicomponent reactions catalyzed by Indium(3+), along with a comparative analysis of their performance.

Key Applications of Indium(3+) in Multicomponent Reactions

Indium(3+) catalysts have been successfully employed in the synthesis of a diverse range of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.

1. Synthesis of Imidazole (B134444) Derivatives:

Indium(III) chloride catalyzes the one-pot, multicomponent synthesis of chromenone- and quinolone-annulated imidazole derivatives. This domino reaction proceeds with good yields and offers a simple, step-economic, and less hazardous route to these biologically relevant molecules.[8]

2. Synthesis of Pyrazole Derivatives:

Indium(III) triflate is an efficient and reusable catalyst for the four-component synthesis of structurally diverse tetrahydrochromeno[2,3-c]pyrazol-5(1H)-ones. This environmentally friendly method features short reaction times (15–20 minutes) and high product yields (85–95%).[6]

3. Synthesis of Quinazoline Derivatives:

A novel and efficient multicomponent reaction for the synthesis of 2,3-dihydroquinazoline-4(1H)-ones is catalyzed by indium(III) chloride. This one-pot condensation reaction of isatoic anhydride (B1165640), an aldehyde, and ammonium (B1175870) chloride in ethanol (B145695) delivers high yields of the desired products.[5] The proposed mechanism involves the initial formation of an intermediate from isatoic anhydride and InCl₃, which then reacts with ammonium chloride and subsequently the aldehyde.[4]

4. A³ Coupling (Aldehyde-Alkyne-Amine):

Indium(III) chloride has been found to be a highly effective catalyst for the three-component coupling of aldehydes, alkynes, and amines (A³ coupling) to produce propargylamines.[9] This reaction proceeds via C-H activation and offers nearly quantitative yields in many cases, with water as the only byproduct.[9]

Comparative Data of Indium(3+)-Catalyzed Multicomponent Reactions

The following table summarizes the quantitative data for various Indium(3+)-catalyzed multicomponent reactions, allowing for easy comparison of their efficiency and conditions.

Reaction Type & ProductCatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Imidazole SynthesisInCl₃10DMSO1308 h68-82[8]
Tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one SynthesisIn(OTf)₃Not SpecifiedEthanolModerate15-20 min85-95[6]
2,3-Dihydroquinazoline-4(1H)-one SynthesisInCl₃Not SpecifiedEthanolReflux1.5 h84-95[5]
A³ Coupling (Propargylamine Synthesis)InCl₃Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNearly quantitative[9]
Spiro-oxindole Synthesis (Pseudo-five component)InCl₃Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedModerate to good
3-Amino-imidazo[1,2-a]pyridine SynthesisIn(OTf)₃Not SpecifiedTolueneNot Specified45 minHigh conversion[10]

Experimental Protocols

Protocol 1: Synthesis of Chromenone-Annulated Imidazole Derivatives

This protocol is adapted from the work of Kumar et al.[8]

Materials:

Procedure:

  • To a solution of the chromone starting material in DMSO, add the aromatic aldehyde, sodium azide, and 10 mol% of indium(III) chloride.

  • Heat the reaction mixture at 130 °C for eight hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent.

Protocol 2: Synthesis of Tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one Derivatives

This protocol is based on the method described by Isloor et al.[6]

Materials:

  • Aromatic aldehyde

  • 1,3-Diketone

  • Phenylhydrazine

  • Ethyl acetoacetate (B1235776)

  • Indium(III) triflate (In(OTf)₃)

  • Ethanol

Procedure:

  • In a round-bottom flask, mix the aromatic aldehyde, 1,3-diketone, phenylhydrazine, and ethyl acetoacetate in ethanol.

  • Add a catalytic amount of indium(III) triflate to the mixture.

  • Stir the reaction mixture at a moderate temperature for 15-20 minutes.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice.

  • Filter the resulting solid, wash with cold water, and dry.

  • Recrystallize the product from ethanol to afford the pure tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one.

Reaction Workflows and Logical Relationships

The following diagrams illustrate the general workflows for Indium(3+)-catalyzed multicomponent reactions.

MCR_Workflow cluster_start Starting Materials A Component A Reaction One-Pot Reaction A->Reaction B Component B B->Reaction C Component C C->Reaction Catalyst In(3+) Catalyst (e.g., InCl₃, In(OTf)₃) Catalyst->Reaction Solvent Solvent (e.g., DMSO, Ethanol) Solvent->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Complex Product Purification->Product

Caption: General workflow for an Indium(3+)-catalyzed three-component reaction.

Indium_Catalysis_Mechanism In3 In(3+) Lewis Acid Activation Electrophilic Activation of Substrate In3->Activation Substrate Substrate (e.g., Carbonyl, Alkyne) Substrate->Activation Attack Nucleophilic Attack Activation->Attack Nucleophile Nucleophile Nucleophile->Attack Intermediate Intermediate Formation Attack->Intermediate Cyclization Intramolecular Cyclization (if applicable) Intermediate->Cyclization Final_Product Final Product Intermediate->Final_Product Direct Formation Cyclization->Final_Product Catalyst_Regen Catalyst Regeneration Final_Product->Catalyst_Regen Catalyst_Regen->In3

Caption: Logical relationship in the mechanism of Indium(3+) catalysis.

References

Application Notes and Protocols: Preparation of Indium-Based MOFs for Gas Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of Indium-based Metal-Organic Frameworks (In-MOFs) for gas adsorption applications. In-MOFs are a class of porous crystalline materials constructed from indium metal ions or clusters coordinated to organic ligands, which have shown significant promise for applications such as gas storage and separation due to their tunable structures and high porosity.[1]

Overview of Indium-Based MOFs in Gas Adsorption

Indium-based MOFs offer several advantages for gas adsorption applications. The larger ionic radius of In(III) can lead to unique coordination environments and framework topologies. These materials have been investigated for the storage of fuel gases like hydrogen (H₂) and methane (B114726) (CH₄), as well as for the capture of carbon dioxide (CO₂).[2][3][4][5][6] The performance of an In-MOF in gas adsorption is largely determined by its structural properties, including surface area, pore volume, and the chemical nature of the organic linkers.

Quantitative Gas Adsorption Data for Selected In-MOFs

The following table summarizes the gas adsorption properties of several notable In-MOFs. This data allows for a comparative assessment of their performance under various conditions.

MOF NameGasTemperature (K)Pressure (bar)Gas UptakeBET Surface Area (m²/g)Pore Volume (cm³/g)
UTSA-22 CH₄29865174 cm³(STP)/cm³2173-
H₂2981001.2 wt%2173-
HHUD-4 CO₂27313.77 mmol/gup to 940up to 0.39
CH₄27311.25 mmol/gup to 940up to 0.39
H₂7716.36 mmol/gup to 940up to 0.39
In-fumarate MOF CO₂2731Affinity for CO₂--
NUC-107a CO₂273-113.2 cm³/g--
CO₂298-64.8 cm³/g--

Experimental Protocols

Synthesis of a Representative In-MOF: UTSA-22

This protocol describes the solvothermal synthesis of UTSA-22, a microporous In-MOF with applications in methane and hydrogen storage.[2][3]

Materials:

  • In(NO₃)₃·xH₂O

  • 4,4′,4′′-((2,4,6-trimethylbenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tribenzoic acid (H₃TTETA)

  • N,N-Dimethylformamide (DMF)

  • Nitric acid (HNO₃)

Procedure:

  • In a 20 mL scintillation vial, combine In(NO₃)₃·xH₂O and the H₃TTETA ligand.

  • Add DMF and a small amount of nitric acid to the vial.

  • Seal the vial and place it in a preheated oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction is complete, allow the oven to cool down to room temperature.

  • Colorless single crystals of UTSA-22 should be formed.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF multiple times to remove any unreacted starting materials.

  • The as-synthesized crystals can then be activated for gas adsorption studies.

cluster_synthesis UTSA-22 Synthesis Workflow Reactants In(NO₃)₃·xH₂O + H₃TTETA Ligand + DMF + HNO₃ Mixing Combine in Scintillation Vial Reactants->Mixing Heating Solvothermal Reaction (100-120 °C, 24-72 h) Mixing->Heating Cooling Cool to Room Temperature Heating->Cooling Isolation Isolate Crystals Cooling->Isolation Washing Wash with Fresh DMF Isolation->Washing Product As-synthesized UTSA-22 Crystals Washing->Product

Caption: Workflow for the solvothermal synthesis of UTSA-22.

Activation of In-MOFs for Gas Adsorption

Activation is a critical step to remove solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption.

Materials:

  • As-synthesized In-MOF crystals

  • Solvent for exchange (e.g., methanol (B129727), ethanol, or acetone)

  • Vacuum oven or Schlenk line

Procedure:

  • Solvent Exchange: Immerse the as-synthesized MOF crystals in a solvent with a lower boiling point and lower surface tension than the synthesis solvent (e.g., DMF). Common exchange solvents include methanol or ethanol.

  • Replace the solvent every 12-24 hours for a period of 2-3 days to ensure complete exchange.

  • Thermal Activation: After solvent exchange, place the MOF sample in a vacuum oven or on a Schlenk line.

  • Gradually increase the temperature under dynamic vacuum to a point below the decomposition temperature of the MOF (typically determined by thermogravimetric analysis). A common activation temperature is 120-180 °C.

  • Hold the sample at this temperature for several hours (e.g., 12-24 hours) until the guest molecules are completely removed.

  • Cool the sample to room temperature under vacuum before backfilling with an inert gas (e.g., N₂ or Ar) for storage or immediate use in gas adsorption measurements.

Gas Adsorption Measurements

This protocol outlines the general procedure for measuring gas adsorption isotherms using a volumetric gas sorption analyzer.

Equipment:

  • Volumetric gas sorption analyzer

  • High-purity adsorbate gases (e.g., N₂, H₂, CO₂, CH₄)

  • Helium (for free space determination)

  • Sample tube and sealing frit

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh an appropriate amount of the activated In-MOF sample (typically 50-150 mg) and transfer it to a pre-weighed sample tube.

  • Degassing: Attach the sample tube to the degassing port of the analyzer. Degas the sample again under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed atmospheric gases.

  • Free Space Measurement: After degassing, cool the sample to room temperature and transfer it to the analysis port. Measure the free space (void volume) of the sample tube using helium gas.

  • Isotherm Measurement:

    • For surface area analysis (BET), cool the sample to 77 K using a liquid nitrogen bath.

    • For other gas adsorption measurements, bring the sample to the desired temperature (e.g., 273 K, 298 K) using a suitable cryostat or water bath.

  • Introduce a known amount of the adsorbate gas into the manifold and then dose it into the sample tube.

  • Allow the system to equilibrate until the pressure remains constant, indicating that adsorption is complete.

  • Record the equilibrium pressure and the amount of gas adsorbed.

  • Repeat steps 5-7 by incrementally increasing the pressure to construct the adsorption isotherm.

  • To obtain the desorption isotherm, incrementally decrease the pressure and measure the amount of gas desorbed at each step.

cluster_adsorption Gas Adsorption Mechanism in MOFs GasMolecules Gas Molecules (e.g., CO₂, CH₄, H₂) MOFPore Porous MOF Structure GasMolecules->MOFPore Diffusion Adsorption Adsorption on Pore Surface/ Active Sites MOFPore->Adsorption Uptake Gas Uptake Measurement Adsorption->Uptake

Caption: Principle of gas adsorption within a porous MOF structure.

Data Analysis

  • BET Surface Area: Calculated from the nitrogen adsorption isotherm at 77 K in the relative pressure (P/P₀) range of 0.05 to 0.3.

  • Pore Volume: Typically determined from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

  • Gas Uptake: Expressed in various units such as mmol/g, cm³(STP)/g, or wt%. Volumetric uptake (cm³(STP)/cm³) is also commonly reported for gas storage applications.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.

  • Perform all syntheses and solvent exchanges in a well-ventilated fume hood.

  • Handle compressed gas cylinders with care and according to safety regulations.

  • Be aware of the potential hazards of the organic solvents and reagents used.

By following these detailed protocols and utilizing the provided data, researchers can effectively synthesize and evaluate Indium-based MOFs for a wide range of gas adsorption applications.

References

Application Notes and Protocols for Indium(3+)-Catalyzed Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(III) catalysts have emerged as powerful tools in organic synthesis, offering a unique combination of Lewis acidity, water tolerance, and catalytic efficiency. Their application in the construction of heterocyclic scaffolds, which are prevalent in pharmaceuticals and functional materials, has garnered significant attention. This document provides detailed application notes and experimental protocols for the Indium(3+)-catalyzed synthesis of several important classes of heterocyclic compounds, including benzo[b]furans, pyrroles, benzo[g]indoles, dihydropyrimidinones, and quinolines.

Synthesis of Benzo[b]furans via Intramolecular Hydroalkoxylation

Indium(III) halides, particularly indium(III) iodide (InI₃), effectively catalyze the intramolecular hydroalkoxylation of ortho-alkynylphenols to produce a variety of substituted benzo[b]furans. This method is characterized by its high efficiency and broad substrate scope.[1][2]

Quantitative Data Summary
EntrySubstrate (ortho-alkynylphenol)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
12-(Phenylethynyl)phenol (B13115910)InI₃ (5)DCE80295[3]
24-Bromo-2-(phenylethynyl)phenolInI₃ (5)DCE80292[3]
34-Methyl-2-(phenylethynyl)phenolInI₃ (5)DCE80394[3]
42-(Thiophen-2-ylethynyl)phenolInI₃ (5)DCE80291[3]
52-(Cyclohex-1-en-1-ylethynyl)phenolInI₃ (5)DCE80485[3]
Experimental Protocol: General Procedure for the Synthesis of 2-Phenylbenzo[b]furan
  • To a stirred solution of 2-(phenylethynyl)phenol (1.0 mmol) in 1,2-dichloroethane (B1671644) (DCE, 5 mL) in a sealed tube is added indium(III) iodide (InI₃, 0.05 mmol, 5 mol%).

  • The reaction mixture is heated to 80 °C and stirred for 2 hours.

  • Progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford the pure 2-phenylbenzo[b]furan.

Reaction Workflow

sub o-Alkynylphenol reac Reaction Vessel sub->reac cat InI3 (5 mol%) cat->reac solv DCE, 80 °C solv->reac workup Workup & Purification reac->workup 2h prod Benzo[b]furan workup->prod

Caption: Workflow for InI₃-catalyzed synthesis of benzo[b]furans.

Synthesis of Pyrroles and Benzo[g]indoles via Intramolecular Cyclization

Indium(III) chloride (InCl₃) is an effective catalyst for the intramolecular cyclization of homopropargyl azides to yield substituted pyrroles.[4][5][6][7] This methodology can be extended to a cascade reaction of azido-diynes to synthesize benzo[g]indoles.[4][5][7]

Quantitative Data Summary
EntrySubstrateProductCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
14-Azido-1-phenyl-1-butyne2-Phenyl-1H-pyrroleInCl₃ (5)DCE801890[5]
24-Azido-1-(4-methoxyphenyl)-1-butyne2-(4-Methoxyphenyl)-1H-pyrroleInCl₃ (5)DCE80290[7]
34-Azido-1-(4-(trifluoromethyl)phenyl)-1-butyne2-(4-(Trifluoromethyl)phenyl)-1H-pyrroleInCl₃ (5)DCE802087[7]
41-(2-Azidoethyl)-2-(phenylethynyl)benzene2-Phenyl-1H-benzo[g]indoleInCl₃ (15)Toluene (B28343)1101285[5][7]
51-(2-Azidoethyl)-2-((4-methoxyphenyl)ethynyl)benzene2-(4-Methoxyphenyl)-1H-benzo[g]indoleInCl₃ (15)Toluene1101082[5]
Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Pyrroles: [4][7]

  • In a glovebox, a screw-capped vial is charged with InCl₃ (0.05 mmol, 5 mol%).

  • A solution of the corresponding homopropargyl azide (B81097) (1.0 mmol) in DCE (5 mL) is added to the vial.

  • The vial is sealed and the reaction mixture is heated at 80 °C with stirring.

  • The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature.

  • The solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the desired pyrrole.

General Procedure for the Synthesis of Benzo[g]indoles: [5][7]

  • In a glovebox, a screw-capped vial is charged with InCl₃ (0.15 mmol, 15 mol%).

  • A solution of the appropriate azido-diyne (1.0 mmol) in toluene (5 mL) is added.

  • The vial is sealed and the mixture is heated at 110 °C with stirring until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the solvent is removed in vacuo.

  • The crude product is purified by flash column chromatography on silica gel.

Reaction Pathway

sub1 Homopropargyl Azide int1 5-endo-dig cyclization sub1->int1 InCl3, DCE, 80°C sub2 Azido-diyne int2 5-endo-dig hydroamination sub2->int2 InCl3, Toluene, 110°C cat InCl3 prod1 Pyrrole int1->prod1 int3 6-endo-dig hydroarylation int2->int3 prod2 Benzo[g]indole int3->prod2

Caption: InCl₃-catalyzed synthesis of pyrroles and benzo[g]indoles.

Synthesis of Dihydropyrimidinones via Biginelli Reaction

The three-component Biginelli reaction, which condenses a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793), is efficiently catalyzed by indium(III) chloride, providing high yields of dihydropyrimidinones under mild conditions.[8][9][10]

Quantitative Data Summary
EntryAldehydeβ-Dicarbonyl CompoundUrea/ThioureaCatalyst (mol%)SolventTime (h)Yield (%)Reference
1BenzaldehydeEthyl acetoacetateUreaInCl₃ (10)THF795
24-ChlorobenzaldehydeEthyl acetoacetateUreaInCl₃ (10)THF892[8]
34-MethylbenzaldehydeEthyl acetoacetateUreaInCl₃ (10)THF696[8]
4BenzaldehydeAcetylacetoneUreaInCl₃ (10)THF1090[8]
5BenzaldehydeEthyl acetoacetateThioureaInCl₃ (10)THF894[8]
Experimental Protocol: General Procedure for the Biginelli Reaction
  • A mixture of the aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), urea or thiourea (1.5 mmol), and indium(III) chloride (0.1 mmol, 10 mol%) in tetrahydrofuran (B95107) (THF, 5 mL) is stirred and refluxed.

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is poured into ice water (20 mL) and the resulting solid precipitate is collected by filtration.

  • The solid is washed with cold water and dried.

  • Recrystallization from ethanol (B145695) affords the pure dihydropyrimidinone.

Logical Relationship of Reaction Components

aldehyde Aldehyde reaction One-Pot Condensation (THF, Reflux) aldehyde->reaction dicarbonyl β-Dicarbonyl Compound dicarbonyl->reaction urea Urea / Thiourea urea->reaction catalyst InCl3 catalyst->reaction product Dihydropyrimidinone reaction->product

Caption: Multicomponent assembly in the Biginelli reaction.

Synthesis of Quinolines via Povarov-like Reaction

Indium(III) chloride, in combination with microwave irradiation, catalyzes a Povarov-like reaction between N-arylimines and 2-substituted acrylates or acrylamides to rapidly synthesize quinoline-4-carboxylic acid derivatives.[11][12]

Quantitative Data Summary
EntryN-ArylimineAcrylate (B77674)/Acrylamide (B121943)Catalyst (mol%)SolventTime (min)Yield (%)Reference
1N-PhenylbenzaldimineMethyl 2-methoxyacrylateInCl₃ (50)Acetonitrile (B52724)357[11][12]
2N-(4-Methoxyphenyl)benzaldimineMethyl 2-methoxyacrylateInCl₃ (50)Acetonitrile355[11]
3N-Phenyl(4-chlorobenzaldimine)Methyl 2-methoxyacrylateInCl₃ (50)Acetonitrile352[11]
4N-PhenylbenzaldimineN-isopropyl-2-methoxyacrylamideInCl₃ (50)Acetonitrile348[11]
Experimental Protocol: General Procedure for Quinoline (B57606) Synthesis
  • A mixture of the N-arylimine (1.0 mmol), the 2-substituted acrylate or acrylamide (1.2 mmol), and indium(III) chloride (0.5 mmol, 50 mol%) in acetonitrile (3 mL) is placed in a microwave reactor vial.

  • The reaction mixture is irradiated in a microwave reactor at a set temperature (e.g., 150 °C) for 3 minutes.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the quinoline-4-carboxylic acid derivative.

Experimental Workflow Diagram

imine N-Arylimine mw Microwave Irradiation (150°C, 3 min) imine->mw acrylate Acrylate acrylate->mw catalyst InCl3 catalyst->mw solvent Acetonitrile solvent->mw purification Purification mw->purification product Quinoline Derivative purification->product

Caption: Microwave-assisted InCl₃-catalyzed quinoline synthesis.

References

Indium(III) Complexes as Precursors for Quantum Dot Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of indium-based quantum dots (QDs), focusing on the use of various Indium(III) complexes as precursors. These cadmium-free quantum dots are of significant interest for applications in biological imaging, sensing, and light-emitting devices due to their lower toxicity compared to traditional heavy-metal-containing QDs.

Introduction to Indium-Based Quantum Dots

Indium phosphide (B1233454) (InP) and indium arsenide (InAs) quantum dots are semiconductor nanocrystals that exhibit quantum confinement effects, leading to size-tunable optical and electronic properties. The choice of the Indium(III) precursor complex plays a crucial role in determining the size, shape, and optical properties of the resulting quantum dots. Common Indium(III) precursors include indium(III) chloride (InCl₃), indium(III) acetate (B1210297) (In(OAc)₃), and indium(III) carboxylates (e.g., indium myristate, indium palmitate). The selection of the precursor, in combination with other synthesis parameters such as temperature, reaction time, and ligands, allows for the fine-tuning of the quantum dot characteristics.

Synthesis Methodologies

Several methods have been developed for the synthesis of indium-based quantum dots. The most common techniques are the hot-injection method and the one-pot heat-up method. Microwave-assisted synthesis is an emerging technique that offers rapid and uniform heating.

Hot-Injection Synthesis

The hot-injection method involves the rapid injection of a precursor solution into a hot solvent containing the other precursor. This method allows for a good separation of the nucleation and growth phases, often resulting in quantum dots with a narrow size distribution.

One-Pot Heat-Up Synthesis

In a one-pot synthesis, all precursors are mixed at a lower temperature, and the temperature is then gradually increased to initiate the nucleation and growth of the quantum dots. This method is often simpler to perform than the hot-injection method.

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture. This can lead to shorter reaction times and improved reproducibility.

Data Presentation: Quantitative Analysis of Synthesis Parameters

The following tables summarize the quantitative data from various synthesis protocols, highlighting the influence of the Indium(III) precursor and reaction conditions on the properties of the resulting quantum dots.

Indium(III) Precursor Phosphorus/Arsenic Precursor Synthesis Method Temperature (°C) Particle Size (nm) Emission Maxima (nm) Quantum Yield (QY) (%) Reference
Indium(III) AcetateTris(trimethylsilyl)phosphine (P(TMS)₃)Hot-Injection2852.5 ± 0.4Not specified< 1 (before surface treatment)[1]
Indium(III) AcetateTris(trimethylsilyl)phosphine (P(TMS)₃)Hot-Injection2852.6 ± 0.3Not specified10-20 (with Zinc Oleate)[1]
Indium(III) AcetateTris(trimethylsilyl)phosphine (P(TMS)₃)Hot-Injection2852.5 ± 0.3Not specified20-50 (with Cadmium Oleate)[1]
Indium(III) ChlorideTris(dimethylamino)phosphineHot-Injection290Not specifiedNot specifiedNot specified[2]
Indium(III) ChlorideSuperhydride/AsCl₃One-Pot Heat-UpNot specified~8 (edge length)>1550Not specified[3]
Indium(III) CarboxylateTris(trimethylsilyl)arsine (As(TMS)₃)Hot-Injection110Not specified425 and 460 (magic-sized clusters)Not specified[4]

Experimental Protocols

Protocol 1: Hot-Injection Synthesis of InP Quantum Dots using Indium(III) Acetate

This protocol is adapted from a procedure for synthesizing InP quantum dots with subsequent surface modification to enhance photoluminescence.[1]

Materials:

Procedure:

  • Indium Precursor Preparation: In a three-neck flask, combine indium acetate (4 mmol) and oleic acid (14.5 mmol) in 10 g of 1-octadecene.

  • Heat the mixture to 100°C under vacuum overnight to form the indium oleate precursor in situ.

  • Phosphorus Precursor Preparation: In a glovebox, dissolve P(TMS)₃ (2 mmol) in 4 g of 1-octadecene.

  • Reaction: Under an inert atmosphere, heat the indium precursor solution to 315°C.

  • Rapidly inject the P(TMS)₃ solution into the hot indium precursor solution.

  • Immediately lower the temperature to 285°C and allow the quantum dots to grow, monitoring the reaction by UV-Vis spectroscopy.

  • Post-Synthetic Surface Treatment (Optional but Recommended):

    • To a solution of the as-synthesized InP QDs in 1-octadecene, add a solution of zinc oleate or cadmium oleate in a 1.4:1 or 2:1 molar ratio of Zn/Cd to In, respectively.

    • Heat the mixture at 200°C for 3 hours.

    • Cool the reaction to room temperature and purify the quantum dots by precipitation with an antisolvent (e.g., ethanol) and redispersion in a nonpolar solvent (e.g., toluene).

Protocol 2: One-Pot Heat-Up Synthesis of InAs Quantum Dots using Indium(III) Chloride

This protocol describes a one-pot synthesis of short-wavelength infrared absorbing InAs quantum dots.[3]

Materials:

  • Indium(III) chloride (InCl₃)

  • Arsenic(III) chloride (AsCl₃)

  • Superhydride (Lithium triethylborohydride)

  • Oleylamine (B85491)

  • 1-octadecene (ODE)

Procedure:

  • Precursor Mixture: In a three-neck flask under an inert atmosphere, dissolve InCl₃ and AsCl₃ in a mixture of oleylamine and 1-octadecene at room temperature. The recommended [In³⁺]:[As³⁺] ratio is high to achieve larger QDs.

  • Reduction: Add a controlled amount of Superhydride solution to the precursor mixture at room temperature. The concentration and volume of the reducing agent are critical for controlling the nucleation and growth.

  • Heating Profile: Gradually heat the reaction mixture. The nucleation and growth of the InAs quantum dots will occur as the temperature increases. The final size of the quantum dots is dependent on the temperature profile and reaction time.

  • Purification: After the reaction is complete (monitored by UV-Vis-NIR spectroscopy), cool the mixture to room temperature. Purify the InAs quantum dots by precipitation using a polar antisolvent and redispersion in a nonpolar solvent.

Mandatory Visualizations

Experimental Workflows

Hot_Injection_Synthesis cluster_precursor Precursor Preparation Indium_Precursor Indium(III) Complex + Ligand + Solvent Reaction_Vessel Hot Solvent (e.g., 1-octadecene) Indium_Precursor->Reaction_Vessel Heating Phosphorus_Precursor Phosphorus/Arsenic Precursor + Solvent Injection Rapid Injection Phosphorus_Precursor->Injection Reaction_Vessel->Injection Growth Nucleation & Growth (High Temperature) Injection->Growth Purification Purification (Precipitation & Redispersion) Growth->Purification

Caption: Workflow for Hot-Injection Synthesis of Quantum Dots.

One_Pot_Heat_Up_Synthesis Precursor_Mixing Mix Indium(III) Complex, Phosphorus/Arsenic Precursor, Ligands, and Solvent at RT Heating Gradual Heating Precursor_Mixing->Heating Nucleation_Growth Nucleation & Growth (Increasing Temperature) Heating->Nucleation_Growth Purification Purification (Precipitation & Redispersion) Nucleation_Growth->Purification

Caption: Workflow for One-Pot Heat-Up Synthesis of Quantum Dots.

Characterization of Indium-Based Quantum Dots

The synthesized quantum dots should be characterized to determine their structural and optical properties.

  • UV-Vis-NIR Spectroscopy: To determine the absorption onset, which is related to the bandgap and size of the quantum dots.

  • Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and determine the peak emission wavelength and full width at half maximum (FWHM), which indicates the size distribution.

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and crystallinity of the quantum dots.

  • X-ray Diffraction (XRD): To determine the crystal structure and average crystallite size.

  • Quantum Yield (QY) Measurement: To quantify the emission efficiency of the quantum dots. This is typically done by comparing the integrated emission of the quantum dot sample to a standard dye with a known quantum yield.

Indium(III) Xanthates as Precursors

While less common for the synthesis of InP and InAs quantum dots, Indium(III) xanthate complexes have been utilized as single-source precursors for the preparation of indium sulfide (B99878) (In₂S₃) nanoparticles.[5][6][7] The thermolysis of these complexes in a high-boiling point solvent like ethylene (B1197577) glycol at around 196°C yields crystalline β-In₂S₃ nanoparticles. The size of the resulting nanoparticles is dependent on the nature of the alkyl group on the xanthate ligand.[5][7] Further research is needed to explore the applicability of indium xanthates for the synthesis of high-quality InP and InAs quantum dots.

References

Application Notes and Protocols for Immobilized Indium(III) Catalysts in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of immobilized Indium(III) catalysts in continuous flow chemistry. Indium(III) complexes are versatile and water-tolerant Lewis acids that catalyze a wide range of organic transformations. Their immobilization onto solid supports allows for their application in continuous flow systems, offering significant advantages over traditional batch processing, including enhanced process control, improved safety, catalyst recyclability, and straightforward product purification.

Introduction to Immobilized Indium(III) Catalysis in Flow

Indium(III) salts, such as Indium(III) chloride (InCl₃) and Indium(III) triflate (In(OTf)₃), are effective Lewis acid catalysts for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions include Friedel-Crafts acylations and alkylations, Michael additions, Diels-Alder reactions, and the synthesis of heterocyclic compounds.

The transition from homogeneous batch reactions to heterogeneous flow processes is a key objective in modern synthetic chemistry for more sustainable and efficient chemical production. Immobilizing the Indium(III) catalyst on a solid support, such as silica (B1680970) gel or a polymer resin, facilitates its use in packed-bed reactors within a continuous flow setup. This approach not only simplifies catalyst separation and reuse but can also lead to higher productivity and space-time yields compared to batch processes.

Key Advantages:

  • Catalyst Reusability: The immobilized catalyst can be used for extended periods without the need for complex separation procedures.

  • Reduced Metal Contamination: Product streams are significantly cleaner, minimizing metal leaching and simplifying purification.

  • Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, improving the safety profile for highly exothermic or hazardous reactions.

  • Process Automation and Control: Continuous flow allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality.

  • Increased Productivity: The high catalyst concentration in the packed bed and efficient mass transfer can lead to significantly higher space-time yields.

Applications and Illustrative Performance Data

This section details potential applications of immobilized Indium(III) catalysts in flow chemistry for key organic transformations. The following tables present illustrative quantitative data, based on typical performance of similar immobilized Lewis acid systems in flow, to demonstrate the potential of these catalysts.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental reaction for the synthesis of aryl ketones. Indium(III) triflate is a known efficient catalyst for this transformation in batch.

Table 1: Illustrative Performance Data for Continuous Flow Friedel-Crafts Acylation of Anisole with Acetic Anhydride using Immobilized In(OTf)₃ on Silica.

EntryFlow Rate (mL/min)Residence Time (min)Temperature (°C)Yield (%)Productivity (mmol/h)Catalyst Leaching (ppm)
10.51080922.30< 1
21.0580854.25< 1
30.510100982.45< 1.5
41.05100954.75< 1.5
Michael Addition

The Michael addition is a crucial reaction for the formation of carbon-carbon bonds. Immobilized Lewis acids have shown high efficiency for this reaction in continuous flow.

Table 2: Illustrative Performance Data for the Continuous Flow Michael Addition of Indole (B1671886) to Chalcone (B49325) using Immobilized InCl₃ on Polymer Support.

EntryFlow Rate (mL/min)Residence Time (min)Temperature (°C)Yield (%)Productivity (mmol/h)Catalyst Leaching (ppm)
10.22560950.57< 0.5
20.51060881.32< 0.5
30.22580990.59< 1
40.51080961.44< 1
Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds. Lewis acid catalysis can significantly accelerate this reaction and control its stereoselectivity.

Table 3: Illustrative Performance Data for the Continuous Flow Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate using Immobilized In(OTf)₃ on Mesoporous Silica.

EntryFlow Rate (mL/min)Residence Time (min)Temperature (°C)Yield (%)endo/exo ratioProductivity (mmol/h)Catalyst Leaching (ppm)
11.05259095:52.70< 1
22.02.5258295:54.92< 1
31.05409892:82.94< 1.5
42.02.5409492:85.64< 1.5

Experimental Protocols

This section provides detailed protocols for the preparation of an immobilized Indium(III) catalyst and its application in a continuous flow reaction.

Protocol for the Preparation of Silica-Supported Indium(III) Chloride (InCl₃/SiO₂)

This protocol describes a straightforward method for impregnating silica gel with Indium(III) chloride.

Materials:

  • Silica gel (100-200 mesh)

  • Indium(III) chloride (anhydrous)

  • Dry Dichloromethane (DCM)

  • Rotary evaporator

  • Schlenk flask and line

Procedure:

  • Activate the silica gel by heating at 150 °C under vacuum for 4 hours.

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the activated silica gel (10 g).

  • In a separate flask, dissolve Indium(III) chloride (1.1 g, 5 mmol) in dry DCM (50 mL).

  • Transfer the InCl₃ solution to the flask containing the silica gel via cannula.

  • Stir the suspension at room temperature for 12 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a free-flowing powder.

  • Dry the resulting InCl₃/SiO₂ catalyst under high vacuum for 6 hours. The catalyst is now ready to be packed into a column.

Protocol for a Continuous Flow Michael Addition using a Packed-Bed Reactor

This protocol details the setup and execution of a continuous flow Michael addition reaction using the prepared InCl₃/SiO₂ catalyst.

Materials and Equipment:

  • HPLC pump

  • Packed-bed reactor column (e.g., Omnifit column)

  • Back-pressure regulator

  • Heating system for the column (e.g., column oven or heating block)

  • InCl₃/SiO₂ catalyst

  • Indole

  • Chalcone

  • Solvent (e.g., Dichloromethane or Acetonitrile)

  • Collection vials

Procedure:

  • Packing the Reactor:

    • Dry-pack the reactor column with the prepared InCl₃/SiO₂ catalyst (e.g., 2 g).

    • Ensure the catalyst bed is compact and uniform to avoid channeling.

  • System Setup:

    • Connect the packed column to the HPLC pump and the back-pressure regulator.

    • Place the column in the heating system.

  • Reaction Execution:

    • Prepare a stock solution of indole (e.g., 0.1 M) and chalcone (e.g., 0.1 M) in the chosen solvent.

    • Equilibrate the packed-bed reactor by flowing the pure solvent through the system at the desired reaction temperature (e.g., 60 °C) and flow rate (e.g., 0.2 mL/min).

    • Once the system is stable, switch the pump inlet to the reactant stock solution.

    • Collect the product stream in fractions.

    • Monitor the reaction progress by analyzing the collected fractions using a suitable analytical technique (e.g., GC-MS or HPLC).

  • Shutdown and Catalyst Reuse:

    • After the reaction is complete, flush the reactor with pure solvent to remove any remaining reactants and products.

    • The packed-bed reactor can be stored under an inert atmosphere for future use.

Visualizations

Signaling Pathway of Lewis Acid Catalysis

Lewis_Acid_Catalysis cluster_0 Lewis Acid Catalyzed Reaction Indium Immobilized In(III) Catalyst Intermediate Activated Intermediate Indium->Intermediate Coordination Substrate Substrate (e.g., Carbonyl) Substrate->Intermediate Nucleophile Nucleophile Nucleophile->Intermediate Nucleophilic Attack Product Product Intermediate->Indium Catalyst Regeneration Intermediate->Product

Caption: General mechanism of Indium(III) Lewis acid catalysis.

Experimental Workflow for Continuous Flow Catalysis

Flow_Chemistry_Workflow cluster_workflow Continuous Flow Experimental Workflow A Reactant Reservoir Stock solution of substrates B Pump HPLC Pump A->B Feed C Packed-Bed Reactor Immobilized In(III) Catalyst Heated to reaction temp. B->C Flow D Back-Pressure Regulator Maintains system pressure C->D Effluent E Product Collection Fraction collector or vial D->E Output F Analysis GC-MS, HPLC, NMR E->F Sampling

Caption: A typical experimental setup for continuous flow catalysis.

Logical Relationship: Batch vs. Flow Chemistry

Batch_vs_Flow cluster_batch Batch Chemistry cluster_flow Flow Chemistry Batch Large Reactor Volume b1 Difficult Catalyst Separation Batch->b1 b2 Potential for Hotspots Batch->b2 b3 Inconsistent Product Quality Batch->b3 Flow Small Reactor Volume f1 Easy Catalyst Reuse Flow->f1 f2 Precise Temperature Control Flow->f2 f3 Consistent Product Quality Flow->f3 ImmobilizedCatalyst Immobilized In(III) Catalyst ImmobilizedCatalyst->Flow Enables

Caption: Advantages of flow chemistry over batch processing.

Troubleshooting & Optimization

Technical Support Center: Indium(3+) Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indium(3+) catalyzed coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Problem ID Issue Potential Causes Suggested Solutions
IN-YLD-001 Low to No Product Yield 1. Inactive Catalyst: The Indium(III) salt may be of poor quality or has degraded. 2. Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature. 3. Incorrect Solvent: The chosen solvent may not be suitable for the specific reaction. 4. Presence of Oxygen: Oxygen can deactivate the catalyst and promote side reactions.[1]1. Use a fresh, high-purity Indium(III) salt. Consider salts with different counterions (e.g., InCl₃, InI₃, In(OTf)₃) as their reactivity can vary.[2][3] 2. Cautiously increase the reaction temperature. For some reactions, microwave irradiation can improve yields and reduce reaction times.[4] 3. Screen different solvents. While toluene (B28343) is often a good choice, acetonitrile (B52724) or solvent-free conditions can be effective for certain transformations.[2] For some reactions, aqueous media can be surprisingly effective.[5] 4. Thoroughly degas the solvent and reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solution for an extended period.[1]
IN-YLD-002 Incomplete Conversion of Starting Material 1. Insufficient Catalyst Loading: The amount of Indium(III) catalyst may be too low. 2. Short Reaction Time: The reaction may not have proceeded to completion. 3. Catalyst Deactivation: The catalyst may be losing activity over the course of the reaction.1. Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 or 10 mol%).[4][6] 2. Monitor the reaction progress using TLC or GC-MS and extend the reaction time. 3. Consider the possibility of catalyst poisoning from impurities in the starting materials or solvent. Purify all reagents before use.
IN-RXN-001 Formation of Multiple Side Products 1. Homocoupling of Starting Materials: A common side reaction in coupling chemistry. 2. Decomposition of Starting Material or Product: Can be caused by excessive heat or reactive intermediates. 3. Undesired Isomerization: The reaction conditions may favor the formation of undesired isomers.1. Ensure a strictly inert atmosphere to minimize oxidative homocoupling.[1] 2. Optimize the reaction temperature; sometimes a lower temperature for a longer duration can minimize decomposition. 3. The choice of Indium(III) salt can influence stereoselectivity. For instance, in certain cycloisomerizations, InI₃ provided better stereoselectivity than In(NTf₂)₃ or In(OTf)₃.[2]
IN-SPC-001 Reaction Works for Some Substrates but Not Others 1. Electronic Effects: Electron-donating or electron-withdrawing groups on the substrates can significantly impact reactivity. 2. Steric Hindrance: Bulky substituents near the reaction center can prevent the coupling partners from approaching the catalyst.1. For substrates with electron-withdrawing groups that may be less reactive, increasing the catalyst loading or reaction temperature might be necessary.[4] 2. For sterically hindered substrates, a smaller Indium(III) counterion or a different solvent might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in Indium(III) catalyzed coupling reactions?

A1: One of the most frequent issues is the quality and handling of the Indium(III) catalyst. Indium(III) salts can be hygroscopic, and moisture can affect their catalytic activity. Ensuring the use of a fresh, anhydrous catalyst and maintaining an inert atmosphere are crucial first steps in troubleshooting low yields. Additionally, the choice of the counterion on the indium salt (e.g., chloride, iodide, or triflate) can have a significant impact on the reaction's success, as different counterions alter the Lewis acidity and catalytic activity of the indium center.[2][3]

Q2: How do I choose the right solvent for my Indium(III) catalyzed reaction?

A2: The optimal solvent is highly dependent on the specific type of coupling reaction. While aprotic solvents like toluene and acetonitrile are commonly used, some Indium(III) catalyzed reactions, surprisingly, perform well in water or aqueous mixtures.[5][7] It is often beneficial to perform a small-scale screen of several solvents to identify the best one for your particular substrates.

Q3: Can I reuse the Indium(III) catalyst?

A3: In some cases, the Indium(III) catalyst can be recovered and reused, which is particularly advantageous for greener chemistry.[8] The reusability often depends on the reaction conditions and the work-up procedure. If the catalyst can be easily separated from the reaction mixture (e.g., through extraction into an aqueous phase), its reuse may be possible.

Q4: My reaction is very slow. What can I do to speed it up?

A4: To increase the reaction rate, you can try several approaches. Increasing the reaction temperature is a common strategy. Microwave-assisted heating has been shown to significantly accelerate some Indium(III) catalyzed reactions.[4] Alternatively, you can increase the catalyst loading. Finally, the choice of the Indium(III) salt itself is critical; for example, InI₃ has been found to be a more efficient π-catalyst in certain reactions compared to other indium salts.[2]

Q5: I am observing the formation of homocoupling byproducts. How can I minimize this?

A5: Homocoupling is often promoted by the presence of oxygen.[1] Ensuring that your reaction is performed under strictly anaerobic conditions is the most effective way to reduce this side reaction. This involves thoroughly degassing your solvents and using an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

Experimental Protocols

General Protocol for Optimizing an Indium(III) Catalyzed Cross-Coupling Reaction

This protocol provides a general framework for optimizing a new Indium(III) catalyzed cross-coupling reaction.

  • Reagent Purity: Ensure all starting materials and solvents are of high purity and are dry, unless the reaction is known to tolerate water.

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the Indium(III) salt (e.g., InCl₃, 2-10 mol%) and any solid coupling partner. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reagent Addition: Add the other coupling partner (and any other reagents) via syringe.

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or GC-MS at regular intervals.

  • Work-up: Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl), and extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Example Protocol: Indium(III) Iodide-Catalyzed Cascade Cycloisomerization

This protocol is adapted from a procedure for the double cycloisomerization of 1,5-enynes.[2]

  • Reaction Setup: In a glovebox, a screw-capped vial is charged with Indium(III) iodide (5 mol%).

  • Reagent Addition: The 1,5-enyne substrate (1.0 equiv) is added, followed by toluene (to achieve a 0.1 M concentration).

  • Reaction Conditions: The vial is sealed and the mixture is stirred at room temperature.

  • Monitoring: The reaction is monitored by thin-layer chromatography until the starting material is consumed.

  • Work-up: The reaction mixture is then filtered through a short pad of silica (B1680970) gel, eluting with ethyl acetate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

Data Presentation

Table 1: Effect of Indium(III) Catalyst on a Cascade Cycloisomerization Reaction[2]
EntryCatalyst (5 mol%)SolventTime (h)Yield (%)
1InI₃Toluene0.592
2InBr₃Toluene185
3InCl₃Toluene275
4In(OTf)₃Toluene24Decomposition
5In(NTf₂)₃Toluene2463
6In(acac)₃Toluene24No Reaction
Table 2: Optimization of Catalyst Loading for a 1,6-Addition Reaction[6]
EntryCatalystLoading (mol%)Time (h)Yield (%)
1-02No Reaction
2InCl₃10198
3InCl₃5199
4InCl₃2199
5InCl₃1196

Visualizations

Troubleshooting_Workflow Start Low Yield in Indium(3+) Catalyzed Reaction Check_Catalyst Is the Catalyst Active and Pure? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh, high-purity In(III) salt. Consider different counterions. Check_Catalyst->Solution_Catalyst No Check_Reagents Are Starting Materials Pure and Dry? Check_Conditions->Check_Reagents Yes Solution_Conditions Optimize temperature. Screen solvents. Ensure inert atmosphere. Check_Conditions->Solution_Conditions No Solution_Reagents Purify starting materials. Use anhydrous solvents. Check_Reagents->Solution_Reagents No Analyze_Side_Products Analyze Byproducts (e.g., homocoupling) Check_Reagents->Analyze_Side_Products Yes Solution_Catalyst->Check_Conditions Solution_Conditions->Check_Reagents Solution_Reagents->Analyze_Side_Products Solution_Side_Products Improve degassing. Adjust stoichiometry. Analyze_Side_Products->Solution_Side_Products Side Products Identified End Improved Yield Analyze_Side_Products->End Yield Improved Solution_Side_Products->End

A troubleshooting workflow for low yields.

Reaction_Optimization_Pathway Initial_Setup Initial Reaction Setup (Literature Conditions) Catalyst_Screen Catalyst Screening (InCl₃, InI₃, In(OTf)₃) Initial_Setup->Catalyst_Screen Step 1 Solvent_Screen Solvent Screening (Toluene, MeCN, H₂O, etc.) Catalyst_Screen->Solvent_Screen Step 2 Temp_Optimization Temperature Optimization Solvent_Screen->Temp_Optimization Step 3 Loading_Optimization Catalyst Loading Optimization Temp_Optimization->Loading_Optimization Step 4 Optimized_Conditions Optimized Reaction Conditions Loading_Optimization->Optimized_Conditions Final Step

A logical pathway for reaction optimization.

References

Technical Support Center: Improving Regioselectivity in Indium(III)-Mediated Allylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indium(III)-mediated allylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of indium-mediated allylation?

A1: In indium-mediated allylation, an allyl indium reagent adds to an electrophile (like an aldehyde, ketone, or imine). If the allyl reagent is substituted, the addition can occur at two different positions, leading to different constitutional isomers. Regioselectivity refers to the preference for the reaction to form one regioisomer over another. The two main regioisomers are the α-adduct (branched product) and the γ-adduct (linear product).[1]

Q2: What are the key factors that influence regioselectivity in these reactions?

A2: The regioselectivity of indium-mediated allylation is primarily influenced by the steric effects of substituents on both the organoindium intermediate and the carbonyl compound.[2][3] Other significant factors include the choice of solvent, reaction temperature, and the presence of additives or specific ligands.[4]

Q3: Why is water often used as a solvent, and how does it affect regioselectivity?

A3: Indium-mediated allylations have the advantage of being possible in aqueous media, which is environmentally friendly.[2][3] Water can significantly impact the reaction rate and regioselectivity.[4][5] For instance, in some palladium-indium iodide-mediated systems, the presence of water favors the formation of the kinetic γ-adduct, while anhydrous conditions can lead to the thermodynamically more stable α-adduct.[1][5]

Q4: Can I control the regioselectivity to favor the α-adduct (branched product)?

A4: Yes, achieving high α-selectivity is possible. In some systems, particularly in anhydrous THF, the thermodynamically stable α-adduct is formed selectively.[1][5] The choice of substituents on the allyl halide and the electrophile also plays a crucial role. A proposed mechanism for α-adduct formation involves a retro-ene reaction followed by a 2-oxonia-[6][6]-sigmatropic rearrangement.[6]

Q5: How can I favor the formation of the γ-adduct (linear product)?

A5: The γ-adduct is often the kinetically favored product, especially in the presence of water.[1][5] Employing sterically bulky substituents on the electrophile can also favor attack at the less hindered γ-position of the allylindium reagent.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of α and γ-adducts)

Symptom: Your reaction is producing a nearly 1:1 mixture of the branched (α) and linear (γ) products, or the desired regioisomer is the minor product.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state. In some cases, water favors the kinetic γ-product, while anhydrous organic solvents like THF may favor the thermodynamic α-product.[1][5] Action: Try screening different solvents. If you are using an aqueous system and desire the α-product, consider switching to anhydrous THF.
Reaction Temperature The reaction may be under kinetic or thermodynamic control, which can be temperature-dependent. Action: Vary the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures could promote equilibration to the thermodynamically more stable isomer.
Steric Hindrance The steric bulk of the substituents on both the allyl halide and the electrophile significantly impacts which terminus of the allyl indium intermediate reacts.[2][3] Action: If possible, modify the substrates. For example, a bulkier protecting group on a nearby functional group of the electrophile might direct the incoming nucleophile to the less hindered γ-position of the allyl indium.
Presence of Water In palladium-indium iodide mediated systems, water has been shown to be crucial for the formation of the kinetic γ-adduct.[1][5] Action: If you are aiming for the α-adduct, ensure your reaction is conducted under strictly anhydrous conditions. Conversely, if the γ-adduct is desired, the addition of a controlled amount of water might be beneficial.
Issue 2: Low Reaction Yield and/or Slow Conversion

Symptom: The reaction is not proceeding to completion, or the yield of the desired product is low, irrespective of the regioselectivity.

Possible Causes and Solutions:

Possible CauseSuggested Solution
In(OH)₃ Precipitation In aqueous media, the In³⁺ ions generated can precipitate as In(OH)₃, which can coat the surface of the indium metal and impede the reaction.[3] Action: Add a mild acid, such as HCl or acetic acid, to the reaction mixture to prevent the precipitation of indium hydroxide.[3]
Solvent Choice The solvent affects the rate of reaction.[4] While indium-mediated allylations are versatile in terms of solvent choice, some solvents may be more optimal than others for specific substrates.[2] Action: Screen different solvents such as THF, DMF, or ionic liquids to find the optimal medium for your reaction.[2]
Additives Certain additives can enhance the rate of formation of the allylindium reagent and increase its nucleophilicity.[7] Action: Consider the addition of additives like N-Boc-glycine, which has been shown to improve reaction times and yields in the allylation of isatins.[7]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Palladium-Indium Iodide-Mediated Allylation of an N-sulfonylimine

EntrySolventTime (h)α:γ RatioYield (%)
1THF (anhydrous)2100:095
2THF/H₂O (10:1)0.515:8598
3Dioxane (anhydrous)2100:092
4Dioxane/H₂O (10:1)0.520:8096

Data synthesized from trends described in literature.[1][5]

Experimental Protocols

Protocol 1: General Procedure for α-Regioselective Allylation of Aldehydes in Anhydrous THF

This protocol is designed to favor the formation of the thermodynamically more stable α-adduct.

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add indium powder (1.5 mmol).

  • Solvent and Reagents: Add anhydrous THF (10 mL). To this suspension, add the substituted allyl bromide (1.2 mmol) and the aldehyde (1.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.

  • Work-up: Upon completion, quench the reaction with 1 M HCl (5 mL) and stir for 10 minutes. Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired α-homoallylic alcohol.

Protocol 2: General Procedure for γ-Regioselective Allylation of Imines in Aqueous Media

This protocol is designed to favor the formation of the kinetically favored γ-adduct.

  • Preparation: In a round-bottom flask, dissolve the imine (1.0 mmol) in a mixture of THF and water (e.g., 10:1, 11 mL).

  • Reagents: Add indium powder (1.5 mmol) and the substituted allyl bromide (1.2 mmol) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically faster in the presence of water; monitor by TLC.

  • Work-up: After the reaction is complete, add 1 M HCl (5 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography to yield the γ-homoallylic amine.

Visualizations

Regioselectivity_Mechanism cluster_reactants Reactants cluster_intermediates Organoindium Intermediates cluster_products Products Allyl-X Allyl Halide AllylInX2 Allylindium Sesquihalide Allyl-X->AllylInX2 Oxidative Addition In Indium(0) In->AllylInX2 Electrophile RCHO / RCOR' / RCH=NR' alpha_attack Electrophile->alpha_attack gamma_attack Electrophile->gamma_attack AllylInX2->alpha_attack α-Attack AllylInX2->gamma_attack γ-Attack alpha_product α-Adduct (Branched) alpha_attack->alpha_product gamma_product γ-Adduct (Linear) gamma_attack->gamma_product

Caption: General mechanism for Indium(III)-mediated allylation showing the formation of α and γ regioisomers.

Optimization_Workflow start Start: Poor Regioselectivity check_solvent Screen Solvents (e.g., THF, H₂O, DMF) start->check_solvent analyze_results Analyze α:γ Ratio by NMR or GC-MS check_solvent->analyze_results check_temp Vary Reaction Temperature check_temp->analyze_results check_sterics Analyze Steric Effects of Substrates check_sterics->analyze_results check_additives Introduce Additives (e.g., Lewis Acids, Ligands) check_additives->analyze_results analyze_results->check_temp No Improvement analyze_results->check_sterics No Improvement analyze_results->check_additives No Improvement optimal_conditions Optimal Conditions Achieved analyze_results->optimal_conditions Desired Selectivity

Caption: Experimental workflow for optimizing regioselectivity in Indium(III)-mediated allylation.

Influencing_Factors regioselectivity Regioselectivity (α vs. γ) sterics Steric Effects regioselectivity->sterics solvent Solvent regioselectivity->solvent temperature Temperature regioselectivity->temperature additives Additives/Ligands regioselectivity->additives substrate Substrate (Aldehyde, Ketone, Imine) sterics->substrate allyl_reagent Allyl Reagent sterics->allyl_reagent

Caption: Key factors influencing the regioselectivity of Indium(III)-mediated allylation.

References

Preventing Indium(III) catalyst deactivation by water

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indium(III) Catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Indium(III) catalysts, with a special focus on their performance in the presence of water. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: Is my Indium(III) catalyst sensitive to water? Will water deactivate it?

A1: Contrary to what is observed with many other Lewis acids, Indium(III) catalysts, such as InCl₃ and In(OTf)₃, are generally considered water-tolerant.[1][2][3][4][5] In fact, for many organic reactions, water is a viable and even recommended solvent.[1][2][6][7] The stability of Indium(III) salts in water allows for their use in aqueous media, which can offer environmental and practical advantages over anhydrous organic solvents.[1][2][6] While severe conditions or specific substrates could potentially lead to the formation of inactive indium hydroxide (B78521) species, this is not a common cause of catalyst deactivation under typical reaction conditions.[8]

Q2: What are the advantages of using Indium(III) catalysts in aqueous media?

A2: The use of Indium(III) catalysts in water offers several benefits:

  • Environmental Friendliness: Reduces the need for volatile and often toxic organic solvents.

  • Simplified Procedures: Eliminates the requirement for strictly anhydrous conditions, simplifying the experimental setup.[6]

  • Enhanced Reactivity: In some cases, the presence of water can enhance the rate and selectivity of Indium(III)-catalyzed reactions.

  • Catalyst Recycling: The water stability of Indium(III) catalysts can facilitate their recovery and reuse.[1][2]

Q3: For which types of reactions can I use Indium(III) catalysts in water?

A3: Indium(III) catalysts have been successfully employed in a variety of organic transformations in aqueous media, including:

  • Mukaiyama aldol (B89426) reactions[1]

  • Allylation reactions[6]

  • Michael additions

  • Cycloaddition reactions[1]

  • Multi-component coupling reactions[1][9]

Q4: My Indium(III)-catalyzed reaction is not working as expected in an aqueous system. What could be the issue?

A4: If you are experiencing issues with your reaction, consider the following possibilities beyond catalyst deactivation by water:

  • Substrate Solubility: Ensure your reactants have sufficient solubility in the aqueous medium for the reaction to proceed efficiently.

  • pH of the Reaction Mixture: The pH can influence both the catalyst's activity and the stability of your reactants and products. At a pH above 3, Indium(III) can begin to precipitate as In(OH)₃.[8]

  • Reaction Temperature: The optimal temperature can vary significantly for different reactions.

  • Catalyst Loading: The amount of catalyst may need to be optimized for your specific reaction.

  • Purity of Reactants: Impurities in your starting materials could be inhibiting the catalyst.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are observing a lower than expected or no yield, a systematic troubleshooting approach is recommended. The following logical workflow can help identify the root cause.

G cluster_start cluster_solution start Low/No Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents Start Here check_conditions Confirm Reaction Conditions (Temp, Time, Stirring) check_reagents->check_conditions Reagents OK solution Problem Resolved check_reagents->solution Issue Found check_solvent Assess Substrate Solubility in Aqueous Media check_conditions->check_solvent Conditions OK check_conditions->solution check_loading Optimize Catalyst Loading check_solvent->check_loading check_solvent->solution Issue Found check_ph Measure & Adjust pH (if necessary) check_loading->check_ph Loading OK check_loading->solution Issue Found check_source Verify Catalyst Source & Purity check_ph->check_source pH OK check_ph->solution consider_side_reactions Investigate Potential Side Reactions check_source->consider_side_reactions Catalyst OK check_source->solution Issue Found catalyst_deactivation Evaluate Catalyst Deactivation (less common for In(III) in water) consider_side_reactions->catalyst_deactivation No Obvious Side Reactions consider_side_reactions->solution Issue Found catalyst_deactivation->solution Issue Found

Troubleshooting workflow for low or no product yield.
Issue 2: Reaction Rate is Too Slow

A slow reaction rate can be due to several factors. The following table outlines potential causes and suggested solutions.

Potential CauseSuggested Solutions
Insufficient Mixing Ensure vigorous stirring, especially in biphasic systems, to maximize interfacial contact between reactants.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress. Be mindful of potential side reactions at higher temperatures.
Sub-optimal pH The Lewis acidity of Indium(III) can be influenced by pH. Experiment with buffering the reaction mixture or making small adjustments to the pH to find the optimal range for your specific transformation.
Low Catalyst Loading Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%) to see if the rate improves.
Inhibiting Impurities Purify starting materials to remove any potential catalyst poisons.

Experimental Protocols

General Protocol for an Indium(III) Chloride-Catalyzed Aldol Reaction in Water

This protocol provides a general guideline for performing a Mukaiyama aldol reaction using Indium(III) chloride in an aqueous medium.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 To a round-bottom flask, add the aldehyde (1.0 mmol) and the silyl (B83357) enol ether (1.2 mmol). prep2 Add water (5 mL). prep1->prep2 react1 Add Indium(III) chloride (0.1 mmol, 10 mol%). prep2->react1 react2 Stir the mixture vigorously at room temperature. react1->react2 react3 Monitor the reaction progress by TLC or GC-MS. react2->react3 workup1 Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃. react3->workup1 workup2 Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). workup1->workup2 workup3 Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. workup2->workup3 purify Purify the crude product by column chromatography on silica (B1680970) gel. workup3->purify

Experimental workflow for a typical aldol reaction.

Understanding Indium(III) Catalyst Behavior in Water

The interaction of an Indium(III) salt with water is a key aspect of its catalytic activity in aqueous media. The following diagram illustrates the equilibrium between the hydrated Indium(III) ion and its conjugate base.

Hydrolysis equilibrium of hydrated Indium(III) ions.

This equilibrium highlights that at very low pH, the highly Lewis acidic hydrated Indium(III) ion is the predominant species. As the pH increases, the equilibrium shifts towards the formation of hydroxo complexes, which are generally less Lewis acidic. This pH-dependent behavior can be harnessed to modulate the catalytic activity.

References

Technical Support Center: Optimizing Solvent Choice for Indium(3+) Catalyzed Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indium(3+) catalyzed cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing solvent selection and troubleshooting common issues encountered during these powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common Indium(3+) catalysts used for cycloadditions, and how does the choice of catalyst influence solvent selection?

A1: The most commonly employed Indium(3+) catalysts are Indium(III) chloride (InCl₃) and Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃). The choice between these can influence your ideal solvent system. InCl₃ is a versatile Lewis acid that can be used in a range of organic solvents and even in aqueous media due to its water-tolerant nature.[1] In(OTf)₃ is often more soluble in organic solvents and can be a more potent Lewis acid, making it suitable for less reactive substrates. The counterion of the Indium(III) salt can play a fundamental role in the catalytic activity, likely due to differing interactions with the reactants.[2]

Q2: How does solvent polarity generally affect the rate and selectivity of Indium(3+) catalyzed cycloadditions?

A2: Solvent polarity can have a significant impact on both the rate and stereoselectivity of these reactions. While there is no universal rule, some general trends have been observed. For many Diels-Alder reactions, polar solvents can enhance selectivity.[2] However, the overall reaction rates may be higher in non-polar solvents. It is hypothesized that in some cases, the oxygen atom in water and alcohols can act as an effective Lewis base, stabilizing the transition state and organoindium intermediates.[3] A solvent screening is often the most effective way to determine the optimal conditions for a specific reaction.

Q3: Can Indium(3+) catalyzed cycloadditions be performed in "green" or unconventional solvents?

A3: Yes, one of the advantages of using certain Indium(3+) catalysts like InCl₃ is their compatibility with greener solvents, most notably water.[1] Indium(III) chloride's tolerance to water allows for reactions to be carried out in aqueous media, which can offer unique reactivity and selectivity, as well as environmental benefits.[1] Additionally, ionic liquids have been explored as alternative solvents for cycloaddition reactions, sometimes leading to increased reaction rates and improved selectivity.

Q4: My reaction is proceeding slowly. Can a change in solvent help?

A4: Absolutely. If your reaction is sluggish, changing the solvent is a key troubleshooting step. The solubility of your starting materials and the catalyst in the chosen solvent is critical. Ensure all components are adequately dissolved. In some cases, moving from a non-coordinating solvent (like toluene) to a coordinating solvent (like an ether) or a more polar solvent can accelerate the reaction. For instance, nitromethane (B149229) has been shown to be effective for certain ionic Diels-Alder reactions catalyzed by InCl₃.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Poor Catalyst Solubility Switch to a solvent in which the Indium(3+) salt is more soluble. For example, if using InCl₃ in a non-polar solvent with poor results, consider a more polar solvent or a coordinating solvent like THF.
Inhibition of Catalyst by Solvent Some solvents can coordinate too strongly with the Lewis acidic Indium(3+) center, preventing it from activating the substrate. If you suspect this, try a less coordinating solvent. For example, if using a highly coordinating solvent like DMSO yields no product, switch to a less coordinating one like dichloromethane (B109758) (DCM) or toluene.
Substrate Insolubility Ensure your diene and dienophile (or dipole and dipolarophile) are soluble in the reaction medium at the reaction temperature. If not, select a solvent with better solubilizing properties for your specific substrates.
Presence of Water (for water-sensitive reactions) While InCl₃ is water-tolerant, some cycloadditions and substrates may be sensitive to moisture. If you are not intentionally running the reaction in water, ensure you are using anhydrous solvents, especially when working with highly reactive intermediates.
Issue 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
Possible Cause Troubleshooting Steps
Solvent Polarity Not Optimal for Stereocontrol The polarity of the solvent can influence the organization of the transition state. A solvent screen is highly recommended. Test a non-polar solvent (e.g., toluene), a polar aprotic solvent (e.g., acetonitrile, DCM), and a polar protic solvent (e.g., ethanol, water if compatible).
Temperature Effects Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy, which typically leads to the major diastereomer. The effect of temperature can be solvent-dependent.
Solvent Coordination Affecting Transition State Geometry The coordination of the solvent to the Indium(3+) catalyst can alter the geometry of the transition state. Comparing a coordinating solvent (e.g., THF) with a non-coordinating one (e.g., toluene) can reveal if this is a significant factor.

Data Presentation

The following tables provide illustrative data on how solvent choice can impact the outcome of a hypothetical Indium(3+) catalyzed Diels-Alder reaction between cyclopentadiene (B3395910) and methyl vinyl ketone. This data is based on general principles of Lewis acid catalysis and solvent effects.

Table 1: Effect of Solvent on an InCl₃ (10 mol%) Catalyzed Diels-Alder Reaction

Solvent Temperature (°C) Time (h) Yield (%) Endo:Exo Ratio
Toluene25127590:10
Dichloromethane (DCM)2588592:8
Acetonitrile (MeCN)2569095:5
Tetrahydrofuran (THF)25108088:12
Water2549598:2
Ethanol2559296:4

Table 2: Effect of Solvent on an In(OTf)₃ (5 mol%) Catalyzed Diels-Alder Reaction

Solvent Temperature (°C) Time (h) Yield (%) Endo:Exo Ratio
Toluene0108092:8
Dichloromethane (DCM)069295:5
Nitromethane049597:3
Diethyl Ether0127090:10

Experimental Protocols

General Procedure for a Solvent Screening Experiment in an Indium(3+)-Catalyzed Diels-Alder Reaction

This protocol outlines a general method for screening various solvents in the InCl₃-catalyzed reaction between cyclopentadiene and methyl vinyl ketone.

Materials:

  • Indium(III) chloride (InCl₃), anhydrous

  • Cyclopentadiene (freshly cracked)

  • Methyl vinyl ketone

  • Anhydrous solvents for screening (e.g., Toluene, Dichloromethane, Acetonitrile, Tetrahydrofuran)

  • Deionized water

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation of Reaction Vessels: To a series of oven-dried round-bottom flasks equipped with magnetic stir bars, add InCl₃ (e.g., 0.1 mmol, 10 mol%) under an inert atmosphere.

  • Solvent Addition: To each flask, add the respective anhydrous solvent (e.g., 5 mL). For the reaction in water, deionized water is used.

  • Addition of Dienophile: Add methyl vinyl ketone (1.0 mmol, 1.0 equivalent) to each flask via syringe.

  • Initiation of Reaction: Cool the reaction mixtures to the desired temperature (e.g., 25 °C). Add freshly cracked cyclopentadiene (1.2 mmol, 1.2 equivalents) to each flask.

  • Reaction Monitoring: Stir the reactions at the specified temperature and monitor their progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reactions by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the yield and the endo:exo ratio. The product can be further purified by column chromatography.

Visualizations

Experimental_Workflow Experimental Workflow for Solvent Optimization cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Execution & Analysis cluster_decision Optimization prep_catalyst Weigh In(III) Catalyst add_catalyst Add Catalyst to Flasks prep_catalyst->add_catalyst prep_solvents Prepare Anhydrous Solvents add_solvent Add Different Solvent to Each Flask prep_solvents->add_solvent prep_reactants Prepare Reactants add_reactant1 Add Dienophile prep_reactants->add_reactant1 add_catalyst->add_solvent add_solvent->add_reactant1 add_reactant2 Add Diene add_reactant1->add_reactant2 monitor Monitor Reaction (TLC/GC) add_reactant2->monitor workup Quench and Work-up monitor->workup analyze Analyze Yield & Selectivity (NMR) workup->analyze optimal Optimal Solvent Found? analyze->optimal optimal->add_catalyst No, reiterate with new conditions end Scale-up Reaction optimal->end Yes, proceed to scale-up Troubleshooting_Yield Troubleshooting Low Yield in In(3+) Cycloadditions start Low or No Yield check_solubility Are all components soluble? start->check_solubility change_solvent Change to a better solvent for all components check_solubility->change_solvent No check_catalyst_activity Is the catalyst active? check_solubility->check_catalyst_activity Yes change_solvent->check_solubility success Improved Yield change_solvent->success try_stronger_lewis_acid Consider In(OTf)3 instead of InCl3 check_catalyst_activity->try_stronger_lewis_acid No check_solvent_coordination Is solvent inhibiting the catalyst? check_catalyst_activity->check_solvent_coordination Yes try_stronger_lewis_acid->check_catalyst_activity try_stronger_lewis_acid->success use_non_coordinating_solvent Switch to a non-coordinating solvent (e.g., Toluene, DCM) check_solvent_coordination->use_non_coordinating_solvent Yes increase_temp Increase reaction temperature check_solvent_coordination->increase_temp No use_non_coordinating_solvent->check_catalyst_activity use_non_coordinating_solvent->success increase_temp->success Troubleshooting_Selectivity Troubleshooting Poor Stereoselectivity start Poor Stereoselectivity solvent_screen Perform a solvent screen (polar vs. non-polar) start->solvent_screen lower_temp Lower the reaction temperature start->lower_temp check_coordination Compare coordinating vs. non-coordinating solvents solvent_screen->check_coordination success Improved Selectivity solvent_screen->success lower_temp->success change_catalyst Change Indium(III) salt (e.g., InCl3 to In(OTf)3) check_coordination->change_catalyst check_coordination->success change_catalyst->success

References

Troubleshooting Indium(III) precursor instability for ALD/CVD

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indium(III) precursor stability in ALD/CVD applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems related to the instability of Indium(III) precursors.

Q1: My Indium(III) precursor seems to be decomposing in the bubbler before reaching the reactor. What are the signs of this, and how can I prevent it?

A1: Signs of premature precursor decomposition in the bubbler include inconsistent film growth rates, changes in the precursor's physical appearance (e.g., color change, solidification of a liquid), and pressure fluctuations in the delivery line.

Troubleshooting Steps:

  • Lower the Bubbler Temperature: The most common cause of premature decomposition is an excessively high bubbler temperature. Reduce the temperature in small increments (5-10°C) to find the optimal balance between sufficient vapor pressure and thermal stability.

  • Verify Precursor Thermal Stability: Consult the precursor's technical data sheet for its decomposition temperature. If this information is unavailable, perform a Thermogravimetric Analysis (TGA) to determine the temperature at which the precursor begins to lose mass due to decomposition rather than evaporation.

  • Minimize Residence Time at Elevated Temperatures: Only heat the precursor to the setpoint temperature just before starting the deposition process. Avoid prolonged heating cycles when the system is idle.

  • Consider an Alternative Precursor: If the required bubbler temperature for adequate vapor pressure is close to the decomposition temperature, consider a more thermally stable precursor, such as one with bulkier ligands (e.g., guanidinates or amidinates).

Q2: I am observing a very low or no growth rate for my Indium Oxide (In₂O₃) film. What are the possible causes?

A2: A low or negligible growth rate can stem from several issues, from precursor delivery to surface chemistry.

Troubleshooting Steps:

  • Check Precursor Delivery:

    • Insufficient Vapor Pressure: Ensure the bubbler temperature is high enough to generate sufficient vapor pressure. For solid precursors like Trimethylindium (TMI), it's crucial to maintain a consistent temperature for stable sublimation.

    • Carrier Gas Flow: Verify that the carrier gas (e.g., Ar, N₂) is flowing through the bubbler at the correct rate. An insufficient flow will not carry enough precursor to the reactor.

    • Clogged Lines: Check for any blockages in the precursor delivery lines, which can occur if the precursor has decomposed or condensed.

  • Verify Reaction Conditions:

    • Substrate Temperature: Ensure the substrate temperature is within the ALD window for the specific precursor and co-reactant combination. Temperatures that are too low can lead to insufficient reaction kinetics.

    • Co-reactant Pulse: Confirm that the co-reactant (e.g., H₂O, O₃, O₂ plasma) is being delivered correctly and for a sufficient duration to ensure complete surface reaction.

  • Precursor-Substrate Incompatibility: Some precursors may exhibit poor nucleation on certain substrates, leading to a long nucleation delay or no growth at all. Consider a surface pre-treatment or the deposition of a thin adhesion layer if this is suspected.

Q3: The uniformity of my deposited film is poor. What could be causing this?

A3: Poor film uniformity in ALD/CVD can be caused by precursor decomposition, improper gas flow dynamics, or temperature gradients across the substrate.

Troubleshooting Steps:

  • Precursor Decomposition: If the precursor decomposes in the gas phase before reaching the substrate, it can lead to a higher deposition rate at the gas inlet and a lower rate further downstream. Lowering the reactor temperature may mitigate this.

  • Insufficient Precursor/Co-reactant Dose: If the pulse time for the precursor or co-reactant is too short, the surface may not be fully saturated, leading to non-uniform growth. Perform a saturation study by systematically increasing the pulse times to ensure complete surface reactions.

  • Inadequate Purge Time: If the purge time is too short, residual precursor and co-reactant may mix in the gas phase, leading to CVD-like growth and non-uniformity. Increase the purge times to ensure all non-reacted species are removed between pulses.

  • Reactor Temperature Uniformity: Verify that the temperature is uniform across the entire substrate holder. Temperature gradients can cause variations in reaction rates and, consequently, film thickness.

Q4: How can I prevent my Indium(III) precursor from condensing in the delivery lines?

A4: Precursor condensation in delivery lines is a common issue, particularly for precursors with low vapor pressures that require heating.

Preventative Measures:

  • Heated Delivery Lines: Ensure that all delivery lines between the heated bubbler and the reactor are heated to a temperature at least 5-10°C above the bubbler temperature. This prevents cold spots where the precursor can condense.

  • Proper Insulation: Insulate all heated components of the delivery system to maintain a stable temperature.

  • System Bake-out: Before introducing the precursor, perform a thorough bake-out of the delivery lines under vacuum or with an inert gas flow to remove any moisture or other contaminants that could act as nucleation sites for condensation.

  • Regular Maintenance: Periodically inspect and clean the delivery lines to remove any accumulated residue.

Quantitative Data Summary

The following tables provide a summary of key thermal properties and performance metrics for common Indium(III) precursors.

Table 1: Thermal Properties of Selected Indium(III) Precursors

PrecursorFormulaMelting Point (°C)Decomposition Onset (°C)Notes
Indium(III) acetylacetonateIn(acac)₃187 - 189~150 - 250Decomposition occurs in a single major step.[1]
Trimethylindium (TMI)In(CH₃)₃88>250 (in inert atm)Highly pyrophoric; ignites on exposure to air.[2]
Indium(III) chlorideInCl₃586>600High melting point requires high deposition temperatures.
Cyclopentadienylindium(I)InCp79 - 82>200Requires an oxidant like O₃ to achieve In(III) oxide.
Tris(N,N'-diisopropyl- formamidinate)indium(III)In(famd)₃N/A>275Offers good thermal stability.[3]
Tris-N,N,-dimethyl-N′,N″- diisopropylguanidinatoindium(III)In(guan)₃N/A~120Shows complex thermal behavior with decomposition starting at relatively low temperatures.[4]

Table 2: Comparison of Performance for In₂O₃ ALD

PrecursorCo-reactantALD Window (°C)Growth Per Cycle (Å/cycle)Film Resistivity (Ω·cm)
In(acac)₃H₂O165 - 220~0.3High
In(acac)₃O₃160 - 225~0.6Moderate
Trimethylindium (TMI)H₂O200 - 250~0.392.8 x 10⁻³[5]
Trimethylindium (TMI)O₂ plasma100 - 150~0.56Low
Cyclopentadienylindium(I) (InCp)O₃200 - 450~1.3 - 2.01.6 x 10⁻²
DADIO₂ plasma~150 - 200ModerateLow
DATIO₂ plasma~150 - 200Higher than DADILower than DADI

Key Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Precursor Stability

Objective: To determine the thermal stability and decomposition temperature of an Indium(III) precursor.

Materials:

  • TGA instrument

  • Precursor sample (2-5 mg)

  • Inert gas (e.g., high-purity Nitrogen or Argon)

  • Sample pan (aluminum or platinum, depending on temperature range)

Procedure:

  • Instrument Preparation:

    • Turn on the TGA instrument and the inert gas flow. Allow the system to stabilize.

    • Perform a baseline run with an empty sample pan to ensure the instrument is clean and functioning correctly.

  • Sample Preparation:

    • In an inert atmosphere (glovebox), carefully weigh 2-5 mg of the precursor into the TGA sample pan.

    • Record the exact weight.

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Seal the furnace and purge with the inert gas for at least 30 minutes to remove any residual air.

    • Set the TGA program:

      • Start Temperature: Room temperature (e.g., 30°C)

      • End Temperature: A temperature above the expected decomposition point (e.g., 500°C).

      • Heating Rate: A controlled rate, typically 10°C/min.

      • Gas Flow Rate: A constant flow of inert gas (e.g., 50 mL/min).

    • Start the TGA run.

  • Data Analysis:

    • Plot the sample weight (as a percentage of the initial weight) versus temperature.

    • The onset temperature of significant weight loss indicates the beginning of either sublimation/evaporation or decomposition.

    • If the precursor is expected to be volatile, a significant weight loss to near 0% is expected. If a stable residual mass remains at high temperatures, this often corresponds to the metal oxide, and the initial weight loss is due to the loss of organic ligands.

    • The decomposition temperature is typically identified as the onset temperature of the weight loss step that corresponds to the chemical breakdown of the precursor.

Visualizations

G Troubleshooting Workflow for Low Growth Rate in ALD/CVD start Low/No Film Growth Observed check_delivery Check Precursor Delivery System start->check_delivery check_conditions Verify Reaction Conditions start->check_conditions check_compatibility Investigate Substrate Compatibility start->check_compatibility sub_delivery1 Is bubbler temperature sufficient? check_delivery->sub_delivery1 sub_conditions1 Is substrate temperature in ALD window? check_conditions->sub_conditions1 solution_compatibility Consider surface pre-treatment or adhesion layer check_compatibility->solution_compatibility sub_delivery2 Is carrier gas flowing correctly? sub_delivery1->sub_delivery2 Yes solution_delivery1 Increase bubbler temperature sub_delivery1->solution_delivery1 No sub_delivery3 Are delivery lines clear? sub_delivery2->sub_delivery3 Yes solution_delivery2 Check MFC and gas lines sub_delivery2->solution_delivery2 No solution_delivery3 Clean/bake delivery lines sub_delivery3->solution_delivery3 No end_unresolved Consult Instrument Manual or Specialist sub_delivery3->end_unresolved Yes, still no growth sub_conditions2 Is co-reactant pulse sufficient? sub_conditions1->sub_conditions2 Yes solution_conditions1 Adjust substrate temperature sub_conditions1->solution_conditions1 No solution_conditions2 Increase co-reactant pulse time sub_conditions2->solution_conditions2 No sub_conditions2->end_unresolved Yes, still no growth end Problem Resolved solution_delivery1->end solution_delivery2->end solution_delivery3->end solution_conditions1->end solution_conditions2->end solution_compatibility->end

Caption: Troubleshooting workflow for low growth rate issues.

G Experimental Workflow for TGA of ALD/CVD Precursor prep_instrument Prepare TGA Instrument (Stabilize, Baseline Run) prep_sample Prepare Sample in Inert Atmosphere (Weigh 2-5 mg) prep_instrument->prep_sample load_sample Load Sample into TGA prep_sample->load_sample purge_furnace Purge Furnace with Inert Gas load_sample->purge_furnace program_tga Program TGA Parameters (Temp Range, Ramp Rate, Gas Flow) purge_furnace->program_tga run_tga Start TGA Measurement program_tga->run_tga analyze_data Analyze Weight vs. Temperature Data run_tga->analyze_data determine_stability Determine Decomposition Temperature analyze_data->determine_stability

Caption: Workflow for TGA analysis of precursor thermal stability.

References

Technical Support Center: Controlling Crystal Growth in Indium-Based MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Indium-based Metal-Organic Frameworks (In-MOFs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling crystal growth during In-MOF synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of In-MOFs, focusing on controlling crystal size, morphology, and purity.

Issue Potential Cause(s) Recommended Solution(s)
Formation of Amorphous Precipitate Instead of Crystals 1. Rapid Nucleation and Precipitation: The reaction kinetics are too fast, leading to rapid precipitation before ordered crystal growth can occur.[1] 2. Incorrect Solvent System: The chosen solvent may not be optimal for dissolving the precursors or for mediating the metal-linker coordination. 3. Inappropriate pH: The pH of the reaction mixture may be outside the optimal range for crystallization.1. Introduce a Modulator: Add a monodentate ligand, such as acetic acid or formic acid, to the reaction mixture. The modulator competes with the organic linker for coordination to the indium metal center, slowing down the reaction and promoting the growth of well-defined crystals.[2][3] 2. Optimize the Solvent System: Experiment with different solvents or solvent mixtures. For example, varying the DMF/ethanol (B145695) volume ratio has been shown to alter the crystal morphology of certain In-MOFs. 3. Adjust pH: Carefully adjust the pH of the reaction mixture. This can be a critical parameter for controlling both crystal morphology and physicochemical characteristics.[4]
Poor Crystal Quality or Polydispersity (Wide Size Distribution) 1. Inconsistent Nucleation: Nucleation events are not uniform throughout the reaction mixture. 2. Ostwald Ripening: Smaller, less stable crystals dissolve and redeposit onto larger, more stable crystals over time. 3. Insufficient Mixing: Inhomogeneous distribution of precursors in the reaction vessel.1. Control Temperature Profile: Implement a controlled heating and cooling ramp. A slower ramp rate can lead to more uniform nucleation. 2. Optimize Reaction Time: Shorter reaction times may favor the formation of smaller, more uniform crystals by limiting the extent of Ostwald ripening.[1] 3. Improve Mixing: Ensure vigorous and consistent stirring throughout the synthesis process.
Uncontrolled Crystal Size (Too Large or Too Small) 1. Inappropriate Precursor Concentration: The concentration of the indium salt and organic linker affects the supersaturation of the solution, which in turn influences nucleation and growth rates.[3] 2. Incorrect Modulator Concentration: The amount of modulator directly impacts the rate of crystal growth. Higher modulator concentrations generally lead to smaller crystals.[3] 3. Suboptimal Temperature: Temperature affects the kinetics of both nucleation and crystal growth.1. Adjust Precursor Ratios and Concentrations: Systematically vary the molar ratio of the indium salt to the organic linker. Higher precursor concentrations can sometimes lead to smaller crystals due to increased nucleation rates.[3] 2. Tune Modulator Concentration: Carefully control the amount of modulator added. A systematic study of modulator concentration can allow for precise control over the final crystal size. 3. Vary Synthesis Temperature: Experiment with different reaction temperatures. Higher temperatures often lead to faster kinetics and potentially smaller crystals.
Undesired Crystal Morphology 1. Solvent Effects: The solvent can influence the growth rates of different crystal facets, leading to different morphologies.[5] 2. Modulator-Specific Interactions: Different modulators can selectively bind to certain crystal faces, inhibiting their growth and promoting the expression of other faces.[2] 3. Reaction Time: The morphology of the crystals can evolve over the course of the reaction.1. Screen Different Solvents: Test a range of solvents with varying polarities and coordination abilities. 2. Experiment with Different Modulators: Utilize different monodentate ligands as modulators to systematically study their effect on crystal morphology. For example, acetic acid has been shown to influence the morphology of MOFs.[2][3] 3. Time-Dependent Study: Isolate and characterize the product at different time points during the synthesis to understand the evolution of crystal morphology.

Frequently Asked Questions (FAQs)

Q1: What is the role of a modulator in In-MOF synthesis?

A1: A modulator is a chemical agent, typically a monodentate ligand like a carboxylic acid (e.g., acetic acid, formic acid), that is added to the reaction mixture to control the crystallization process.[2][3] It competes with the multitopic organic linkers for coordination to the indium metal centers. This competition slows down the rate of metal-linker bond formation, which in turn controls the nucleation and growth rates of the MOF crystals.[2] By carefully selecting the modulator and its concentration, one can influence the size, morphology, and quality of the resulting In-MOF crystals.

Q2: How does the choice of solvent affect the crystal growth of In-MOFs?

A2: The solvent plays a crucial role in In-MOF synthesis and can significantly impact crystal growth in several ways:

  • Solubility of Precursors: The solvent must be able to dissolve the indium salt and the organic linker to create a homogeneous reaction mixture.

  • Coordination and Competition: Solvent molecules can coordinate to the indium metal centers and compete with the organic linkers, similar to a modulator. This can influence the reaction kinetics and the final crystal structure.

  • Influence on Morphology: Different solvents can interact differently with the growing crystal surfaces, promoting or inhibiting growth along specific crystallographic directions. This can lead to the formation of different crystal morphologies. For instance, the use of water versus ethanol as a solvent can result in the formation of needle-like microcrystals or nanorods, respectively.[5]

Q3: What are the key experimental parameters to control for reproducible In-MOF synthesis?

A3: For reproducible synthesis of In-MOFs with controlled crystal characteristics, the following parameters should be precisely controlled:

  • Purity of Reagents: Use high-purity indium salts, organic linkers, and solvents.

  • Molar Ratios of Precursors: The ratio of indium salt to organic linker, as well as the concentration of any modulators, should be accurately measured.[3]

  • Reaction Temperature and Time: The temperature profile (heating rate, holding temperature, and cooling rate) and the total reaction time must be kept consistent.[1]

  • Solvent Composition: If using a mixed solvent system, the volume ratios of the solvents must be precise.

  • pH of the Reaction Mixture: The pH can significantly influence the deprotonation of the organic linker and the coordination chemistry, affecting the final product.[4]

  • Mixing/Agitation: The method and rate of stirring should be consistent to ensure a homogeneous reaction environment.

Q4: Can I use microwave or ultrasound-assisted synthesis to control crystal size?

A4: Yes, both microwave-assisted and ultrasound-assisted synthesis methods can be effective for controlling the crystal size of In-MOFs. These techniques can lead to rapid and uniform heating, which often results in a higher nucleation rate and the formation of smaller, more uniform nanocrystals.

Quantitative Data on Crystal Growth Control

The following tables summarize quantitative data from studies on controlling the crystal size and morphology of MOFs. While some data is specific to In-MOFs, other examples are included to illustrate general principles that can be applied to In-MOF synthesis.

Table 1: Effect of Synthesis Method on the Crystal Size of an Indium-Based Porphyrin MOF (In-PMOF)

Synthesis MethodTemperature (°C)Crystal Size (nm)
Batch Synthesis120100 - 130
Ultrasound-AssistedRoom Temperature70 - 100

Data extracted from a study on nanoscale synthesis of porphyrin-based MOFs.

Table 2: Influence of Acetic Acid Modulator on the Morphology of a Lanthanide-Based MOF

Acetic Acid ConcentrationResulting Morphology
LowMicro-rods
HighFlower-like small particle agglomerates

This data illustrates the general principle of how increasing modulator concentration can affect crystal morphology.[2]

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of an Indium-Based MOF

This protocol provides a general procedure for the solvothermal synthesis of an In-MOF. The specific amounts of reagents, solvent, temperature, and time should be optimized for the target In-MOF.

Materials:

  • Indium(III) salt (e.g., In(NO₃)₃·xH₂O)

  • Organic linker (e.g., a carboxylic acid-based ligand)

  • Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or ethanol)

  • Modulator (optional, e.g., acetic acid or formic acid)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve the organic linker and the optional modulator in the chosen solvent.

  • In a separate glass vial, dissolve the Indium(III) salt in the solvent.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a preheated oven.

  • Heat the autoclave at the desired temperature (typically between 80°C and 150°C) for a specified period (typically 12 to 72 hours).

  • After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product several times with the synthesis solvent and then with a more volatile solvent (e.g., ethanol or acetone) to remove any unreacted precursors.

  • Dry the final product under vacuum or in a low-temperature oven.

Protocol 2: Nanoscale Synthesis of an Indium Porphyrin-Based MOF (In-PMOF) via Ultrasound

This protocol is adapted from a study on the nanoscale synthesis of porphyrin-based MOFs.

Materials:

  • Indium(III) nitrate (B79036) hydrate (B1144303) (In(NO₃)₃·xH₂O)

  • 4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid) (H₂TCPP)

  • N,N-Dimethylformamide (DMF)

  • Ultrasonic bath

Procedure:

  • Dissolve the H₂TCPP linker in DMF in a glass vial.

  • In a separate vial, dissolve the Indium(III) nitrate hydrate in DMF.

  • Mix the two solutions in a reaction vessel.

  • Place the reaction vessel in an ultrasonic bath at room temperature.

  • Apply ultrasound for a specified duration (e.g., 1-2 hours).

  • Collect the resulting nanocrystals by centrifugation.

  • Wash the product with fresh DMF and then with ethanol.

  • Dry the product under vacuum.

Visualizations

Coordination Modulation in MOF Synthesis

This diagram illustrates the principle of coordination modulation, where a modulator molecule competes with the organic linker to coordinate with the metal ion, thereby controlling the growth of the MOF crystal.

G Coordination Modulation Mechanism cluster_reactants Reactants cluster_process Coordination Equilibria Metal Ion Metal Ion MOF Nucleus MOF Nucleus Metal Ion->MOF Nucleus Coordination with Linker Modulated Metal Center Modulated Metal Center Metal Ion->Modulated Metal Center Coordination with Modulator Organic Linker Organic Linker Organic Linker->MOF Nucleus Modulator Modulator Modulator->Modulated Metal Center Modulated Metal Center->MOF Nucleus Slower Growth

Caption: The competitive coordination of modulators and linkers to metal ions.

Experimental Workflow for In-MOF Synthesis

This diagram outlines the typical experimental workflow for the solvothermal synthesis of Indium-based MOFs.

G Solvothermal Synthesis Workflow for In-MOFs A 1. Precursor Preparation (In-salt, Linker, Solvent, Modulator) B 2. Mixing of Precursors A->B C 3. Solvothermal Reaction (Heating in Autoclave) B->C D 4. Cooling to Room Temperature C->D E 5. Product Isolation (Filtration/Centrifugation) D->E F 6. Washing E->F G 7. Drying F->G H 8. Characterization (PXRD, SEM, etc.) G->H

Caption: A step-by-step workflow for the synthesis of In-MOFs.

References

Technical Support Center: Regeneration and Recycling of Indium(III) Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on regenerating and recycling Indium(III) catalysts. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of different recovery methods to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary motivations for recycling Indium(III) catalysts?

A1: The main drivers for recycling Indium(III) catalysts are both economic and environmental. Indium is a rare and valuable metal, and its recycling can lead to significant cost savings.[1][2] Environmentally, recycling reduces the need for mining and processing of new indium, which can have a significant ecological impact.[2] Furthermore, proper recycling and disposal of indium-containing waste are crucial to prevent environmental contamination.

Q2: What are the common signs that my Indium(III) catalyst has deactivated?

A2: Catalyst deactivation can be identified by several indicators during your experiments:

  • Decreased reaction yield or conversion rate: This is the most direct sign of reduced catalyst activity.

  • Longer reaction times: If the reaction takes significantly longer to reach completion compared to previous runs with a fresh catalyst.

  • Changes in selectivity: An increase in the formation of undesired byproducts.

  • Physical changes in the catalyst: This could include a change in color, aggregation of the catalyst powder, or fouling of the catalyst surface.[3][4]

Q3: Can a deactivated Indium(III) catalyst be regenerated?

A3: The possibility of regeneration depends on the mechanism of deactivation.

  • Fouling or Coking: Deactivation due to the deposition of organic residues on the catalyst surface can often be reversed by controlled oxidation (burning off the coke) followed by a reduction step.[5]

  • Poisoning: If the catalyst has been poisoned by impurities from the reactants or solvents, it may sometimes be regenerated by washing with appropriate solvents. However, some poisons cause irreversible deactivation.[3][6]

  • Sintering: Thermal degradation leading to the agglomeration of catalyst particles is generally irreversible.[6]

Q4: What are the main methods for recovering Indium(III) catalysts from reaction mixtures?

A4: The most common methods for recovering Indium(III) catalysts include:

  • Precipitation: Adjusting the pH of the solution to precipitate indium hydroxide (B78521) or other insoluble indium salts.[7]

  • Solvent Extraction: Using an organic solvent with a suitable extractant to selectively transfer the indium catalyst from the aqueous phase to the organic phase.[8][9][10]

  • Ion Exchange: Employing ion-exchange resins to capture indium ions from the solution.[11][12]

  • Electrochemical Methods: Using electrochemical processes to deposit and recover indium metal.[13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the regeneration and recycling of Indium(III) catalysts.

Problem Potential Cause Recommended Action
Low recovery of indium catalyst after precipitation. Incorrect pH: The pH of the solution is critical for the complete precipitation of indium hydroxide.Optimize pH: Carefully monitor and adjust the pH of the solution. For indium hydroxide precipitation, a pH of around 6-7 is generally effective.[7]
Presence of chelating agents: Some molecules in the reaction mixture might chelate with indium, keeping it in solution.Pre-treatment: Consider a pre-treatment step to break down chelating agents before precipitation.
Recycled catalyst shows low activity. Incomplete removal of impurities: Residual organic compounds or byproducts from the reaction can poison the catalyst.Thorough Washing: Ensure the recovered catalyst is washed thoroughly with appropriate solvents to remove any adsorbed impurities.
Thermal degradation during regeneration: Excessive heat during calcination can lead to sintering and loss of active sites.Controlled Calcination: Carefully control the temperature and atmosphere during the regeneration process to avoid thermal damage.[6]
Presence of other metal impurities in the recycled catalyst. Co-precipitation or co-extraction: Other metal ions present in the reaction mixture might precipitate or be extracted along with indium.Selective Precipitation/Extraction: Optimize the pH for selective precipitation of indium. For solvent extraction, choose an extractant with high selectivity for indium over other metals.[8][10]
Inefficient separation during ion exchange: The chosen resin may not be selective enough, or the elution conditions may not be optimal.Resin Selection and Elution Optimization: Select a resin with high selectivity for indium. Optimize the eluent composition and concentration for selective stripping of indium from the resin.[11]
Difficulty in separating the organic and aqueous phases during solvent extraction. Emulsion formation: High concentrations of certain compounds can lead to the formation of stable emulsions.Centrifugation: Use a centrifuge to aid in phase separation.
Inappropriate solvent choice: The polarity and density of the chosen organic solvent might be too close to the aqueous phase.Solvent Screening: Experiment with different organic solvents to find one that provides clear and rapid phase separation.

Quantitative Data Summary

The following table summarizes the efficiency of different methods for recycling Indium(III) catalysts based on recovery rate and purity.

Recycling Method Catalyst Source / Matrix Recovery Rate (%) Purity of Recycled Indium (%) Key Parameters Reference
Precipitation Indium Tin Oxide (ITO)>9999.995 (as indium-oxalate salt)pH 7, 1.5 M oxalic acid[7]
Solvent Extraction Zinc Hydrometallurgical Processing96.1High (not specified)20% D2EHPA in kerosene, pH 0.5[14]
Solvent Extraction Indium Tin Oxide (ITO)92High (impurities < 2 mg/L)0.3 M D2EHPA, pH 1-1.5[15]
Solvent Extraction Spent CIGS materials99.92High (not specified)P204 extractant[16]
Ion Exchange Spent LCD LeachateUp to 34.6 mg/g of resinHigh (impurities < 2 mg/L)Lewatit VP OC 1026 resin, elution with 5 M HCl[11]
Electrochemical Refining Etching WasteHigh (not specified)99.997-[17]

Experimental Protocols

Protocol 1: Recovery of Indium(III) Catalyst by Precipitation

Objective: To recover Indium(III) from an aqueous reaction mixture by precipitating it as indium hydroxide.

Materials:

  • Reaction mixture containing dissolved Indium(III) catalyst.

  • Sodium hydroxide (NaOH) solution (1 M).

  • Hydrochloric acid (HCl) solution (1 M).

  • Deionized water.

  • pH meter.

  • Centrifuge and centrifuge tubes.

  • Drying oven.

Methodology:

  • pH Adjustment:

    • Transfer the reaction mixture to a suitable beaker.

    • Slowly add 1 M NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter.

    • Continue adding NaOH until the pH of the solution reaches approximately 6-7. A precipitate of indium hydroxide (In(OH)₃) will form. If the pH overshoots, adjust it back with 1 M HCl.[7]

  • Precipitate Collection:

    • Transfer the suspension to centrifuge tubes.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the indium hydroxide precipitate.

    • Carefully decant and discard the supernatant.

  • Washing:

    • Resuspend the pellet in deionized water.

    • Centrifuge again and discard the supernatant.

    • Repeat the washing step two more times to ensure the removal of any soluble impurities.

  • Drying:

    • Transfer the washed precipitate to a pre-weighed watch glass or drying dish.

    • Dry the precipitate in an oven at 80-100 °C until a constant weight is achieved.

  • Regeneration (Optional):

    • The dried indium hydroxide can be converted to indium oxide (In₂O₃) by calcination at a higher temperature (e.g., 400-500 °C) for several hours. This can help to remove any residual organic impurities.

Protocol 2: Recovery of Indium(III) Catalyst by Solvent Extraction

Objective: To selectively extract Indium(III) from an aqueous solution using an organic solvent and an appropriate extractant.

Materials:

  • Aqueous solution containing Indium(III) catalyst.

  • Organic solvent (e.g., kerosene, toluene).

  • Extractant (e.g., Di-(2-ethylhexyl)phosphoric acid - D2EHPA).

  • Stripping solution (e.g., 4 M HCl).

  • Separatory funnel.

  • pH meter.

Methodology:

  • Organic Phase Preparation:

    • Prepare the organic phase by dissolving the desired concentration of the extractant (e.g., 20% v/v D2EHPA) in the organic solvent (e.g., kerosene).[14]

  • Extraction:

    • Transfer a known volume of the aqueous solution containing the indium catalyst to a separatory funnel.

    • Adjust the pH of the aqueous phase to the optimal value for extraction (e.g., pH 0.5-1.5 for D2EHPA).[14][15]

    • Add a specific volume of the organic phase to the separatory funnel (the organic-to-aqueous phase ratio, O/A, should be optimized for your specific system).

    • Shake the separatory funnel vigorously for a few minutes to ensure thorough mixing and allow for the transfer of indium to the organic phase.

    • Allow the phases to separate.

  • Phase Separation:

    • Carefully drain the lower aqueous phase.

    • Collect the upper organic phase, which now contains the indium-extractant complex.

  • Stripping:

    • Transfer the indium-loaded organic phase to a clean separatory funnel.

    • Add a suitable stripping solution (e.g., 4 M HCl) to the separatory funnel.

    • Shake the funnel to transfer the indium back to the aqueous phase.

    • Allow the phases to separate and collect the aqueous phase containing the purified indium catalyst.

  • Catalyst Isolation:

    • The indium can be recovered from the stripping solution by precipitation (as described in Protocol 1) or other suitable methods.

Mandatory Visualizations

Experimental_Workflow_Homogeneous_Catalyst_Recycling Reaction Homogeneous Catalysis (Reaction Mixture) Separation Separation Method Reaction->Separation Post-reaction Precipitation Precipitation (pH Adjustment) Separation->Precipitation Choice 1 SolventExtraction Solvent Extraction Separation->SolventExtraction Choice 2 IonExchange Ion Exchange Separation->IonExchange Choice 3 Product Product Stream Separation->Product CatalystRecovery Catalyst Recovery (Filtration/Centrifugation) Precipitation->CatalystRecovery SolventExtraction->CatalystRecovery IonExchange->CatalystRecovery WashingDrying Washing & Drying CatalystRecovery->WashingDrying RegeneratedCatalyst Regenerated Catalyst WashingDrying->RegeneratedCatalyst

Caption: Workflow for homogeneous Indium(III) catalyst regeneration.

Experimental_Workflow_Heterogeneous_Catalyst_Recycling Reaction Heterogeneous Catalysis (Reaction Mixture) Filtration Filtration / Decantation Reaction->Filtration Product Product Solution Filtration->Product SolidCatalyst Solid Catalyst Filtration->SolidCatalyst Washing Washing with Solvent SolidCatalyst->Washing Drying Drying Washing->Drying Regeneration Regeneration (e.g., Calcination) Drying->Regeneration Reuse Reuse in Reaction Drying->Reuse Direct Reuse RegeneratedCatalyst Regenerated Catalyst Regeneration->RegeneratedCatalyst If needed RegeneratedCatalyst->Reuse

Caption: Workflow for heterogeneous Indium(III) catalyst recycling.

References

Mitigating side reactions in Indium(3+) promoted Michael additions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Indium(III)-Promoted Michael Additions

Welcome to the technical support center for Indium(III)-promoted Michael additions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My Indium(III)-promoted Michael addition is resulting in a low yield or no product. What are the initial troubleshooting steps?

A1: Low yields in Indium(III)-catalyzed Michael additions can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Choice and Activity: The choice between Indium(III) salts like Indium(III) chloride (InCl₃) and Indium(III) triflate (In(OTf)₃) can significantly impact the reaction outcome. In(OTf)₃ is generally a stronger Lewis acid than InCl₃ and may be more effective for less reactive substrates. However, InCl₃ is often a cost-effective and highly efficient catalyst for many transformations.[1] Ensure your Indium(III) salt is anhydrous and has been stored properly, as moisture can deactivate the catalyst.

  • Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions, most notably the retro-Michael addition. It is often beneficial to start at room temperature and adjust as needed. For reactions prone to retro-Michael addition, cooling the reaction mixture may be necessary to shift the equilibrium towards the product.

  • Solvent Selection: The choice of solvent can influence the solubility of reactants and the Lewis acidity of the Indium(III) catalyst. Dichloromethane (B109758) is a commonly used solvent in which InCl₃ has shown excellent catalytic activity.[1] For certain reactions, such as aza-Michael additions, polar protic solvents may be required to achieve the desired selectivity.

  • Purity of Reactants: Ensure that your Michael donor and acceptor are pure. Impurities can interfere with the catalyst or lead to unwanted side reactions.

Q2: I am observing the starting materials at the end of my reaction, even after a prolonged reaction time. What is the likely cause and how can I address it?

A2: The reappearance or persistence of starting materials is a strong indication of a retro-Michael addition, which is an equilibrium process. This is particularly common when the Michael adduct is sterically hindered or when the reaction is conducted at elevated temperatures.

Mitigation Strategies for Retro-Michael Addition:

  • Lower the Reaction Temperature: Reducing the temperature can shift the equilibrium towards the thermodynamically more stable Michael adduct. Try running the reaction at room temperature or even at 0 °C.

  • Trap the Enolate Intermediate: The retro-Michael reaction proceeds through an enolate intermediate. Trapping this intermediate can prevent the reverse reaction. One effective method is to add a trapping agent like chlorotrimethylsilane (B32843) (TMSCl) to the reaction mixture. This will form a silyl (B83357) enol ether, which is more stable and can be readily hydrolyzed to the desired product during workup.

Q3: My reaction is producing a significant amount of a byproduct that I suspect is a quinoline (B57606). How can I prevent this?

A3: Quinoline formation can occur as a side reaction in Indium(III) triflate-catalyzed reactions of aza-Michael adducts, particularly those derived from 1-naphthylamines and chalcones. This is believed to proceed through a Povarov-type mechanism.

Mitigation Strategies for Quinoline Formation:

  • Substrate Selection: This side reaction is highly dependent on the structure of the aromatic amine. Michael adducts derived from substituted anilines are more prone to undergo retro-Michael addition, while those from 1-naphthylamines tend to form quinolines. If possible, consider using an aniline (B41778) derivative if the quinoline formation is a major issue with a naphthylamine substrate.

  • Solvent Optimization: The solvent can play a role in directing the reaction pathway. While specific studies on solvent effects to prevent quinoline formation in this exact context are limited, exploring less polar aprotic solvents might disfavor the Povarov cyclization.

Q4: I am working with pyrrole (B145914) as a Michael donor and am observing significant oligomerization. How can I promote the desired 1:1 adduct formation?

A4: Pyrroles are electron-rich and can be prone to self-polymerization or reaction with multiple Michael acceptors, leading to oligomers, especially under Lewis acid catalysis.

Mitigation Strategies for Oligomerization:

  • Use an Excess of the Nucleophile: Employing an excess of the pyrrole nucleophile (typically 2-3 equivalents) can increase the statistical probability of the Michael acceptor reacting with a fresh pyrrole molecule rather than the initial adduct.

  • Lower the Reaction Temperature: Running the reaction at lower temperatures can help to control the reactivity and reduce the rate of polymerization.

  • Optimize the Indium Catalyst: The choice of Indium catalyst and its associated ligands can influence the reaction's selectivity. For the addition of pyrroles to isatins, an Indium(III)-indapybox complex has been shown to be highly effective in promoting the desired mono-addition with high regioselectivity and enantioselectivity.

Troubleshooting Guides

Guide 1: Low to No Product Formation

This guide provides a step-by-step approach to diagnosing and resolving low or no yield in your Indium(III)-promoted Michael addition.

Low_Yield_Troubleshooting start Low/No Yield check_catalyst 1. Verify Catalyst Activity - Use fresh, anhydrous In(III) salt. - Consider In(OTf)3 for less reactive substrates. start->check_catalyst check_temp 2. Optimize Temperature - Start at room temperature. - Cool to 0 °C if retro-Michael is suspected. check_catalyst->check_temp If catalyst is active check_solvent 3. Evaluate Solvent - Ensure reactants are soluble. - Try dichloromethane as a starting point. check_temp->check_solvent If temperature is optimized check_purity 4. Assess Reactant Purity - Purify starting materials if necessary. check_solvent->check_purity If solvent is appropriate product Improved Yield check_purity->product If reactants are pure

Caption: Troubleshooting workflow for low yields.

Guide 2: Presence of Side Products

This guide outlines a logical progression for identifying and mitigating common side reactions.

Side_Product_Troubleshooting start Side Products Observed identify_side_product Identify Side Product by Mass Spec, NMR, etc. start->identify_side_product retro_michael Retro-Michael Product (Starting Materials) identify_side_product->retro_michael Starting materials observed quinoline Quinoline identify_side_product->quinoline Quinoline detected oligomers Oligomers/Polymers identify_side_product->oligomers High MW species detected mitigate_retro Mitigation: - Lower reaction temperature. - Add enolate trapping agent (e.g., TMSCl). retro_michael->mitigate_retro mitigate_quinoline Mitigation: - Re-evaluate amine substrate. - Screen alternative solvents. quinoline->mitigate_quinoline mitigate_oligomers Mitigation: - Use excess nucleophile. - Lower reaction temperature. oligomers->mitigate_oligomers clean_reaction Clean Reaction mitigate_retro->clean_reaction mitigate_quinoline->clean_reaction mitigate_oligomers->clean_reaction

Caption: Decision tree for mitigating side reactions.

Data Presentation

The following tables summarize quantitative data on the effect of different catalysts and reaction conditions on the yield of Michael addition products.

Table 1: Comparison of Lewis Acid Catalysts in the Michael Addition of Indole (B1671886) to Chalcone

EntryCatalyst (10 mol%)SolventTime (h)Yield (%)
1InCl₃CH₂Cl₂2.592
2In(OTf)₃CH₂Cl₂390
3Sc(OTf)₃CH₂Cl₂488
4Bi(OTf)₃CH₂Cl₂3.585
5I₂CH₂Cl₂482

Data compiled from various sources for illustrative comparison.

Table 2: Effect of Temperature and Solvent on the Yield of Indium(III)-Catalyzed Michael Addition

EntryCatalystMichael AcceptorSolventTemperature (°C)Time (h)Yield (%)
1InCl₃Methyl Vinyl KetoneCH₂Cl₂25295
2InCl₃Methyl Vinyl KetoneCH₂Cl₂0492
3In(OTf)₃CyclopentenoneToluene80678
4In(OTf)₃CyclopentenoneToluene251285
5InCl₃ChalconeAcetonitrile25388

Data compiled from various sources for illustrative comparison.

Experimental Protocols

Protocol 1: General Procedure for Indium(III) Chloride-Catalyzed Michael Addition of Indole to an α,β-Unsaturated Ketone

This protocol describes a general method for the conjugate addition of indole to an α,β-unsaturated ketone, such as chalcone, using InCl₃ as the catalyst.[1]

Materials:

  • Indole (1.0 mmol)

  • α,β-Unsaturated ketone (e.g., Chalcone) (1.2 mmol)

  • Anhydrous Indium(III) chloride (InCl₃) (0.1 mmol, 10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 mmol), the α,β-unsaturated ketone (1.2 mmol), and anhydrous dichloromethane (10 mL).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add anhydrous Indium(III) chloride (0.1 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure Michael adduct.

Protocol 2: Mitigation of Retro-Michael Addition by Low-Temperature Reaction

This protocol is adapted for substrates known to be prone to retro-Michael addition.

Materials:

  • As per Protocol 1.

Procedure:

  • Combine the indole and α,β-unsaturated ketone in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add the anhydrous Indium(III) chloride to the cooled solution.

  • Allow the reaction to stir at 0 °C, monitoring by TLC. The reaction time may be longer compared to the room temperature procedure.

  • Once the reaction is complete, work up the reaction mixture as described in Protocol 1.

Visualizations

General Workflow for Indium(III)-Promoted Michael Addition

Michael_Addition_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Workup & Purification Indole Indole (Michael Donor) Reaction Stir in Anhydrous Solvent (e.g., CH2Cl2) at RT Indole->Reaction Enone Enone (Michael Acceptor) Enone->Reaction InCl3 InCl3 (Catalyst) InCl3->Reaction Quench Quench with aq. NaHCO3 Reaction->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry over Na2SO4 Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Michael Adduct Purify->Product Side_Reactions Reactants Indole + Enone + In(III) DesiredProduct Michael Adduct Reactants->DesiredProduct Desired Reaction RetroMichael Retro-Michael Addition (Reversible) Reactants->RetroMichael Side Reaction Quinoline Quinoline Formation (Substrate Dependent) Reactants->Quinoline Aza-Michael (Specific Substrates) Oligomerization Oligomerization (e.g., with Pyrroles) Reactants->Oligomerization High Reactivity DesiredProduct->Reactants High Temp. RetroMichael->Reactants

References

Effect of counter-ion on Indium(III) Lewis acidity and catalytic activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indium(III) catalysts. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How does the counter-ion of an Indium(III) salt affect its Lewis acidity?

The Lewis acidity of an Indium(III) salt is significantly influenced by its counter-ion. The general trend for halide counter-ions is that Lewis acidity increases with the polarizability of the anion: InI₃ > InBr₃ > InCl₃.[1] For other common counter-ions, those that are less coordinating, such as triflate (OTf) and triflimide (NTf₂), generally lead to higher Lewis acidity and catalytic activity compared to halides.[2] This is because weakly coordinating anions are less likely to bind strongly to the indium center, leaving it more available to activate substrates.

Q2: Which Indium(III) catalyst is best for my reaction?

The choice of the Indium(III) catalyst depends on the specific reaction and reaction conditions.

  • For reactions requiring high Lewis acidity , such as Friedel-Crafts acylations, Indium(III) triflate (In(OTf)₃) or Indium(III) triflimide (In(NTf₂)₃) are often superior choices.[3]

  • For reactions sensitive to moisture , Indium(III) halides like InCl₃ are known for their water tolerance, making them suitable for reactions in aqueous media or with substrates containing moisture-sensitive functional groups.[4]

  • For π-acid catalysis , such as the activation of alkynes, the choice of counter-ion can be critical, with InI₃ sometimes showing the best results.[1]

Q3: My Indium(III) chloride is clumpy. Can I still use it?

Clumping of Indium(III) chloride suggests that it has absorbed moisture from the atmosphere, forming hydrates. While InCl₃ is known for its water tolerance in many reactions, the presence of water can sometimes affect reaction outcomes and catalyst activity. For reactions that are sensitive to water, it is recommended to use anhydrous InCl₃. If your InCl₃ is clumpy, it is best to dry it before use or purchase a fresh batch of anhydrous salt.

Q4: Can I recover and reuse my Indium(III) catalyst?

Yes, one of the advantages of many Indium(III) catalysts is their stability and potential for recovery and reuse. For example, in aqueous reactions, the catalyst can often be recovered by evaporating the aqueous phase after product extraction.[5] Indium(III) triflate, being stable in water, is particularly amenable to recovery and reuse without significant loss of activity.[3]

Troubleshooting Guides

Issue 1: Low or no catalytic activity.

  • Possible Cause 1: Inactive catalyst due to hydration.

    • Troubleshooting Step: While many Indium(III) catalysts are water-tolerant, excessive hydration can decrease their Lewis acidity. Dry the catalyst before use, especially if it has been stored for a long time or appears clumpy. (See Experimental Protocol 1: Drying of Indium(III) Chloride).

  • Possible Cause 2: Inappropriate choice of counter-ion.

    • Troubleshooting Step: The catalytic activity is highly dependent on the counter-ion. If a reaction is sluggish with InCl₃, consider switching to a more Lewis acidic salt like In(OTf)₃, especially for reactions like Friedel-Crafts acylation.[6] (See Data Presentation 1: Comparison of Indium(III) Catalysts in Friedel-Crafts Acylation).

  • Possible Cause 3: Catalyst poisoning.

    • Troubleshooting Step: Certain functional groups on the substrate or impurities in the solvent can coordinate strongly with the Indium(III) center and inhibit its catalytic activity. Ensure the purity of your starting materials and solvents.

Issue 2: Inconsistent reaction yields.

  • Possible Cause 1: Variable water content in the catalyst.

    • Troubleshooting Step: Ensure the consistent quality of your Indium(III) salt. If using a hydrated form, be aware of the exact hydration state. For sensitive reactions, using freshly dried anhydrous salt is recommended.

  • Possible Cause 2: Reaction sensitivity to pH.

    • Troubleshooting Step: Some Indium(III) catalyzed reactions can be sensitive to the pH of the medium, especially in aqueous solutions. Monitor and control the pH if you observe inconsistent results.

Data Presentation

Data Presentation 1: Comparison of Indium(III) Catalysts in the Friedel-Crafts Acylation of Anisole (B1667542)

The following table summarizes the yield of 4-methoxyacetophenone from the reaction of anisole with acetic anhydride (B1165640) using different Indium(III) catalysts. The data highlights the significant effect of the counter-ion on the catalytic activity.

EntryCatalyst (1 mol%)AdditiveSolventYield (%)[6]
1InCl₃MeCN25
2In(OTf)₃MeCN28
3In(ClO₄)₃·8H₂OMeCN57
4InCl₃3 mol% AgClO₄MeCN82
5In(OTf)₃100 mol% LiClO₄MeNO₂98

Experimental Protocols

Experimental Protocol 1: Drying of Indium(III) Chloride

This protocol describes a method for drying hydrated Indium(III) chloride for use in moisture-sensitive reactions.

Materials:

  • Hydrated Indium(III) chloride (InCl₃·xH₂O)

  • Thionyl chloride (SOCl₂) or Trimethylsilyl (B98337) chloride (TMSCl)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle

  • Schlenk line or vacuum pump

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Place the hydrated InCl₃ in a round-bottom flask under an inert atmosphere.

  • Add an excess of thionyl chloride or trimethylsilyl chloride.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. This will convert the water to HCl and SO₂ (with SOCl₂) or hexamethyldisiloxane (B120664) and HCl (with TMSCl).

  • After reflux, carefully remove the excess reagent under reduced pressure.

  • The resulting anhydrous InCl₃ should be a fine, white to pale yellow powder.

  • Store the dried InCl₃ in a desiccator or glovebox to prevent rehydration.

Experimental Protocol 2: General Procedure for an Indium(III)-Catalyzed Diels-Alder Reaction

This protocol provides a general guideline for performing a Diels-Alder reaction using an Indium(III) catalyst.

Materials:

  • Diene

  • Dienophile

  • Anhydrous Indium(III) salt (e.g., InCl₃ or In(OTf)₃)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional, but recommended for sensitive substrates)

Procedure:

  • To a clean, dry round-bottom flask, add the dienophile and the anhydrous solvent under an inert atmosphere.

  • Add the Indium(III) catalyst (typically 5-10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes to allow for coordination of the catalyst to the dienophile.

  • Add the diene to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol 3: Measurement of Lewis Acidity using the Gutmann-Beckett Method

This protocol describes the use of ³¹P NMR spectroscopy to determine the relative Lewis acidity of different Indium(III) salts.[7]

Materials:

  • Indium(III) salt to be tested

  • Triethylphosphine oxide (TEPO) as the probe molecule

  • Anhydrous, non-coordinating NMR solvent (e.g., deuterated dichloromethane, CD₂Cl₂)

  • NMR tubes

Procedure:

  • Prepare a stock solution of TEPO in the chosen anhydrous NMR solvent.

  • In an NMR tube, dissolve a precise amount of the Indium(III) salt in the NMR solvent.

  • Add a known amount of the TEPO stock solution to the NMR tube. The molar ratio of the Lewis acid to TEPO should be carefully controlled.

  • Acquire the ³¹P NMR spectrum of the sample.

  • The chemical shift (δ) of the ³¹P nucleus in the TEPO-In(III) adduct is recorded. A larger downfield shift (more positive ppm value) compared to free TEPO indicates a stronger Lewis acid.

  • The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 × (δ_sample - 41.0), where 41.0 ppm is the chemical shift of TEPO in hexane.[7]

Visualizations

experimental_workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Start dry_catalyst Dry Indium(III) Salt (if necessary) start->dry_catalyst prep_reagents Prepare Anhydrous Solvents & Reagents dry_catalyst->prep_reagents add_catalyst Add Catalyst to Dienophile prep_reagents->add_catalyst add_diene Add Diene add_catalyst->add_diene monitor_reaction Monitor Reaction (TLC, GC-MS) add_diene->monitor_reaction quench Quench Reaction monitor_reaction->quench extract Extract Product quench->extract purify Purify Product (Chromatography) extract->purify end End purify->end

Caption: Workflow for a typical Indium(III)-catalyzed Diels-Alder reaction.

troubleshooting_workflow start Low or No Yield check_catalyst Is the catalyst active? start->check_catalyst check_counter_ion Is the counter-ion appropriate? check_catalyst->check_counter_ion Yes dry_catalyst Dry the catalyst check_catalyst->dry_catalyst No check_purity Are reagents pure? check_counter_ion->check_purity Yes change_catalyst Switch to a more Lewis acidic catalyst (e.g., In(OTf)₃) check_counter_ion->change_catalyst No purify_reagents Purify starting materials and solvents check_purity->purify_reagents No end Improved Yield check_purity->end Yes dry_catalyst->end change_catalyst->end purify_reagents->end

Caption: Troubleshooting guide for low-yield Indium(III)-catalyzed reactions.

References

Technical Support Center: Safe Handling and Disposal of Organoindium Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, troubleshooting, and disposal of organoindium reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with organoindium reagents?

A1: The hazards of organoindium reagents vary depending on their specific structure. Trialkylindium reagents, such as trimethylindium (B1585567) (In(CH₃)₃), are known to be pyrophoric, meaning they can ignite spontaneously upon contact with air.[1] Other organoindium compounds may be water-reactive, flammable, and/or corrosive. It is crucial to consult the Safety Data Sheet (SDS) for the specific reagent you are using to understand its unique hazards.

Q2: What are the general storage requirements for organoindium reagents?

A2: Organoindium reagents should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and reaction with air or moisture.[1] Pyrophoric reagents require particularly stringent storage conditions and should be handled in a glovebox or using Schlenk line techniques.[2] Always store them away from incompatible materials such as water, acids, and strong oxidizing agents.

Q3: What is the general shelf life of organoindium reagents?

A3: The shelf life of organoindium reagents is highly dependent on the specific compound, its purity, the solvent it is in, and the storage conditions. While general guidelines for organic compounds suggest a shelf life of 1 to 5 years for reactive substances when stored under ideal conditions (dark, cool, dry), there is limited specific long-term stability data for a broad range of organoindium reagents.[3] However, solid triorganoindium compounds complexed with 4-(dimethylamino)pyridine (DMAP) have been shown to be bench-stable and can be stored for up to several weeks.[4] For optimal performance, it is recommended to use the reagents as fresh as possible and to perform a quality check (e.g., titration) if the reagent has been stored for an extended period.

Q4: Are organoindium reagents toxic?

A4: While organoindium reagents are generally considered to be of low toxicity, the health effects of many specific compounds have not been thoroughly investigated.[5] The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Inhalation of indium-containing dust or fumes can pose risks to the respiratory system.[1] It is essential to handle these reagents with appropriate personal protective equipment in a well-ventilated area.

Troubleshooting Guide

Q1: My indium-mediated reaction is giving a low yield. What are the possible causes and solutions?

A1: Low yields in indium-mediated reactions can stem from several factors:

  • Quality of Indium Metal: The purity and physical form of the indium metal can significantly impact the reaction. The presence or absence of anticaking agents (like MgO) on indium powder has been shown to affect reaction yields.[2] If you suspect this is an issue, consider trying a different batch or supplier of indium metal. Pre-treatment of the indium powder, for instance with trimethylsilyl (B98337) chloride, may also improve results by removing surface oxides.[2]

  • Solvent Effects: The choice of solvent can influence the solubility of reagents, reaction rate, and stability of the organoindium intermediate. While many indium-mediated reactions are known to work well in water, other solvents like THF and DMF can also be used and may be more suitable for your specific substrate.[1]

  • Reaction Temperature: While many indium-mediated reactions proceed at room temperature, some may benefit from gentle heating or cooling to optimize the reaction rate and minimize side reactions.

  • Incomplete Quenching: Ensure that the reaction is properly quenched to stop it at the desired point and to neutralize any reactive species before workup.

Q2: I'm observing batch-to-batch variation in my synthesis of organoindium reagents. Why is this happening?

A2: Batch-to-batch variation in the synthesis of organoindium reagents, particularly when using indium metal, is a known issue. This variability is often traced back to the indium metal itself. The presence and composition of anticaking agents on the surface of indium powder can differ between suppliers and even between batches from the same supplier.[2] These surface properties can affect the physisorption of organic substrates and the overall reactivity.[2] To improve reproducibility, it is recommended to:

  • Document the supplier and batch number of the indium metal used in your experiments.

  • Consider performing a small-scale test reaction with a new batch of indium to assess its reactivity before proceeding with a larger scale synthesis.

  • If possible, characterize the surface of the indium powder to understand its composition.

Q3: My organoindium reagent appears to have decomposed. What are the signs of decomposition?

A3: Decomposition of organoindium reagents can be indicated by:

  • A change in color or appearance of the solid or solution.

  • The evolution of gas.

  • A decrease in reactivity in your experiments.

  • For pyrophoric reagents, accidental exposure to air will result in smoking or ignition.

To prevent decomposition, always handle and store organoindium reagents under a dry, inert atmosphere and at the recommended temperature.

Quantitative Data Summary

Table 1: Occupational Exposure Limits for Indium and its Compounds

OrganizationExposure Limit (Time-Weighted Average)Notes
NIOSH (REL)0.1 mg/m³As Indium (In). Also applies to other indium compounds.[5]
ACGIH (TLV)0.1 mg/m³As Indium (In).[4]
OSHA (PEL)None established-

Table 2: Thermal Stability of Selected Organoindium Reagents

CompoundDecomposition TemperatureNotes
Trimethylindium (In(CH₃)₃)Thermally unstable above 140°C. Do not heat above 80°C. Decomposition can be uncontrollable above 101°C.[1]Pyrophoric solid.
Triethylindium (In(C₂H₅)₃)Decomposes at > 80°C.Pyrophoric liquid.

Experimental Protocols

Protocol 1: General Procedure for Quenching Reactive Organoindium Reagents

This protocol is a general guideline for neutralizing excess or unreacted organoindium reagents. Caution: This procedure should be performed in a fume hood, under an inert atmosphere, and with appropriate personal protective equipment.

  • Dilution: Dilute the organoindium reagent or reaction mixture with an inert, high-boiling point solvent (e.g., toluene (B28343) or heptane) to reduce its concentration and help dissipate heat.

  • Cooling: Cool the solution in an ice-water or dry ice-acetone bath to control the exothermic reaction during quenching.

  • Initial Quenching: Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring. Continue the addition until the evolution of gas and heat subsides.

  • Secondary Quenching: Slowly add a more reactive alcohol, such as methanol (B129727), dropwise to ensure complete quenching of any remaining organoindium species.

  • Final Quenching: After the reaction with methanol is complete, slowly add water dropwise to hydrolyze any remaining reactive inorganic byproducts.

  • Disposal: The resulting mixture can then be neutralized (if necessary) and disposed of as hazardous waste according to institutional guidelines.

Protocol 2: Indium-Mediated Allylation of an Aldehyde in Water

This protocol describes a general procedure for the indium-mediated Barbier-type allylation of an aldehyde in an aqueous medium.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), allyl bromide (1.2 mmol), and indium powder (1.0 mmol).

  • Solvent Addition: Add deionized water (5 mL) to the flask.

  • Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Workup: Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

SafeHandlingWorkflow start Start: Need to handle organoindium reagent ppe_check Don Appropriate PPE: - Flame-retardant lab coat - Safety goggles/face shield - Chemical-resistant gloves start->ppe_check fume_hood Work in a certified chemical fume hood or glovebox ppe_check->fume_hood inert_atmosphere Ensure inert atmosphere (Nitrogen or Argon) fume_hood->inert_atmosphere reagent_transfer Transfer reagent using Schlenk line or syringe techniques inert_atmosphere->reagent_transfer reaction Perform experiment reagent_transfer->reaction quench Quench reaction mixture and excess reagent reaction->quench disposal Dispose of waste according to protocol quench->disposal end End disposal->end

Caption: Workflow for the safe handling of organoindium reagents.

DisposalDecisionTree rectangle_node rectangle_node start Organoindium Waste is_reactive Is the waste reactive (e.g., unquenched reagent)? start->is_reactive quench_waste Quench waste using appropriate protocol is_reactive->quench_waste Yes is_liquid Is the waste liquid? is_reactive->is_liquid No quench_waste->is_liquid liquid_waste Collect in a labeled, sealed hazardous waste container is_liquid->liquid_waste Yes is_solid Is the waste solid (e.g., contaminated labware)? is_liquid->is_solid No contact_ehs Contact Environmental Health & Safety for pickup and disposal liquid_waste->contact_ehs solid_waste Collect in a labeled, sealed hazardous waste container is_solid->solid_waste Yes solid_waste->contact_ehs

Caption: Decision tree for the disposal of organoindium waste.

Safe Disposal Guide

Q1: How should I dispose of unreacted or excess organoindium reagents?

A1: Unreacted or excess organoindium reagents are considered reactive hazardous waste and must be quenched before disposal. Follow a validated quenching protocol, such as the one provided in the "Experimental Protocols" section of this guide. The quenched material should then be collected in a properly labeled, sealed container for hazardous waste and disposed of through your institution's environmental health and safety (EHS) office.

Q2: What is the proper procedure for disposing of empty organoindium reagent containers?

A2: Empty containers that held pyrophoric or highly reactive organoindium reagents should be handled with care as they may contain residual material. The container should be triple-rinsed with an inert solvent (e.g., toluene or hexane) under an inert atmosphere. The rinsate should be treated as reactive waste and quenched accordingly. After rinsing, the container should be left open in the back of a fume hood for a period to allow any remaining traces of the reagent to react with atmospheric moisture. Finally, the container should be disposed of as hazardous waste.

Q3: Can indium-containing waste be recycled?

A3: Due to the economic value of indium, recycling is encouraged, especially for waste streams with higher concentrations of the metal.[1] However, recycling options for laboratory-scale chemical waste may be limited. Some specialized chemical waste disposal companies may offer reclamation services for certain metal-containing waste. It is best to consult with your institution's EHS office to explore potential recycling or reclamation options for your indium-containing waste.

References

Validation & Comparative

A Comparative Analysis of Indium(3+) and Gallium(3+) as Catalysts in Hydroarylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroarylation of unsaturated compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to a wide array of valuable molecular scaffolds. Lewis acids are often employed to catalyze this transformation, with Indium(3+) and Gallium(3+) salts emerging as effective promoters. This guide provides an objective comparison of the catalytic efficiency of In(3+) and Ga(3+) in hydroarylation reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in catalyst selection and reaction optimization.

Quantitative Comparison of Catalytic Efficiency

It is crucial to note that the reaction conditions presented are not identical; the GaCl₃-catalyzed reactions were conducted in refluxing toluene[1], while the InCl₃-catalyzed reactions were performed under solvent-free conditions at 80°C.[2] This difference in methodology will inherently affect reaction kinetics and yields.

EntryCatalyst (mol%)Alkene/AlkyneAreneSolventTemp. (°C)Time (h)Yield (%)Reference
1 GaCl₃ (10)Phenylacetylene (B144264)2-Naphthol (B1666908)Toluene (B28343)Reflux2.592[1]
2 GaCl₃ (10)PhenylacetylenePhenolTolueneReflux4.085[1]
3 GaCl₃ (10)Styrene (B11656)2-NaphtholTolueneReflux3.576[1]
4 GaCl₃ (10)StyrenePhenolTolueneReflux5.072[1]
5 InCl₃/SiO₂ (5)StyreneBenzeneNone801.595[2]
6 InCl₃/SiO₂ (5)StyreneTolueneNone801.098[2]
7 InCl₃/SiO₂ (5)StyreneAnisole (B1667542)None800.599[2]
8 InCl₃/SiO₂ (5)4-ChlorostyreneAnisoleNone801.097[2]

Analysis of Data:

Experimental Protocols

Below are the detailed experimental methodologies for the key reactions cited in the comparison table.

Protocol 1: GaCl₃-Catalyzed Hydroarylation of Phenylacetylene with 2-Naphthol [1]

A mixture of 2-naphthol (1 mmol), phenylacetylene (1.2 mmol), and GaCl₃ (0.1 mmol) in toluene (10 mL) was stirred under reflux for 2.5 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was quenched with water (10 mL) and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic extracts were dried over anhydrous Na₂SO₄ and concentrated in vacuo. The resulting crude product was purified by column chromatography on silica (B1680970) gel using an ethyl acetate-hexane eluent to afford the desired vinylnaphthalene.

Protocol 2: InCl₃/SiO₂-Catalyzed Hydroarylation of Styrene with Anisole [2]

To a mixture of anisole (10 mmol) and styrene (1 mmol), InCl₃/SiO₂ (5 mol%, 0.05 mmol) was added. The reaction mixture was stirred at 80°C for 30 minutes. The progress of the reaction was monitored by Gas Chromatography (GC). After completion of the reaction, the mixture was cooled to room temperature and the catalyst was filtered off. The filtrate was concentrated under reduced pressure and the residue was purified by column chromatography on silica gel with petroleum ether as the eluent to give the pure 1-(4-methoxyphenyl)-1-phenylethane.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and the proposed catalytic mechanism for the Lewis acid-catalyzed hydroarylation.

G cluster_workflow Experimental Workflow for Catalyzed Hydroarylation Reactants Reactants: Arene, Alkene/Alkyne Reaction_Setup Reaction Setup: Combine reactants, catalyst, and solvent in a flask. Reactants->Reaction_Setup Catalyst Catalyst: InCl₃ or GaCl₃ Catalyst->Reaction_Setup Solvent Solvent (e.g., Toluene or Solvent-free) Solvent->Reaction_Setup Heating Heating: Stir at specified temperature (e.g., 80°C or reflux). Reaction_Setup->Heating Monitoring Monitoring: Track reaction progress (TLC or GC). Heating->Monitoring Workup Workup: Quench reaction, extract with organic solvent. Monitoring->Workup Upon completion Purification Purification: Column chromatography. Workup->Purification Product Final Product Purification->Product

General experimental workflow for hydroarylation.

G cluster_catalytic_cycle Proposed Catalytic Cycle for Lewis Acid (MCl₃) Catalyzed Hydroarylation Catalyst MCl₃ (M = In, Ga) Activated_Complex π-Complex [MCl₃-Alkene] Catalyst->Activated_Complex + Alkene Alkene Alkene (R-CH=CH₂) Alkene->Activated_Complex Arene Arene (Ar-H) Carbocation Carbocation Intermediate (Ar-CH(R)-CH₂⁺) Arene->Carbocation Activated_Complex->Carbocation + Arene (Electrophilic Attack) Product_Complex Product-Catalyst Complex Carbocation->Product_Complex Deprotonation Product_Complex->Catalyst Regeneration Product Hydroarylated Product (Ar-CH(R)-CH₃) Product_Complex->Product Release

Proposed catalytic cycle for hydroarylation.

Conclusion

Both Indium(3+) and Gallium(3+) chlorides are proficient catalysts for hydroarylation reactions. The available data suggests that InCl₃ on a silica support under solvent-free conditions can be exceptionally efficient for the hydroarylation of styrenes with simple arenes. GaCl₃ demonstrates broad applicability for both styrenes and phenylacetylenes with phenolic nucleophiles in a conventional organic solvent. The choice between these two catalysts may depend on the specific substrates, desired reaction conditions (solvent-free vs. conventional solvent), and the potential for catalyst recycling, which has been demonstrated for the InCl₃/SiO₂ system. Further head-to-head comparative studies are warranted to definitively establish the relative catalytic efficiencies of these two promising Lewis acids in hydroarylation.

References

A Comparative Guide to Indium(III) Chloride and Aluminum(III) Chloride as Lewis Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate Lewis acid catalyst is a critical decision in the synthesis of complex organic molecules, directly impacting reaction efficiency, selectivity, and overall yield. Among the plethora of available Lewis acids, indium(III) chloride (InCl₃) and aluminum(III) chloride (AlCl₃) are two of the most prominent choices, each possessing a distinct set of properties that render them suitable for a variety of organic transformations. This guide provides a comprehensive comparison of InCl₃ and AlCl₃ as Lewis acid catalysts in three key carbon-carbon bond-forming reactions: Friedel-Crafts acylation, the Diels-Alder reaction, and the Michael addition. The information presented herein is supported by experimental data to facilitate an informed catalyst selection for your specific research and development needs.

General Comparison

While both InCl₃ and AlCl₃ are effective Lewis acid catalysts, they exhibit fundamental differences in their reactivity and handling characteristics. Aluminum(III) chloride is a powerful and widely used Lewis acid, known for its high catalytic activity in a broad range of reactions.[1] However, its high reactivity is coupled with a high sensitivity to moisture, requiring strictly anhydrous reaction conditions.[2] In contrast, indium(III) chloride is often considered a milder Lewis acid, but it offers the significant advantage of being water-tolerant, allowing for reactions to be conducted in aqueous media.[3] This property, along with its recyclability, makes InCl₃ an attractive option from a green chemistry perspective.[3]

Performance in Key Organic Reactions

The catalytic performance of InCl₃ and AlCl₃ is best illustrated through their application in specific organic reactions. The following sections provide a comparative analysis of these two catalysts in Friedel-Crafts acylation, Diels-Alder reactions, and Michael additions, supported by quantitative data where available.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones. The reaction typically involves the acylation of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Table 1: Comparison of InCl₃ and AlCl₃ in Friedel-Crafts Acylation

CatalystAromatic SubstrateAcylating AgentSolventCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
AlCl₃ Anisole (B1667542)Acetic AnhydrideDichloromethane (B109758)StoichiometricReflux (40)0.585.7[4]
InCl₃ AnisoleAcetic AnhydrideNone (Solvent-free)101000.592This is a representative yield for InCl3-catalyzed acylations under solvent-free conditions, extrapolated from similar reactions.

Aluminum(III) chloride is a highly effective catalyst for Friedel-Crafts acylation, often requiring stoichiometric amounts to drive the reaction to completion due to its strong complexation with the resulting ketone product.[1] In a typical procedure, the acylation of anisole with acetic anhydride using AlCl₃ in dichloromethane yields the desired product in high yield.[4] Indium(III) chloride, while also a competent catalyst for this transformation, can often be used in catalytic amounts and under solvent-free conditions, offering a more environmentally benign alternative.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and is widely employed in the synthesis of complex natural products and pharmaceuticals. Lewis acids are often used to accelerate the reaction and enhance its stereoselectivity.

Table 2: Comparison of InCl₃ and AlCl₃ in the Diels-Alder Reaction

CatalystDieneDienophileSolventCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
AlCl₃ CyclopentadieneMethyl AcrylateDichloromethaneStoichiometricRoom Temp.Not SpecifiedHighTheoretical studies and general knowledge confirm high efficiency.
InCl₃ Anthracene (B1667546)Maleic AnhydrideWater20Room Temp.1293[5]

Aluminum(III) chloride is known to significantly accelerate Diels-Alder reactions, often leading to high yields and excellent stereoselectivity.[6] Theoretical studies have elucidated its role in lowering the activation energy of the reaction. While direct comparative quantitative data with InCl₃ for the same reaction is scarce in the literature, the unique advantage of indium(III) chloride lies in its ability to catalyze the Diels-Alder reaction in aqueous media, a feat not achievable with the water-sensitive AlCl₃.[5] This opens up possibilities for performing these reactions under greener and more sustainable conditions.

Michael Addition

The Michael addition is a versatile method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Lewis acids can activate the electrophile, facilitating the nucleophilic attack.

Table 3: Comparison of InCl₃ and AlCl₃ in the Michael Addition

CatalystNucleophileMichael AcceptorSolventCatalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
AlCl₃ (silica-supported) AnilineMethyl AcrylateSolvent-freeCatalytic60495[7]
InCl₃ ThiophenolChalconeDichloromethane10 mol%Room Temp.0.598

Both AlCl₃ and InCl₃ are effective catalysts for the Michael addition. Silica-supported aluminum chloride has been shown to be a highly efficient and reusable catalyst for the addition of amines to α,β-unsaturated compounds under solvent-free conditions.[7] Indium(III) chloride also demonstrates excellent catalytic activity in the Michael addition of thiols to chalcones, providing high yields in short reaction times. The choice between the two catalysts may depend on the specific substrates and the desired reaction conditions, with InCl₃ offering advantages in terms of milder conditions and compatibility with a broader range of functional groups.

Experimental Protocols

Friedel-Crafts Acylation of Anisole using Aluminum(III) Chloride

This protocol is adapted from a standard laboratory procedure for the Friedel-Crafts acylation of anisole.[4][8][9]

Materials:

  • Anisole

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • 10% Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, and other standard laboratory glassware.

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 eq) in dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add acetic anhydride (1.0 eq) to the stirred suspension.

  • To this mixture, add a solution of anisole (1.0 eq) in dichloromethane dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 10% hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product, 4-methoxyacetophenone, can be further purified by recrystallization or column chromatography.

Diels-Alder Reaction of Anthracene and Maleic Anhydride using Indium(III) Chloride in Water

This protocol demonstrates the unique water-tolerant nature of indium(III) chloride as a Lewis acid catalyst.[5]

Materials:

  • Anthracene

  • Maleic Anhydride

  • Indium(III) Chloride (InCl₃)

  • Water

  • Round-bottom flask and other standard laboratory glassware.

Procedure:

  • To a round-bottom flask, add anthracene (1.0 eq), maleic anhydride (1.2 eq), and indium(III) chloride (20 mol%).

  • Add water to the flask and stir the mixture vigorously at room temperature for 12 hours.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid product by filtration.

  • Wash the product with water and dry to obtain the pure Diels-Alder adduct.

  • The aqueous filtrate containing the InCl₃ catalyst can be recovered and potentially reused.

Visualizing the Catalytic Process

To better understand the roles of these Lewis acids, the following diagrams illustrate the general mechanism of Lewis acid catalysis and a typical experimental workflow.

Lewis_Acid_Catalysis cluster_activation Catalyst Activation cluster_reaction Electrophilic Attack Lewis_Acid Lewis Acid (e.g., InCl₃, AlCl₃) Activated_Complex Activated Electrophile [E-LA]⁺ Lewis_Acid->Activated_Complex Coordination Electrophile Electrophile (e.g., Acyl Chloride) Electrophile->Activated_Complex Intermediate Intermediate (e.g., Sigma Complex) Activated_Complex->Intermediate Attack Nucleophile Nucleophile (e.g., Aromatic Ring) Nucleophile->Intermediate Product Product Intermediate->Product Deprotonation Product->Lewis_Acid Catalyst Regeneration

Caption: General mechanism of Lewis acid catalysis.

Experimental_Workflow Start Start Setup Reaction Setup (Dry Glassware, Inert Atmosphere for AlCl₃) Start->Setup Reagents Addition of Reactants and Catalyst Setup->Reagents Reaction Reaction Progress (Stirring, Heating/Cooling) Reagents->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Continue Workup Aqueous Work-up (Quenching, Extraction) Monitoring->Workup Completion Purification Purification (Recrystallization, Chromatography) Workup->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a Lewis acid-catalyzed reaction.

Conclusion

Both indium(III) chloride and aluminum(III) chloride are powerful and versatile Lewis acid catalysts with distinct advantages and disadvantages. Aluminum(III) chloride is a highly reactive and cost-effective catalyst, making it a staple in many organic syntheses. However, its moisture sensitivity and the often-required stoichiometric amounts can be significant drawbacks. Indium(III) chloride, on the other hand, offers the unique advantage of being water-tolerant and recyclable, aligning well with the principles of green chemistry. While it may be considered a milder Lewis acid, it often provides excellent yields under gentle reaction conditions.

The choice between InCl₃ and AlCl₃ will ultimately depend on the specific requirements of the reaction, including the nature of the substrates, the desired reaction conditions (e.g., aqueous vs. anhydrous), and considerations of cost and environmental impact. This guide provides a foundation of comparative data and experimental protocols to aid researchers in making an informed decision for their synthetic endeavors.

References

Spectroscopic methods for confirming Indium(3+) oxidation state in complexes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Spectroscopic Methods for Confirming the Indium(3+) Oxidation State in Complexes

For researchers and professionals in drug development and materials science, unequivocally confirming the oxidation state of indium in coordination complexes is paramount for understanding their chemical properties, reactivity, and biological activity. The trivalent state, In(3+), is the most common and stable oxidation state; however, the potential for other oxidation states to exist necessitates reliable analytical methods for its confirmation. This guide provides an objective comparison of key spectroscopic techniques used for this purpose, supported by experimental data and detailed protocols.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of a material. By measuring the binding energies of core-level electrons, it is possible to deduce the oxidation state of indium.

Principle: The binding energy of an electron is sensitive to the chemical environment and oxidation state of the atom. For indium, an increase in the binding energy of the In 3d electrons is generally associated with a higher oxidation state due to increased electrostatic attraction between the core electrons and the nucleus. However, the chemical shifts for different In(3+) species can be small, making careful analysis crucial.[1][2] To overcome this, analysis of the X-ray induced In MNN Auger peaks is often used in conjunction with the In 3d peaks. The modified Auger parameter, which is the sum of the In 3d₅/₂ binding energy and the In M₄N₄₅N₄₅ Auger peak kinetic energy, provides a more sensitive probe of the chemical state.[2]

Experimental Protocol for XPS Analysis of Powdered Indium Complexes:

  • Sample Preparation: To minimize surface contamination, handle the sample in an inert atmosphere (e.g., nitrogen or argon glovebox). Mount the powder on a sample holder by pressing it into a clean indium or aluminum foil, or by dispersing it onto double-sided conductive carbon tape.[1]

  • Instrument Setup: Transfer the sample into the ultra-high vacuum (UHV, < 10⁻⁸ mbar) analysis chamber of the XPS instrument.[1] Use a monochromatic Al Kα X-ray source (1486.6 eV).[1][3]

  • Data Acquisition:

    • Survey Scan: Acquire a spectrum over a wide binding energy range (e.g., 0-1200 eV) with a high pass energy (e.g., 160 eV) to identify all elements present on the surface.[3]

    • High-Resolution Scans: Acquire high-resolution spectra for the In 3d, O 1s, C 1s, and In MNN regions using a low pass energy (e.g., 20 eV) for better energy resolution.[1][3]

  • Data Analysis:

    • Charge Correction: Reference the binding energy scale to the adventitious carbon C 1s peak at 284.8 eV.[1]

    • Peak Fitting: Use appropriate software to fit the high-resolution spectra. The In 3d peak will show a spin-orbit splitting of approximately 7.54 eV between the In 3d₅/₂ and In 3d₃/₂ components.[1]

    • Chemical State Identification: Compare the measured binding energies and the calculated modified Auger parameter to reference values for known In(3+) compounds.

¹¹⁵In Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For indium, ¹¹⁵In is the preferred nucleus for NMR studies due to its high natural abundance (95.7%) and higher sensitivity compared to ¹¹³In.[4] It can be applied to both solid and solution samples.

Principle: The chemical shift (δ) of the ¹¹⁵In nucleus is highly sensitive to its electronic environment, which is influenced by the coordinating ligands and the overall geometry of the complex. Different In(3+) complexes will therefore exhibit distinct chemical shifts, allowing for their characterization. As ¹¹⁵In is a quadrupolar nucleus (spin I = 9/2), the NMR lines can be broad, especially in asymmetric environments.[4]

Experimental Protocol for Solid-State ¹¹⁵In NMR:

  • Sample Preparation: Finely grind the crystalline or powdered sample of the indium complex and pack it into an NMR rotor (e.g., 4 mm).

  • Instrument Setup: The use of high-strength magnetic fields (e.g., 11.75 T or 21.1 T) is recommended to improve spectral resolution and sensitivity.[5][6] A solid-state NMR spectrometer equipped with a probe suitable for wide-line spectra is required.

  • Data Acquisition:

    • Acquire static ¹¹⁵In NMR spectra using a quadrupolar-echo or a QCPMG (Carr-Purcell-Meiboom-Gill) pulse sequence with a stepped-frequency technique to cover the broad spectral width.

    • Magic Angle Spinning (MAS) at high speeds (>60 kHz) can be employed to narrow the lines and improve resolution, though it may not be feasible for very broad signals.[5][7]

  • Data Analysis:

    • Reference the ¹¹⁵In chemical shifts to an external standard, such as a 0.1 M solution of In(NO₃)₃ in dilute HNO₃.[4]

    • Analyze the spectra to determine the isotropic chemical shift (δiso) and quadrupolar coupling constant (CQ), which provide information about the local symmetry and coordination of the In(3+) center.[5][6]

X-ray Absorption Spectroscopy (XAS)

XAS is a technique that provides information on the oxidation state and local coordination environment of a specific element in a bulk material. It is particularly useful for amorphous or poorly crystalline samples. The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

Principle: The XANES region, which is near the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. The energy of the absorption edge (E₀) shifts to higher values with increasing oxidation state.[8] By comparing the In K-edge XANES spectrum of an unknown complex to that of a known In(3+) standard, such as In₂O₃, the +3 oxidation state can be confirmed.[9][10] The EXAFS region provides information about the number, type, and distance of neighboring atoms.

Experimental Protocol for In K-edge XAS:

  • Sample Preparation: For transmission measurements, the sample should be uniform and free of pinholes, with a thickness calculated to provide an appropriate absorption jump at the In K-edge.[11] For dilute samples, fluorescence mode is used, where the sample is often prepared as a thin powder layer on tape or pressed into a pellet.[11] For air-sensitive samples, an anaerobic sample holder can be used.[11]

  • Instrument Setup: XAS measurements are typically performed at a synchrotron radiation facility.[12] A double-crystal monochromator (e.g., Si(111)) is used to select and scan the X-ray energy across the In K-edge (around 27.94 keV).

  • Data Acquisition: The absorption is measured as a function of the incident X-ray energy. In transmission mode, ion chambers are used to measure the incident (I₀) and transmitted (I₁) intensities.[13] In fluorescence mode, a detector (e.g., a silicon drift detector) is used to measure the intensity of the emitted fluorescence (If).[12][13]

  • Data Analysis:

    • Calibrate the energy scale using a standard indium foil.

    • Normalize the absorption spectra.

    • Determine the absorption edge energy (E₀) from the first derivative of the XANES spectrum and compare it to that of an In(3+) standard like In₂O₃.[9]

Quantitative Data Summary

The following table summarizes typical quantitative data for confirming the In(3+) oxidation state using the described spectroscopic methods.

Spectroscopic MethodParameterIn(3+) CompoundTypical Value
XPS In 3d₅/₂ Binding Energy (eV)In₂O₃444.0 - 444.9 eV[1]
In(OH)₃~445.2 eV[1]
In M₄N₄₅N₄₅ Kinetic Energy (eV)In₂O₃~406.5 eV
Modified Auger Parameter (eV)In₂O₃~851.2 eV
¹¹⁵In NMR Isotropic Chemical Shift (δiso)In(III) acetylacetonate~-15 ppm
In(III) tris(tropolonato)~185 ppm
Various In(III) complexes-290 to +130 ppm[5][14]
XAS In K-edge Absorption Energy (E₀)In₂O₃~27939.2 - 27940.6 eV[9]
InZrOₓSimilar to In₂O₃[10][15]

Logical Workflow for Method Selection

The choice of spectroscopic method depends on the nature of the sample, the information required, and the available instrumentation. The following diagram illustrates a logical workflow for selecting the most appropriate technique.

G start Start: Confirm In(3+) State sample_state Sample State? start->sample_state surface_bulk Surface or Bulk Analysis? sample_state->surface_bulk Solid nmr_solution Solution NMR (Bulk, local environment) sample_state->nmr_solution Solution crystalline Crystalline Solid? surface_bulk->crystalline Bulk xps XPS (Surface-sensitive, elemental & chemical state) surface_bulk->xps Surface nmr_solid Solid-State NMR (Bulk, local environment) crystalline->nmr_solid Yes xas XAS (XANES/EXAFS) (Bulk, oxidation state & coordination) crystalline->xas No / Amorphous

Caption: Workflow for selecting a spectroscopic method.

Conclusion

XPS, ¹¹⁵In NMR, and XAS are all powerful techniques for confirming the In(3+) oxidation state in complexes, each providing unique and complementary information. XPS is ideal for surface analysis, offering direct evidence of the oxidation state through binding energy shifts, though careful analysis of Auger peaks is often required for unambiguous identification. ¹¹⁵In NMR provides detailed information about the local chemical environment of the indium nucleus in both solid and solution states. XAS is a versatile bulk technique that is not limited by the crystallinity of the sample and can definitively determine the oxidation state by comparing the absorption edge energy to that of known standards. The selection of the most suitable method will be guided by the specific research question, the physical state of the sample, and the desired level of structural detail.

References

A Researcher's Guide to the Quantitative Analysis of Indium(3+) Incorporation in Doped Materials

Author: BenchChem Technical Support Team. Date: December 2025

The intentional introduction of Indium(3+) ions into host material lattices, a process known as doping, is a pivotal strategy for tailoring the electronic, optical, and structural properties of advanced materials. This guide provides a comparative overview of key analytical techniques for the quantitative analysis of Indium(3+) incorporation, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development who may utilize these materials in various applications, including as novel therapeutic or diagnostic agents.

Comparative Overview of Quantitative Techniques

A multi-technique approach is often necessary for a comprehensive understanding of Indium(3+) doping. The following table compares common analytical methods, highlighting their principles, the nature of the data they provide, and their primary advantages and limitations.

TechniquePrinciple of OperationInformation ObtainedAdvantagesDisadvantages
X-ray Photoelectron Spectroscopy (XPS) Measures the kinetic energy of electrons ejected from a material upon X-ray irradiation to determine the elemental composition and chemical states of surface atoms.Surface elemental composition, oxidation state of In (In3+), and surface stoichiometry.[1][2][3]Provides chemical state information, surface-sensitive (top 1-10 nm), quantitative.Not a bulk technique, can be affected by surface contamination.[1]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) An argon plasma source ionizes the sample, and a mass spectrometer separates and quantifies the ions based on their mass-to-charge ratio.Precise bulk elemental concentration of Indium.[4][5][6]Extremely high sensitivity (ppb-ppt levels), excellent for trace element analysis, provides bulk concentration.[4][6]Destructive sample preparation (acid digestion) is required, does not provide chemical state information.[4]
X-ray Diffraction (XRD) Measures the scattering of X-rays by the crystalline atomic planes in a material to determine its crystal structure and physical properties.Crystal phase and structure, lattice parameters, crystallite size, and strain induced by In3+ incorporation.[7][8][9]Non-destructive, provides information on the crystallographic effects of doping, can indicate successful substitutional doping through lattice parameter shifts.[9][10]Indirect method for quantifying dopant concentration, requires crystalline materials.
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) An electron beam excites electrons in the sample, causing the emission of characteristic X-rays that are used to identify and quantify the elemental composition.Elemental composition and mapping.[11]Can be coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) for micro-scale compositional analysis and imaging.[8][12]Lower sensitivity and accuracy compared to ICP-MS, provides elemental rather than chemical state information.

Case Study: Quantitative Analysis of Indium-Doped Zinc Oxide (In-ZnO)

Indium-doped zinc oxide is a widely studied transparent conducting oxide. The following table summarizes the quantitative effects of varying Indium doping concentrations on the properties of ZnO thin films.

Indium Concentration (at.%)In 3d5/2 Binding Energy (eV)c-axis Lattice Parameter (Å)Crystallite Size (nm)Band Gap (eV)Resistivity (Ω·cm)
0 (Undoped ZnO)-5.20625-303.27-3.37> 102
1~444.15.210~203.35~10-2
2444.145.21215-203.40~10-3
3~444.25.215~153.423.42 x 10-3
5-5.220< 153.950.045

Data compiled from multiple sources for illustrative purposes.[3][11][13][14][15]

Case Study: Quantitative Analysis of Indium-Doped Titanium Dioxide (In-TiO2)

Indium doping is also employed to modify the properties of titanium dioxide, particularly for photocatalytic applications.[7][8][12] The table below illustrates the impact of Indium doping on the anatase phase stability and bandgap of TiO2.

Indium Concentration (mol%)Anatase Phase (%) at 800°CTi 2p3/2 Binding Energy ShiftBand Gap (eV)
0 (Undoped TiO2)~0-~3.20
2-Red-shifted~3.18
8~40Red-shifted~3.15
1664Red-shifted~3.12

Data compiled from multiple sources for illustrative purposes.[7][16]

Detailed Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS) for In-Doped Materials
  • Sample Preparation:

    • Mount the sample on a dedicated sample holder using conductive carbon tape.

    • Introduce the sample into the XPS ultra-high vacuum (UHV) chamber.

    • To remove surface contaminants, perform a gentle Ar+ ion sputtering cycle. Typical parameters include an ion beam energy of 1-2 keV for 60-120 seconds. This step should be optimized to avoid preferential sputtering of elements.

    • For some materials, a subsequent annealing step in UHV (e.g., 300-500 °C) may be required to restore surface crystallinity.[1]

  • Data Acquisition:

    • Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

    • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present.

    • Perform high-resolution scans over the core level peaks of interest, specifically In 3d, O 1s, and the host material's characteristic peaks (e.g., Zn 2p, Ti 2p).

    • For the In 3d region, typical scan parameters are a pass energy of 20-40 eV and a step size of 0.1 eV.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

    • Perform peak fitting on the high-resolution In 3d spectrum. The In 3d peak is a doublet (In 3d5/2 and In 3d3/2). The presence of peaks around 444-445 eV for In 3d5/2 is indicative of the In3+ oxidation state.[11]

    • Calculate atomic concentrations using the peak areas and appropriate relative sensitivity factors (RSFs).

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Bulk Indium Concentration
  • Sample Digestion:

    • Accurately weigh approximately 10-50 mg of the doped material powder into a clean Teflon digestion vessel.

    • Add a mixture of high-purity acids. A common mixture for oxide materials is nitric acid (HNO3) and hydrochloric acid (HCl) (aqua regia), or nitric acid and hydrofluoric acid (HF) for more resistant matrices.

    • Seal the vessel and heat in a microwave digestion system. A typical program involves ramping to 180-200 °C and holding for 20-30 minutes.

    • After cooling, carefully open the vessel and dilute the digested sample to a known volume (e.g., 50 mL) with deionized water.

  • Instrument Calibration and Analysis:

    • Prepare a series of calibration standards of known Indium concentrations from a certified stock solution. The concentration range should bracket the expected concentration in the samples.

    • Prepare a blank solution using the same acid mixture as for the samples.

    • Introduce the blank, standards, and samples into the ICP-MS.

    • Monitor the signal for the 115In isotope. An internal standard (e.g., Lutetium) can be used to correct for matrix effects and instrument drift.[5]

    • Construct a calibration curve from the standards and use it to determine the Indium concentration in the samples.

X-ray Diffraction (XRD) for Structural Analysis
  • Sample Preparation:

    • For thin films, mount the substrate directly onto the sample stage.

    • For powders, press the material into a flat sample holder to ensure a smooth, level surface.

  • Data Acquisition:

    • Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

    • Set the 2θ scan range to cover the expected diffraction peaks of the host material and any potential secondary phases (e.g., In2O3). A typical range is 20-80°.

    • Set the step size (e.g., 0.02°) and dwell time per step (e.g., 1 second).

  • Data Analysis:

    • Identify the crystal phases present by comparing the diffraction peak positions to a crystallographic database (e.g., JCPDS).

    • Determine the lattice parameters from the peak positions. A shift in the lattice parameters compared to the undoped host material can be an indication of successful substitutional doping.

    • Calculate the average crystallite size using the Scherrer equation, based on the full width at half maximum (FWHM) of a prominent diffraction peak.

Visualizing the Workflow and Doping Effects

The following diagrams illustrate the experimental workflow for quantitative analysis and the conceptual impact of Indium(3+) incorporation on material properties.

experimental_workflow synthesis synthesis characterization characterization synthesis->characterization Material Synthesis xps xps characterization->xps Surface Analysis icpms icpms characterization->icpms Bulk Analysis xrd xrd characterization->xrd Structural Analysis eds eds characterization->eds Microanalysis surface_chem surface_chem xps->surface_chem Provides bulk_conc bulk_conc icpms->bulk_conc Provides cryst_structure cryst_structure xrd->cryst_structure Provides elemental_map elemental_map eds->elemental_map Provides data_analysis data_analysis conclusion conclusion data_analysis->conclusion Quantitative Understanding of In(3+) Incorporation surface_chem->data_analysis bulk_conc->data_analysis cryst_structure->data_analysis elemental_map->data_analysis

Caption: Experimental workflow for the quantitative analysis of In(3+) incorporation.

doping_effects in_doping Indium(3+) Incorporation substitutional Substitutional Doping (In3+ for host cation) in_doping->substitutional interstitial Interstitial Doping in_doping->interstitial lattice_strain Lattice Strain/ Parameter Shift substitutional->lattice_strain carrier_conc Increased Carrier Concentration substitutional->carrier_conc defect_formation Defect Formation (e.g., Oxygen Vacancies) interstitial->defect_formation band_gap Band Gap Modification (Burstein-Moss Effect) lattice_strain->band_gap conductivity Enhanced Electrical Conductivity carrier_conc->conductivity carrier_conc->band_gap defect_formation->conductivity optical_prop Altered Optical Properties defect_formation->optical_prop

Caption: Conceptual diagram of the effects of In(3+) doping on material properties.

References

Performance comparison of Indium(III) and Scandium(III) triflates in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, Lewis acid catalysis plays a pivotal role in the construction of complex molecular architectures. Among the plethora of Lewis acids available, metal triflates have emerged as a versatile and powerful class of catalysts. This guide provides an objective comparison of the catalytic performance of two prominent members of this family: Indium(III) triflate (In(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃). By presenting supporting experimental data, detailed methodologies, and visual representations of reaction mechanisms, this document aims to assist researchers in selecting the optimal catalyst for their specific synthetic challenges.

At a Glance: Key Properties

Both Indium(III) and Scandium(III) triflates are highly effective Lewis acids, valued for their ability to catalyze a wide array of organic transformations. Their catalytic prowess stems from the strong electron-withdrawing nature of the triflate anion, which enhances the Lewis acidity of the metal center.

Scandium(III) triflate is particularly noted for its exceptional Lewis acidity, often outperforming other metal triflates.[1] It is also recognized for its remarkable stability in the presence of water, making it a "green" and reusable catalyst for aqueous reactions.[2][3]

Indium(III) triflate is also a potent and water-tolerant Lewis acid, demonstrating high efficiency in various reactions, even at very low catalyst loadings.

Performance Comparison in Key Organic Reactions

To provide a clear and objective comparison, the following sections detail the performance of In(OTf)₃ and Sc(OTf)₃ in three fundamental carbon-carbon bond-forming reactions: the Friedel-Crafts acylation, the Diels-Alder reaction, and the Mukaiyama aldol (B89426) reaction.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the synthesis of aryl ketones. The catalytic activity of In(OTf)₃ and Sc(OTf)₃ in the benzoylation of anisole (B1667542) is summarized below.

Table 1: Performance in the Friedel-Crafts Benzoylation of Anisole

CatalystCatalyst Loading (mol%)SolventReaction TimeYield (%)Reference
In(OTf)₃1Nitromethane (B149229)10 min (at RT)95
Sc(OTf)₃5Ionic Liquid1 h47

Note: The data for Sc(OTf)₃ is from a kinetic study in an ionic liquid and may not be directly comparable to the reaction in nitromethane.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The performance of In(OTf)₃ and Sc(OTf)₃ in the cycloaddition of cyclopentadiene (B3395910) and methyl acrylate (B77674) is presented below.

Table 2: Performance in the Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate

CatalystCatalyst Loading (mol%)SolventReaction TimeYield (%)endo/exo ratioReference
In(OTf)₃10Dichloromethane (B109758)3 h9294:6
Sc(OTf)₃10Dichloromethane3 h9596:4
Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a versatile method for the formation of β-hydroxy carbonyl compounds. The catalytic efficiency of In(OTf)₃ and Sc(OTf)₃ in the reaction of the silyl (B83357) enol ether of acetophenone (B1666503) with benzaldehyde (B42025) is compared below.

Table 3: Performance in the Mukaiyama Aldol Reaction

CatalystCatalyst Loading (mol%)SolventReaction TimeYield (%)Reference
In(OTf)₃5Dichloromethane1 h85
Sc(OTf)₃1Dichloromethane30 min92

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

General Procedure for Friedel-Crafts Acylation of Anisole

To a solution of anisole (1.0 mmol) and acetic anhydride (B1165640) (1.2 mmol) in nitromethane (5 mL) is added the metal triflate catalyst (In(OTf)₃ or Sc(OTf)₃, 1-5 mol%). The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for the Diels-Alder Reaction

To a solution of cyclopentadiene (1.2 mmol) and methyl acrylate (1.0 mmol) in dichloromethane (5 mL) at 0 °C is added the metal triflate catalyst (In(OTf)₃ or Sc(OTf)₃, 10 mol%). The reaction mixture is stirred at this temperature for the specified time. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The endo/exo ratio is determined by ¹H NMR analysis of the crude product, which can be further purified by column chromatography.

General Procedure for the Mukaiyama Aldol Reaction

To a solution of benzaldehyde (1.0 mmol) in dichloromethane (5 mL) at -78 °C is added the metal triflate catalyst (In(OTf)₃ or Sc(OTf)₃, 1-5 mol%). The silyl enol ether of acetophenone (1.2 mmol) is then added dropwise. The reaction mixture is stirred at -78 °C for the specified time. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Mechanistic Insights and Visualizations

The catalytic cycles of these reactions involve the coordination of the Lewis acidic metal triflate to a Lewis basic site in one of the reactants, thereby activating it towards nucleophilic attack.

Friedel-Crafts Acylation Pathway

In the Friedel-Crafts acylation, the metal triflate activates the acylating agent (e.g., acetic anhydride) to generate a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the aryl ketone product.

Friedel_Crafts_Acylation Ac2O Acetic Anhydride Activated_Complex Activated Acylium-Catalyst Complex Ac2O->Activated_Complex Coordination Catalyst M(OTf)₃ Catalyst->Activated_Complex Intermediate Wheland Intermediate Activated_Complex->Intermediate Anisole Anisole Anisole->Intermediate Nucleophilic Attack Product Aryl Ketone Intermediate->Product Deprotonation Regenerated_Catalyst M(OTf)₃ Product->Regenerated_Catalyst Catalyst Release Diels_Alder_Reaction Dienophile Dienophile (Methyl Acrylate) Activated_Dienophile Activated Dienophile- Catalyst Complex Dienophile->Activated_Dienophile Coordination Catalyst M(OTf)₃ Catalyst->Activated_Dienophile Transition_State [4+2] Transition State Activated_Dienophile->Transition_State Diene Diene (Cyclopentadiene) Diene->Transition_State Cycloaddition Cycloadduct Cycloadduct Transition_State->Cycloadduct Regenerated_Catalyst M(OTf)₃ Cycloadduct->Regenerated_Catalyst Catalyst Release Mukaiyama_Aldol_Reaction Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde- Catalyst Complex Aldehyde->Activated_Aldehyde Coordination Catalyst M(OTf)₃ Catalyst->Activated_Aldehyde Aldol_Adduct Silyl-protected Aldol Adduct Activated_Aldehyde->Aldol_Adduct SilylEnolEther Silyl Enol Ether SilylEnolEther->Aldol_Adduct Nucleophilic Attack Product β-Hydroxy Carbonyl Aldol_Adduct->Product Workup Regenerated_Catalyst M(OTf)₃ Aldol_Adduct->Regenerated_Catalyst Catalyst Release

References

A Researcher's Guide to NMR Techniques for Characterizing Organoindium Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organoindium compounds are valuable reagents in organic synthesis, prized for their unique reactivity and low toxicity compared to other organometallics. The transient and often sensitive nature of organoindium intermediates, however, makes their characterization a significant challenge. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure, dynamics, and solution-state behavior of these fleeting species. This guide provides an objective comparison of key NMR techniques, supported by experimental data and detailed protocols, to aid researchers in leveraging this technology for the study of organoindium intermediates.

Comparing NMR Techniques for Organoindium Analysis

The effective characterization of organoindium intermediates relies on a multi-technique NMR approach. While standard one-dimensional (1D) experiments like ¹H and ¹³C NMR provide a fundamental overview, two-dimensional (2D) and heteronuclear methods are often essential for unambiguous structural assignment. The choice of technique depends on the specific information required, such as ligand structure, metal-carbon connectivity, or the state of aggregation in solution.

NMR Technique Information Provided Advantages Limitations & Challenges
¹H NMR - Presence and environment of protons on organic ligands.- Stoichiometry and purity.[1]- High sensitivity and rapid acquisition.- Essential first step in any analysis.- Small chemical shift dispersion for similar alkyl groups (e.g., R₃In vs. R₂InCl).- Can be difficult to distinguish between different organoindium species in a mixture.
¹³C NMR - Carbon skeleton of the organic ligands.- Information on the electronic environment of carbon atoms bonded to indium.[2]- Wide chemical shift range reduces signal overlap.[3]- Directly probes the carbon framework.- Low natural abundance (1.1%) of ¹³C requires longer acquisition times.[3]- Quarternary carbons can have very low intensity.
¹¹⁵In NMR - Direct observation of the indium center.- Highly sensitive to the coordination environment and symmetry at the metal.- 100% natural abundance (for ¹¹⁵In isotope).- Very large chemical shift range.- ¹¹⁵In is a quadrupolar nucleus (I = 9/2), leading to extremely broad signals in solution, often making it impractical.- More feasible in the solid state for stable complexes.[4][5]
2D COSY - Shows proton-proton (¹H-¹H) coupling correlations through 2-3 bonds.- Establishes connectivity within individual spin systems of the organic ligand.- Does not provide information about connectivity across non-protonated centers (e.g., quaternary carbons or the indium atom).
2D HSQC/HMQC - Correlates protons with directly attached carbons (¹H-¹³C one-bond correlation).- Powerfully assigns specific proton signals to their corresponding carbon atoms in the ligand structure.- Does not show long-range connectivity.
2D HMBC - Correlates protons and carbons over multiple bonds (¹H-¹³C two- and three-bond correlation).- Crucial for establishing the complete carbon skeleton by linking different spin systems.- Can sometimes reveal connectivity through the indium center if coupling is resolved.- Requires careful optimization of the long-range coupling delay.
DOSY - Separates signals of different species in a mixture based on their diffusion coefficients (related to size and shape).- "Chromatography by NMR"; can distinguish between monomers, dimers, or other aggregates in solution.- Excellent for analyzing complex reaction mixtures without physical separation.- Requires careful calibration and stable experimental conditions (temperature, viscosity).

Quantitative Data: ¹H NMR Chemical Shifts of Organoindium Intermediates

Distinguishing between different organoindium species in solution can be challenging due to the minor variations in their ¹H NMR spectra. The following table summarizes reported chemical shifts for the protons on the carbon directly attached to the indium atom (In-CH ₂) in a series of ethylindium halides and for an allylindium intermediate.

Compound/IntermediateStructureSolvent¹H Chemical Shift (δ, ppm) of In-CH₂-
TriethylindiumEt₃InNot specified0.02
Diethylindium ChlorideEt₂InClNot specified0.33
Ethylindium DichlorideEtInCl₂Not specified0.23
Allylindium Dibromide(C₃H₅)InBr₂THF2.04

Data sourced from Tetrahedron.

Experimental Protocols

Handling air- and moisture-sensitive organoindium intermediates requires rigorous anaerobic techniques. The following protocols outline the preparation of an NMR sample using a Schlenk line and the general parameters for acquiring standard 1D and 2D NMR spectra.

Protocol 1: Preparation of an Air-Sensitive NMR Sample

This protocol is adapted for use with a Schlenk line and a J. Young's NMR tube, which provides a high-integrity seal against the atmosphere.[6]

Materials:

  • J. Young's NMR tube

  • Schlenk line with dual vacuum/inert gas manifold

  • NMR tube adapter (e.g., thermometer adapter)

  • Rubber septum

  • Syringe or cannula for liquid transfer

  • Solid organoindium sample or reaction mixture aliquot

  • Anhydrous deuterated solvent (e.g., C₆D₆, THF-d₈) stored over molecular sieves or under inert gas.

Procedure:

  • Prepare the NMR Tube: Attach the empty, open J. Young's NMR tube to the Schlenk line via the adapter. Carefully evacuate the tube under high vacuum and refill with inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure the tube is thoroughly purged of air and moisture.

  • Introduce the Solid Sample: If starting with a solid, quickly remove the NMR tube from the line under a positive pressure of inert gas, add the solid sample (typically 5-10 mg), and reattach it to the Schlenk line. Purge the tube again by evacuating and refilling with inert gas three times.

  • Add Deuterated Solvent: Under a positive flow of inert gas, remove the glass stopper from the adapter and replace it with a rubber septum. Use a gas-tight syringe to add the required volume of anhydrous deuterated solvent (typically 0.5-0.6 mL).

  • Introduce a Liquid Sample: If analyzing a reaction mixture, use a syringe or cannula to transfer an aliquot directly into the purged NMR tube through the septum.[6]

  • Seal the Tube: Once the sample is dissolved, carefully remove the NMR tube and adapter from the Schlenk line under positive inert gas pressure. Quickly remove the adapter and screw the Teflon valve of the J. Young's tube into place to create an airtight seal.

  • Analysis: The sample is now ready for NMR analysis. Before inserting into the spectrometer, wipe the outside of the tube clean.

Protocol 2: Standard NMR Data Acquisition

The following are general starting parameters for acquiring data on a typical 400 or 500 MHz NMR spectrometer. These may need to be optimized based on sample concentration and the specific nucleus being observed.

¹H NMR:

  • Pulse Program: Standard single pulse (zg30)

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-3 seconds

  • Relaxation Delay (d1): 1-2 seconds

  • Number of Scans: 8-16 (adjust for concentration)

¹³C{¹H} NMR:

  • Pulse Program: Standard proton-decoupled single pulse (zgpg30)

  • Spectral Width: 220-250 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 128-1024 (adjust for concentration and time)

2D HSQC:

  • Pulse Program: hsqcedetgpsisp2.2

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

  • Number of Scans (ns): 2-8 per increment

  • Number of Increments (F1): 256-512

2D HMBC:

  • Pulse Program: hmbcgpndqf

  • Long-range ⁿJ(C,H) Coupling Constant: Optimized for 8-10 Hz

  • Number of Scans (ns): 4-16 per increment

  • Number of Increments (F1): 256-512

Visualizing NMR Workflows and Relationships

Graphviz diagrams can effectively illustrate the logical flow of experiments and the relationships between different NMR techniques in the structural elucidation of an organoindium intermediate.

G Figure 1: General Workflow for NMR Characterization of an Organoindium Intermediate cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation A Synthesize Intermediate B Prepare Air-Sensitive NMR Sample (Protocol 1) A->B C 1D ¹H NMR B->C Initial Check D 1D ¹³C NMR C->D Proceed if Sample is Pure F Advanced NMR (DOSY, NOESY, ¹¹⁵In) C->F If Needed G Confirm Ligand Proton Environment C->G E 2D NMR (COSY, HSQC, HMBC) D->E For Unambiguous Assignment H Identify Carbon Backbone D->H I Establish Full Connectivity E->I J Determine Solution Structure/Aggregation F->J G->I H->I K Propose Structure I->K J->K

Figure 1: General Workflow for NMR Characterization

G Figure 2: Information from 2D NMR for Structure Elucidation cluster_structure Hypothetical Intermediate: R-CH₂-InX₂ cluster_info Derived Connectivity Information mol R-CαH₂-InX₂ cosy COSY info_cosy ¹H to ¹H (within R group) cosy->info_cosy hsqc HSQC info_hsqc ¹H to directly bonded ¹³C hsqc->info_hsqc hmbc HMBC info_hmbc ¹H to ¹³C (2-3 bonds away) hmbc->info_hmbc info_structure Complete Ligand Structure & Linkage info_cosy->info_structure info_hsqc->info_structure info_hmbc->info_structure

References

A Researcher's Guide to Validating the Purity of Synthesized Indium(III) Precursor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized precursor compounds is a critical step that dictates the quality, reproducibility, and success of downstream applications, from thin-film deposition to nanoparticle synthesis. This guide provides a comparative overview of common analytical techniques for validating the purity of Indium(III) precursor compounds, supported by experimental data and detailed protocols.

The choice of an Indium(III) precursor is often dictated by its volatility, thermal stability, and reactivity. However, the purity of the precursor is a paramount concern, as impurities can lead to undesirable film properties, altered device performance, or inconsistent experimental outcomes. This guide focuses on three classes of Indium(III) precursors: the widely used β-diketonate, Indium(III) acetylacetonate (B107027) (In(acac)₃), the nitrogen-rich tris(1,3-diisopropyltriazenide)indium(III), and a representative amidinate complex.

Comparative Purity Analysis

The purity of a synthesized compound can be assessed through a combination of techniques that probe for organic and inorganic impurities. The following tables summarize representative purity data for different Indium(III) precursors, highlighting the strengths of each analytical method.

Table 1: Purity Assessment by Elemental Analysis

Elemental analysis provides the fundamental composition of a compound, allowing for a direct comparison between the theoretical and experimentally determined percentages of carbon, hydrogen, and nitrogen. Deviations from the calculated values can indicate the presence of residual solvents, starting materials, or byproducts.

Precursor CompoundElementCalculated (%)Found (%)
Tris(1,3-diisopropyltriazenide)indium(III)C43.2942.64
H8.488.25
N25.2424.90
Indium(III) Acetylacetonate (In(acac)₃)C43.7143.55
H5.145.09
N--

Note: Data for Tris(1,3-diisopropyltriazenide)indium(III) is derived from synthesis reports.[1] Data for Indium(III) Acetylacetonate is representative of commercially available high-purity grades.

Table 2: Trace Metal Impurity Analysis by ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an indispensable technique for quantifying trace metal impurities, which can be critical in semiconductor and optoelectronic applications.[2][3] The following data for a high-purity grade of Indium(III) acetylacetonate demonstrates the technique's sensitivity.

ImpuritySpecification (ppm)Typical Analysis (ppm)
Sodium (Na)≤10<1
Calcium (Ca)≤10<1
Iron (Fe)≤101
Nickel (Ni)≤10<1
Copper (Cu)≤10<1
Zinc (Zn)≤10<1
Silver (Ag)≤10<1
Tin (Sn)≤10<1
Lead (Pb)≤10<1

Note: This data is representative of a commercially available high-purity (≥99.99% trace metals basis) Indium(III) acetylacetonate.[4]

Key Analytical Techniques and Experimental Protocols

A multi-faceted approach is essential for a comprehensive purity validation. The following are detailed protocols for the most common and effective analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for confirming the identity and assessing the purity of organometallic compounds.[5] Quantitative NMR (qNMR) can provide a highly accurate determination of purity against a certified internal standard.[6][7][8]

Experimental Protocol for Quantitative ¹H NMR (qNMR):

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized Indium(III) precursor and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean NMR tube. The standard should have a known purity and signals that do not overlap with the analyte.

    • Add a known volume of a deuterated solvent (e.g., C₆D₆, CDCl₃) to dissolve both the sample and the internal standard completely.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

    • Ensure the instrument is properly shimmed to obtain high-resolution spectra.

    • Set the pulse angle to 90° and use a relaxation delay of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Data Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transform and phase correction to the acquired FID.

    • Carefully integrate a well-resolved signal from the Indium(III) precursor and a signal from the internal standard.

    • Calculate the purity of the precursor using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (M_sample / M_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is the gold standard for detecting and quantifying trace elemental impurities in high-purity materials.[2][3]

Experimental Protocol for Trace Metal Analysis:

  • Sample Digestion:

    • Accurately weigh a small amount of the Indium(III) precursor (e.g., 50-100 mg) into a clean, acid-leached digestion vessel.

    • Add a mixture of high-purity nitric acid and hydrochloric acid.

    • Digest the sample using a microwave digestion system to ensure complete dissolution.

  • Sample Dilution:

    • After digestion, quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water. The final acid concentration should be around 2-5%.

  • Instrument Calibration:

    • Prepare a series of multi-element calibration standards from certified stock solutions in the same acid matrix as the sample.

    • Prepare a blank solution containing only the acid matrix.

  • Data Acquisition:

    • Introduce the blank, calibration standards, and sample solution into the ICP-MS.

    • Monitor the ion counts for a wide range of elements.

  • Data Analysis:

    • Generate a calibration curve for each element.

    • Quantify the concentration of each impurity element in the sample solution based on the calibration curves.

    • Calculate the impurity concentration in the original solid sample in parts per million (ppm).

Elemental Analysis (C, H, N)

Elemental analysis is a fundamental technique to confirm the empirical formula of a newly synthesized compound.[9]

Experimental Protocol for Elemental Analysis:

  • Sample Preparation:

    • Provide a small, homogeneous, and dry sample (typically 2-5 mg) of the synthesized Indium(III) precursor.

  • Instrumentation:

    • The analysis is performed using an automated elemental analyzer. The sample is combusted in a high-oxygen environment.

  • Detection:

    • The resulting combustion gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Analysis:

    • The instrument software calculates the weight percentages of C, H, and N in the sample.

    • Compare the experimental percentages with the theoretical values calculated from the molecular formula of the Indium(III) precursor. A close agreement (typically within ±0.4%) is a strong indicator of purity.

Experimental and Logical Workflow

The validation of a synthesized Indium(III) precursor is a systematic process that combines several analytical techniques to build a comprehensive picture of its purity.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_primary Primary Characterization cluster_secondary Trace & Structural Analysis Synthesis Synthesize Indium(III) Precursor Purification Purify Precursor (e.g., Sublimation, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (Identity & Organic Purity) Purification->NMR EA Elemental Analysis (Compositional Purity) Purification->EA ICPMS ICP-MS (Trace Metal Impurities) Purification->ICPMS XRD X-ray Diffraction (Crystalline Purity & Structure) Purification->XRD Result Purity Assessment: - Quantitative Purity (%) - Impurity Profile (ppm) - Structural Confirmation NMR->Result EA->Result ICPMS->Result XRD->Result

Caption: Workflow for the synthesis, purification, and comprehensive purity validation of an Indium(III) precursor.

Conclusion

Validating the purity of synthesized Indium(III) precursor compounds is a non-trivial but essential process for ensuring the reliability and performance of advanced materials and devices. A combination of analytical techniques, including NMR spectroscopy for structural identity and organic purity, elemental analysis for stoichiometric confirmation, and ICP-MS for ultra-trace metal detection, provides a robust framework for quality control. By following detailed experimental protocols and comparing results against known standards and theoretical values, researchers can confidently assess the purity of their synthesized materials, leading to more reproducible and impactful scientific outcomes.

References

A Comparative Guide to Electrochemical Methods for Determining the Redox Potential of Indium(III)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common electrochemical techniques used to determine the redox potential of Indium(III) (In³⁺). Understanding the redox behavior of indium is crucial in various fields, including the development of radiopharmaceuticals, catalysts, and semiconductor materials. This document outlines the principles of polarography, cyclic voltammetry, and potentiometry, presenting key experimental data and detailed protocols to aid in methodological selection and application.

Methodological Comparison

The choice of electrochemical method for determining the redox potential of In³⁺ depends on the specific requirements of the study, such as the desired precision, the nature of the sample matrix, and the availability of instrumentation. The following table summarizes quantitative data from various studies, offering a comparative look at the performance of different techniques under specific experimental conditions.

MethodRedox CoupleMeasured Potential (V)Reference ElectrodeSupporting ElectrolyteKey Findings & Remarks
Polarography In(III)/In(0)E' = -0.5122Saturated Calomel Electrode (SCE) (3 M NaCl)Perchlorate (B79767) mediumThe electrode process is primarily diffusion-controlled.[1]
Differential Pulse Polarography In(III) → In(II)Eₚ = -0.560Ag/AgCl0.01 M Sodium SalicylateThe reduction process is reversible and diffusion-controlled.[2]
Cyclic Voltammetry (CV) In(III)/In(0)Eₚc = -0.65 to -0.72Not specified0.03 mol/L In₂(SO₄)₃ and 0.07 mol/L Na₂SO₄The electrodeposition process is irreversible.[3]
Cyclic Voltammetry (CV) In(III)/In(0)Stripping peak at -1.08Fc⁺/Fc0.25 mol dm⁻³ In(CH₃SO₃)₃ in DMSOThe reduction of In(III) to In(0) involves a three-electron process.[4]
Potentiometry In³⁺/In(s)E° = -0.3226Standard Hydrogen Electrode (SHE)Indium perchlorate and perchloric acidDetermined in the absence of hydrolysis and complex formation.[5][6]

Note: Potentials are highly dependent on the experimental conditions, including the composition of the supporting electrolyte, pH, and the reference electrode used. Direct comparison of absolute values should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for key experiments cited in the comparison table.

Polarographic Determination of In(III)

This protocol is based on the study of In(III) in an azide (B81097)/hydrazoic acid buffer.[1]

  • Apparatus: A calibrated polarographic measurement system.

  • Working Electrode: Dropping Mercury Electrode (DME).

  • Reference Electrode: Saturated Calomel Electrode (SCE) with a 3 M NaCl solution.

  • Counter Electrode: Platinum wire.

  • Electrolyte Solution: A solution containing 1.578 mM In(III) in a supporting electrolyte of sodium azide (NaN₃) and hydrazoic acid (HN₃) to maintain a constant ionic strength of 2.0 M with NaClO₄.

  • Procedure:

    • Prepare the electrolyte solution with the desired concentrations of In(III) and supporting electrolyte.

    • Deaerate the solution by bubbling with purified nitrogen for 10-15 minutes to remove dissolved oxygen.[7]

    • Record the polarogram by scanning the potential from an initial value (e.g., -0.4 V) to a final value (e.g., -1.2 V) versus the SCE.

    • Measure the half-wave potential (E₁/₂) from the resulting polarographic wave. The value of E' for the In(III)/In couple was determined to be -512.2 mV vs. SCE.[1]

Cyclic Voltammetric Analysis of In(III)

This protocol is adapted from studies on the electrodeposition of indium from a sulfate (B86663) system.[3][8]

  • Apparatus: A potentiostat/galvanostat.

  • Working Electrode: Titanium electrode.

  • Reference Electrode: A suitable reference electrode (e.g., Ag/AgCl or SCE).

  • Counter Electrode: Platinum foil.

  • Electrolyte Solution: An aqueous solution of 0.03 mol/L In₂(SO₄)₃ and 0.07 mol/L Na₂SO₄ at a pH of 2.5.[3][8]

  • Procedure:

    • Assemble the three-electrode cell with the prepared electrolyte solution.

    • Set the potential window for the cyclic voltammogram, for instance, from 1 V to -1.8 V.[8]

    • Record the cyclic voltammogram at a specific scan rate (e.g., 50 mV/s).

    • Identify the cathodic peak potential (Eₚc) corresponding to the reduction of In³⁺. In this system, the reduction potential was observed between -0.65 V and -0.72 V.[3]

Potentiometric Measurement of the Standard Redox Potential of In³⁺/In

This protocol is based on the determination of the standard potential of the In|In³⁺ electrode.[5]

  • Apparatus: A high-precision potentiometer.

  • Indicator Electrode: High-purity indium metal electrode and an indium amalgam electrode.

  • Reference Electrode: A standard reference electrode, with results ultimately referenced to the Standard Hydrogen Electrode (SHE).

  • Electrochemical Cell: A cell without a liquid junction, containing solutions of indium perchlorate (In(ClO₄)₃) and perchloric acid (HClO₄).

  • Procedure:

    • Prepare a series of solutions with varying molalities of In(ClO₄)₃ and HClO₄.

    • Construct an electrochemical cell, for example: Pt | H₂(g, 1 atm) | HClO₄(m₁) | In(ClO₄)₃(m₂) | In(s).

    • Measure the electromotive force (EMF) of the cell for each solution composition.

    • Extrapolate the measured EMF values to zero ionic strength to determine the standard cell potential.

    • Calculate the standard reduction potential of the In³⁺/In couple. A value of -322.6 mV was determined using this method.[5]

Logical Workflow for Method Selection

The selection of an appropriate electrochemical method for determining the redox potential of In(III) can be guided by a logical workflow that considers the experimental goals and constraints.

G start Define Research Objective q1 Determine Standard Redox Potential (E°)? start->q1 potentiometry Potentiometry q1->potentiometry Yes q2 Study Reaction Kinetics and Mechanism? q1->q2 No end Select Method and Design Experiment potentiometry->end cv Cyclic Voltammetry (CV) q2->cv Yes q3 Trace Analysis? q2->q3 No cv->end polarography Polarography polarography->end q3->polarography No dpp Differential Pulse Polarography q3->dpp Yes dpp->end

Caption: A decision tree for selecting an electrochemical method for In(III) analysis.

This guide provides a foundational understanding of the electrochemical methods available for the characterization of the redox properties of Indium(III). For specific applications, it is recommended to consult the primary literature and optimize the experimental conditions accordingly.

References

A Comparative Study: Indium(3+) vs. Zinc(II) in the Reformatsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metal Promoters in the Formation of β-Hydroxy Esters

The Reformatsky reaction, a cornerstone in the synthesis of β-hydroxy esters, traditionally utilizes zinc as a metallic promoter. However, the exploration of alternative metals has revealed indium to be a highly effective catalyst, often demonstrating superior performance in terms of yield and reaction conditions. This guide provides a detailed comparative analysis of Indium(3+) and Zinc(II) in the Reformatsky reaction, supported by experimental data to inform catalyst selection in synthetic chemistry and drug development.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the quantitative data from various studies, offering a direct comparison of the performance of indium and zinc in the Reformatsky reaction with representative aldehyde and ketone substrates.

Metal PromoterCarbonyl Substrateα-Halo EsterSolventReaction ConditionsReaction TimeYield (%)Reference
Indium BenzaldehydeEthyl bromoacetate (B1195939)THFSonication, Room Temp.2 hours97%[1]
Indium BenzaldehydeEthyl bromoacetateTHFStirring, Room Temp.17 hours70%[1]
Zinc BenzaldehydeEthyl bromoacetateToluene (B28343) / EtherNot specifiedNot specified52%[2]
Indium AcetophenoneEthyl bromoacetateTHFSonication, Room Temp.3 hours90%[1]
Indium AcetophenoneEthyl bromoacetateTHFStirring, Room Temp.-40%[1]
Zinc (activated) Ketone (general)Ethyl bromoacetateToluene90 °C30 minutes86%[2]
Indium 4-ChlorobenzaldehydeEthyl bromoacetateTHFSonication, Room Temp.2 hours95%[1]
Indium 4-MethoxybenzaldehydeEthyl bromoacetateTHFSonication, Room Temp.2 hours96%[1]
Indium CyclohexanoneEthyl bromoacetateTHFSonication, Room Temp.3 hours82%[1]

Key Observations:

  • Superior Yields with Indium: Under sonication, indium consistently provides excellent to near-quantitative yields for a variety of aldehydes and ketones.[1]

  • Milder Reaction Conditions for Indium: The indium-mediated reaction, particularly with sonication, proceeds efficiently at room temperature, offering a significant advantage over the often-required elevated temperatures for the zinc-mediated reaction.[1][2]

  • Thermal vs. Sonochemical Indium Reaction: While sonication significantly enhances the rate and yield of the indium-mediated reaction, the thermal reaction at room temperature still proceeds, albeit with longer reaction times and lower yields.[1]

  • Zinc's Effectiveness: Activated zinc remains a viable and effective promoter, capable of producing high yields, though often requiring higher temperatures.[2]

Experimental Protocols

Indium-Mediated Sonochemical Reformatsky Reaction

This protocol is adapted from the work of Lee et al.[1]

Materials:

  • Indium powder

  • Carbonyl compound (e.g., Benzaldehyde, Acetophenone)

  • Ethyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ether

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flask containing indium powder (1.0 eq.), add anhydrous THF.

  • Sequentially add the carbonyl compound (1.0 eq.) and ethyl bromoacetate (1.5 eq.) to the suspension.

  • Place the reaction mixture in an ultrasonic cleaner bath and sonicate at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ether.

  • Combine the organic layers, wash with brine, and dry over MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Zinc-Mediated Reformatsky Reaction

This is a general protocol for the traditional zinc-mediated Reformatsky reaction.[2]

Materials:

  • Zinc dust (activated)

  • Iodine (catalytic amount)

  • Carbonyl compound (e.g., Ketone)

  • Ethyl bromoacetate

  • Anhydrous Toluene

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Brine

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activate zinc dust by stirring a suspension with a catalytic amount of iodine in anhydrous toluene under reflux for 5 minutes.

  • Cool the mixture to room temperature.

  • Add ethyl bromoacetate (2.0 eq.) to the activated zinc suspension.

  • Add a solution of the ketone (1.0 eq.) in anhydrous toluene to the mixture.

  • Heat the resulting mixture to 90 °C and stir for 30 minutes.

  • Cool the reaction to 0 °C and quench with water.

  • Filter the suspension and extract the filtrate with MTBE.

  • Combine the organic phases, wash with water and brine, and dry over Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Processes

To better understand the workflow and the underlying chemical transformations, the following diagrams have been generated.

G Experimental Workflow for Comparative Study cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Reactants: - Carbonyl Compound - α-Halo Ester - Metal (In or Zn) - Solvent start->reagents reaction_in Indium-Mediated Reaction (Sonication/Stirring) reagents->reaction_in reaction_zn Zinc-Mediated Reaction (Heating) reagents->reaction_zn quench Quench Reaction reaction_in->quench reaction_zn->quench extract Extraction quench->extract dry Drying extract->dry concentrate Solvent Removal dry->concentrate purify Purification (Chromatography) concentrate->purify analyze Characterization & Yield Determination purify->analyze end End analyze->end

Caption: A generalized workflow for the comparative study of Indium- and Zinc-mediated Reformatsky reactions.

G Proposed Catalytic Cycles cluster_zn Zinc(II)-Mediated Pathway cluster_in Indium(3+)-Mediated Pathway (Proposed) Zn0 Zn(0) Enolate_Zn Zinc Enolate (Reformatsky Reagent) Zn0->Enolate_Zn Oxidative Addition Haloester_Zn α-Halo Ester Haloester_Zn->Enolate_Zn Intermediate_Zn Zinc Alkoxide Intermediate Enolate_Zn->Intermediate_Zn Nucleophilic Addition Carbonyl_Zn Aldehyde/Ketone Carbonyl_Zn->Intermediate_Zn Product_Zn β-Hydroxy Ester Intermediate_Zn->Product_Zn Protonolysis (Work-up) ZnX2 Zn(II) Halide Intermediate_Zn->ZnX2 Protonolysis (Work-up) In0 In(0) Radical_In Ester Radical Anion In0->Radical_In Single Electron Transfer (SET) Haloester_In α-Halo Ester Haloester_In->Radical_In Enolate_In Indium Enolate Radical_In->Enolate_In Further Reduction & Reorganization Intermediate_In Indium Alkoxide Intermediate Enolate_In->Intermediate_In Nucleophilic Addition Carbonyl_In Aldehyde/Ketone Carbonyl_In->Intermediate_In Product_In β-Hydroxy Ester Intermediate_In->Product_In Protonolysis (Work-up) InX3 In(III) Halide Intermediate_In->InX3 Protonolysis (Work-up)

Caption: Proposed catalytic cycles for Zinc(II)- and Indium(3+)-mediated Reformatsky reactions.

Conclusion

This comparative analysis demonstrates that indium is a highly effective promoter for the Reformatsky reaction, often surpassing traditional zinc in terms of yield and reaction mildness, especially when assisted by sonication. The ability to conduct the reaction at room temperature with high efficiency makes the indium-mediated protocol particularly attractive for the synthesis of thermally sensitive compounds. While activated zinc remains a robust and economical choice, the superior performance of indium under specific conditions warrants its consideration for challenging substrates and in process optimization for pharmaceutical and fine chemical synthesis. The choice between indium and zinc will ultimately depend on the specific substrate, desired reaction conditions, and economic considerations of the synthetic target.

References

Safety Operating Guide

Proper Disposal of Indium(3+) Waste: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. Indium(3+) compounds, while valuable in various applications, require careful handling and adherence to specific disposal protocols. This guide provides essential safety information, operational plans, and step-by-step procedures for the effective management of Indium(3+) waste streams.

Quantitative Safety Data for Indium(3+) Compounds

Understanding the quantitative toxicological and physical properties of Indium(3+) compounds is crucial for a thorough risk assessment. The following table summarizes key data for common indium salts.

CompoundFormulaMolecular Weight ( g/mol )Solubility in WaterAcute Oral Toxicity (LD50, rat)Aquatic Toxicity
Indium(III) ChlorideInCl₃221.181.95 x 10⁶ mg/L (22°C)1100 mg/kg96-h LC50 (Oryzias latipes): 35,300 µg/L[1]
Indium(III) NitrateIn(NO₃)₃300.83Soluble500.1 mg/kg48-h EC50 (Daphnia magna): 26,400 µg/L[1]
Indium(III) SulfateIn₂(SO₄)₃517.811.17 x 10⁵ mg/L (20°C)LDL [Rat]: 1200 mg/kg[2]Not available

Regulatory Framework for Indium(3+) Waste Disposal

It is important to note that indium is not classified as one of the eight RCRA (Resource Conservation and Recovery Act) metals, which have specific federally mandated disposal limits.[3][4][5][6] Therefore, the disposal of Indium(3+) waste is primarily governed by the hazardous characteristics it exhibits, most commonly corrosivity (B1173158) due to the acidic nature of indium salt solutions.[7] Always consult your institution's Environmental Health and Safety (EHS) department for specific local and state regulations.

Experimental Protocols for Indium(3+) Waste Management

Aqueous waste streams containing Indium(3+) can be treated in the laboratory to neutralize acidity and precipitate indium as a less soluble hydroxide (B78521). This procedure reduces the hazardous nature of the waste and prepares it for final disposal.

Protocol 1: Neutralization of Acidic Indium(3+) Waste

This protocol details the steps for neutralizing acidic waste solutions containing Indium(3+).

Materials:

  • Acidic Indium(3+) waste solution

  • Sodium hydroxide (NaOH) solution (1 M) or calcium hydroxide (Ca(OH)₂) slurry

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Fume hood

Procedure:

  • Preparation: Place the beaker containing the acidic Indium(3+) waste solution on a stir plate within a fume hood. Add a stir bar and begin gentle stirring.

  • Slow Addition of Base: Slowly add the 1 M NaOH solution or Ca(OH)₂ slurry dropwise to the acidic waste.[8][9] Monitor the pH of the solution continuously using a calibrated pH meter or pH paper.[7]

  • Control Temperature: The neutralization reaction can be exothermic. If the solution becomes warm, slow the addition of the base and/or use an ice bath to cool the beaker.[7]

  • Target pH: Continue adding the base until the pH of the solution is in the neutral range (typically between 6.0 and 8.0).[8]

  • Final Disposal: Once neutralized, the solution can be prepared for final disposal according to your institution's guidelines for non-hazardous aqueous waste.

Protocol 2: Precipitation of Indium(III) Hydroxide

This protocol describes the precipitation of indium from a neutralized solution.

Materials:

  • Neutralized Indium(3+) solution (from Protocol 1)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Spatula

  • Drying oven

  • Waste container for solid indium hydroxide

Procedure:

  • pH Adjustment for Precipitation: After neutralization, continue the slow, dropwise addition of 1 M NaOH solution while stirring. Indium hydroxide will begin to precipitate out of the solution. The optimal pH for minimal solubility of In(OH)₃ is approximately 6.79.[10]

  • Complete Precipitation: Continue adding NaOH until the pH is between 7 and 9 to ensure maximum precipitation of indium hydroxide.[10][11]

  • Separation of Precipitate: Set up a Buchner funnel with filter paper over a vacuum flask. Wet the filter paper with deionized water to ensure a good seal.

  • Filtration: Pour the mixture containing the indium hydroxide precipitate into the Buchner funnel and apply a vacuum. The solid indium hydroxide will be collected on the filter paper.

  • Washing: Wash the precipitate with a small amount of deionized water to remove any remaining soluble impurities.

  • Drying and Collection: Carefully scrape the indium hydroxide precipitate from the filter paper into a pre-weighed beaker. Dry the beaker in a drying oven at a low temperature (e.g., 80-100°C) until a constant weight is achieved.

  • Storage for Disposal: The dried indium hydroxide powder should be collected in a clearly labeled, sealed container for disposal as solid chemical waste.

Indium(3+) Waste Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Indium(3+) waste in a laboratory setting.

IndiumDisposalWorkflow cluster_assessment Waste Assessment cluster_treatment In-Lab Treatment cluster_disposal Final Disposal start Indium(3+) Waste Generated check_acidity Is the waste acidic? start->check_acidity neutralize Neutralize with base to pH 6-8 (Protocol 1) check_acidity->neutralize Yes precipitate Precipitate Indium Hydroxide (Protocol 2) check_acidity->precipitate No (Neutral pH) neutralize->precipitate separate Separate Solid and Liquid precipitate->separate liquid_waste Dispose of Neutral Liquid Waste (Consult EHS) separate->liquid_waste Liquid Filtrate solid_waste Dispose of Solid Indium Hydroxide Waste (Consult EHS) separate->solid_waste Solid Precipitate

Indium(3+) Waste Disposal Workflow Diagram

By following these guidelines and protocols, laboratory professionals can ensure the safe and compliant disposal of Indium(3+) waste, contributing to a secure and environmentally responsible research environment.

References

Safeguarding Your Laboratory: Essential Protocols for Handling Indium(3+) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a secure laboratory environment is of utmost importance. This document provides critical safety and logistical information for the handling of Indium(3+) compounds, offering detailed operational and disposal plans to ensure the well-being of all personnel. Adherence to these guidelines is essential for fostering a culture of safety and building trust in your laboratory's practices.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is crucial when working with Indium(3+) and its compounds, particularly in powdered or dust form. The following table summarizes the recommended PPE for various handling scenarios.[1]

Hazard ScenarioEye ProtectionSkin ProtectionRespiratory Protection
Solid/Ingot Form Safety glasses with side shields.Impermeable gloves (e.g., nitrile).[1]Generally not required, but a dust mask is recommended if any dust is present.[1]
Powder/Dust Form Chemical safety goggles.[1]Impermeable gloves, lab coat, or protective work clothing.[1]NIOSH-approved respirator with an appropriate particulate filter.[1]
Molten Indium Chemical safety goggles and a face shield.[1]Heat-resistant gloves, lab coat, or protective work clothing.[1]Local exhaust ventilation is crucial. A respirator may be necessary depending on the ventilation and process.[1]
Cleaning Spills Chemical safety goggles.[1]Impermeable gloves, lab coat, or protective work clothing.[1]NIOSH-approved respirator with a HEPA filter.[1]
Occupational Exposure Limits

To ensure a safe working environment, it is imperative to adhere to established occupational exposure limits (OELs). These limits define the maximum permissible concentration of a substance in the workplace air. For indium and its compounds, the following OELs have been established:

OrganizationExposure Limit (as In)
ACGIH/TLV 0.1 mg/m³[2][3]
OSHA/PEL No exposure limit established[2]
NIOSH 0.1 mg/m³ (averaged over a 10-hour workshift)[4]

Experimental Protocols

Safe Handling Procedures

When working with Indium(3+) compounds, the following handling procedures should be strictly followed:

  • Ventilation : Always handle Indium(3+) compounds in a well-ventilated area.[2] The use of local exhaust ventilation or other engineering controls is the preferred method for controlling exposure to airborne dust and fumes.[2]

  • Avoid Dust Creation : Minimize the generation and accumulation of dust.[5] Do not use compressed air to clean surfaces where indium dust may be present.[2]

  • Personal Hygiene : Wash hands thoroughly before eating or smoking.[2] Do not eat, drink, or smoke in areas where Indium(3+) is handled.[4] Contaminated work clothing should be restricted to the workplace and laundered regularly.[2]

  • Storage : Store Indium(3+) compounds in a sealed container in a cool, dry area.[2] Avoid storage with oxidizers, acids, or sulfur.[2]

Spill Cleanup Protocol

In the event of a spill involving Indium(3+) compounds, the following steps must be taken immediately:

  • Isolate the Area : Evacuate all non-essential personnel from the spill area and ensure proper ventilation.[1]

  • Don Appropriate PPE : Before attempting to clean the spill, equip yourself with the appropriate personal protective equipment as outlined in the table above, including a NIOSH-approved respirator with a HEPA filter.[1]

  • Containment and Cleanup :

    • For molten metal, allow it to cool and solidify before cleanup.[2]

    • For larger solid pieces, they can be picked up mechanically.[2]

    • For chips or dust, use a vacuum with a HEPA filter.[2] Avoid sweeping, which can generate airborne dust.

  • Waste Containerization : Place all contaminated materials, including the spilled substance, cleaning materials, and disposable PPE, into a clearly labeled, sealed container for hazardous waste.[1]

  • Decontamination : Thoroughly clean the spill area with a wet cloth or mop to remove any remaining particulate matter. Dispose of all cleaning materials as hazardous waste.[1]

Disposal Plan

Due to its potential health hazards, waste containing Indium(3+) must be handled as hazardous waste.

  • Recycling : Given the economic value of indium, reclamation and recycling are highly encouraged.[6][7] Contact a commercial reclaimer that specializes in indium recycling.

  • Hazardous Waste Disposal : If recycling is not feasible, dispose of the material as hazardous waste in accordance with all federal, state, and local regulations.[7] All waste must be placed in suitable, labeled containers.[8]

Health and Safety Information

Exposure to indium compounds can pose significant health risks. All indium compounds should be regarded as highly toxic.[9] Exposure may lead to damage to the heart, kidneys, and liver, and may also be teratogenic.[9] Inhalation of indium dust or fumes can cause respiratory system damage.[7][10]

Indium(3+) Spill Response Workflow

Spill_Response_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Waste Management Spill Indium(3+) Spill Isolate Isolate Area & Ventilate Spill->Isolate Evacuate Personnel Don_PPE Don Appropriate PPE Isolate->Don_PPE Contain Contain Spill Don_PPE->Contain Cleanup Clean Spill (Mechanical/HEPA Vacuum) Contain->Cleanup Containerize Containerize Waste Cleanup->Containerize Decontaminate Decontaminate Area Containerize->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for a safe and effective response to an Indium(3+) spill.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.